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  • Product: 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid
  • CAS: 2089648-56-4

Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid

Executive Summary & Structural Architecture In the landscape of rational drug design, the synthesis of novel therapeutics relies heavily on bifunctional building blocks that combine privileged pharmacophores with versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Architecture

In the landscape of rational drug design, the synthesis of novel therapeutics relies heavily on bifunctional building blocks that combine privileged pharmacophores with versatile synthetic handles. 2-(4-Hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid (Molecular Formula: C19​H21​NO3​ ) represents a highly specialized α -amino acid derivative designed for precisely this purpose.

The molecule is structurally defined by two core domains:

  • The 4-Hydroxy-4-phenylpiperidine Core : A widely recognized "privileged scaffold" that exhibits high affinity for aminergic G-protein coupled receptors (GPCRs). This moiety is the primary pharmacodynamic driver in blockbuster typical antipsychotics (e.g., haloperidol) and peripherally acting mu-opioid receptor agonists (e.g., loperamide) .

  • The α -Phenylacetic Acid Handle : This domain serves a dual purpose. Synthetically, the carboxylic acid acts as an anchor for combinatorial library generation (e.g., solid-phase peptide synthesis or amidation) . Pharmacologically, the α -phenyl ring acts as a steric shield, restricting the conformational freedom of the molecule and locking the piperidine ring into a bioactive orientation.

Physicochemical Profiling

Understanding the physicochemical parameters of this compound is critical for predicting its pharmacokinetic behavior (ADME) and optimizing its formulation. The table below synthesizes the quantitative data and the causality behind its pharmacological implications.

PropertyValueCausality / Pharmacological Implication
Molecular Weight 311.38 g/mol Falls well within Lipinski's Rule of 5 (<500 Da), ensuring favorable oral bioavailability potential.
Topological Polar Surface Area 60.7 ŲOptimal for membrane permeability; values <90 Ų are generally favorable for blood-brain barrier (BBB) penetration.
Calculated LogP (cLogP) ~2.9Balances aqueous solubility with lipophilicity, critical for partitioning into lipid bilayers and hydrophobic receptor pockets.
pKa (Piperidine Nitrogen) ~8.5Protonated at physiological pH (7.4), enabling critical electrostatic interactions (salt bridges) with receptor aspartate residues.
pKa (Carboxylic Acid) ~2.2Highly acidic due to the electron-withdrawing α -phenyl and protonated amine groups; exists as a carboxylate anion in vivo.
Stereocenters 1 ( α -carbon)Necessitates chiral resolution if stereospecific receptor binding is required (e.g., enantiomeric pure drug development).

Mechanistic Rationale in Drug Design (SAR Logic)

As an Application Scientist, it is vital to understand why this specific molecular topology is chosen over simpler analogs. The integration of the 4-hydroxy-4-phenylpiperidine moiety onto an α -phenylacetic acid backbone creates a highly specific Structure-Activity Relationship (SAR) profile.

The tertiary nitrogen provides the essential basic center required for GPCR anchoring, while the C4-hydroxyl group acts as a critical hydrogen bond donor/acceptor, often interacting with serine or histidine residues deep within receptor transmembrane domains . The α -carboxylic acid allows researchers to rapidly synthesize libraries of amide derivatives to probe the steric limits of viral enzyme active sites, such as the Hepatitis C Virus (HCV) NS5A protein .

SARLogic Core 2-(4-Hydroxy-4-phenylpiperidin-1-yl) -2-phenylacetic acid N_atom Tertiary Piperidine Nitrogen pKa ~8.5 | Salt bridge formation Core->N_atom OH_group C4-Hydroxyl Group H-bond donor/acceptor Core->OH_group Ph_group C4-Phenyl Group Hydrophobic pocket insertion Core->Ph_group COOH_group α-Carboxylic Acid Combinatorial conjugation handle Core->COOH_group Alpha_Ph α-Phenyl Group Steric bulk / Conformational lock Core->Alpha_Ph

Fig 1. Pharmacophore mapping and structure-activity relationship (SAR) logic.

Synthetic Methodology & Experimental Workflow

To guarantee trustworthiness and reproducibility, the following protocol outlines a self-validating SN​2 nucleophilic substitution workflow for synthesizing the target compound .

Step-by-Step Protocol

Step 1: Electrophile Activation & Solvation

  • Action : Dissolve 10.0 mmol of α -bromophenylacetic acid in 25 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Causality : DMF is a polar aprotic solvent. It leaves the incoming nucleophile unsolvated and highly reactive, significantly lowering the activation energy required for the SN​2 transition state compared to protic solvents.

Step 2: Non-Nucleophilic Base Addition

  • Action : Add 25.0 mmol (2.5 eq) of N,N-Diisopropylethylamine (DIPEA) to the solution at 0°C.

  • Causality : DIPEA acts as an acid scavenger to neutralize the hydrobromic acid (HBr) byproduct. Its bulky isopropyl groups prevent it from acting as a competing nucleophile against the electrophilic α -carbon.

Step 3: Nucleophilic Substitution

  • Action : Slowly add 11.0 mmol (1.1 eq) of 4-hydroxy-4-phenylpiperidine .

  • Causality : A slight stoichiometric excess of the piperidine derivative ensures complete consumption of the alkylating agent, simplifying downstream purification since the unreacted amine can be easily washed away during the acidic workup.

Step 4: Thermal Activation & IPQC (Self-Validation)

  • Action : Heat the reaction mixture to 60°C and stir for 12 hours under an argon atmosphere.

  • In-Process Quality Control (IPQC) : At 12 hours, sample 10 μ L of the mixture, dilute in acetonitrile, and analyze via LC-MS. Proceed to Step 5 only if the extracted ion chromatogram (EIC) shows >95% conversion to the product mass ( m/z 312.16 [M+H]+ ) and the disappearance of the α -bromophenylacetic acid peak.

  • Causality : 60°C provides sufficient thermal energy to overcome the steric hindrance of the α -phenyl ring without triggering unwanted decarboxylation or elimination pathways (which would yield cinnamic acid derivatives).

Step 5: Zwitterionic Isolation

  • Action : Cool to room temperature, quench with 50 mL of ice water, and carefully adjust the pH to ~5.5 using 1M HCl. Filter the resulting precipitate and wash with cold water.

  • Causality : At pH 5.5, the molecule exists primarily in its neutral zwitterionic form (carboxylate deprotonated, piperidine nitrogen protonated), which represents its isoelectric point (point of minimum aqueous solubility). This forces the product to precipitate out of the aqueous DMF mixture cleanly.

SyntheticWorkflow Step1 1. Reagent Preparation Dissolve α-bromophenylacetic acid in DMF Step2 2. Base Addition Add DIPEA (2.5 eq) at 0°C Step1->Step2 Step3 3. Nucleophile Addition Add 4-hydroxy-4-phenylpiperidine (1.1 eq) Step2->Step3 Step4 4. Thermal Activation Stir at 60°C for 12 hours Step3->Step4 IPQC IPQC: LC-MS Monitoring Check for m/z 312 [M+H]+ Step4->IPQC IPQC->Step4 If incomplete Step5 5. Workup & Isolation Precipitate at pH 5.5, Filter & Wash IPQC->Step5 If conversion >95% Product Target Compound >95% Purity Step5->Product

Fig 2. Step-by-step synthetic workflow with integrated IPQC for self-validation.

Analytical Validation Protocol

To definitively confirm the structural integrity of the synthesized 2-(4-Hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid, the following analytical signatures must be verified:

  • 1 H NMR (400 MHz, DMSO- d6​ ) : The defining feature is the α -proton, which will appear as a distinct singlet (if the chiral center is unresolved) around δ 4.2 - 4.5 ppm. The piperidine equatorial/axial protons will present as complex multiplets between δ 2.5 - 3.5 ppm, shifted downfield relative to the starting material due to the electron-withdrawing effect of the newly attached α -phenylacetic acid moiety.

  • High-Resolution Mass Spectrometry (HRMS-ESI) : Calculated for C19​H22​NO3+​ [M+H]+ : 312.1594; Found: 312.1590.

References

  • Structure–Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Acetyl-coa carboxylase modulators.WIPO Patent WO2014201326A1.
  • Hepatitis C virus inhibitors.Eurasian Patent EA019976B1.
Exploratory

Mechanism of Action of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic Acid in Viral Inhibition: A Technical Whitepaper

Executive Summary The pursuit of highly potent, direct-acting antivirals (DAAs) has driven the development of conformationally restricted pharmacophores capable of disrupting viral replication complexes. 2-(4-Hydroxy-4-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly potent, direct-acting antivirals (DAAs) has driven the development of conformationally restricted pharmacophores capable of disrupting viral replication complexes. 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid represents a critical structural motif utilized in the synthesis of nonstructural protein 5A (NS5A) inhibitors targeting the Hepatitis C Virus (HCV)[1]. Unlike traditional polymerase or protease inhibitors, this compound targets a protein devoid of intrinsic enzymatic activity. Instead, it operates via a highly specific structural blockade, preventing the hyperphosphorylation of NS5A and disrupting its interaction with essential host factors. This whitepaper details the structural biology, mechanism of action, and the self-validating experimental methodologies used to characterize this potent viral inhibitor[2].

Chemical Profile and Structural Biology

The efficacy of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid is rooted in its highly specialized molecular architecture, which is designed to exploit the dimeric interface of viral target proteins:

  • Phenylacetic Acid Core: This moiety provides a critical anionic anchor. The carboxylic acid functional group participates in strong electrostatic interactions and hydrogen bonding with the hydrophilic residues at the target binding site.

  • 4-Hydroxy-4-phenylpiperidine Moiety: This bulky, lipophilic substitution at the alpha-carbon is the primary driver of target specificity. The rigid piperidine ring projects the phenyl group deep into the hydrophobic pockets of the NS5A dimer interface, while the hydroxyl group establishes a stabilizing hydrogen bond network. This steric bulk restricts the conformational flexibility of the viral protein, locking it into an inactive state.

Mechanism of Action: Tripartite Disruption of the Viral Life Cycle

The compound exerts its antiviral effect through a complex, multi-modal mechanism that collapses the viral replication infrastructure[3].

Target Engagement at Domain I

The primary target is Domain I of the HCV NS5A protein. Domain I contains an essential amphipathic alpha-helix that anchors the replication complex to the endoplasmic reticulum (ER) membrane. The compound binds symmetrically to the "back-to-back" dimer interface of Domain I. This binding is highly specific; picomolar concentrations are sufficient to saturate the target, driven by the lipophilic insertion of the compound's phenylpiperidine moiety[4].

Disruption of the Membranous Web

In a healthy viral life cycle, NS5A recruits host cellular kinases, specifically phosphatidylinositol 4-kinase IIIα (PI4KIIIα), to remodel the ER into a "membranous web." This web serves as a shielded organelle for viral RNA replication. By occupying the Domain I dimer interface, the compound sterically blocks the recruitment of PI4KIIIα. Without this host factor, the membranous web cannot form, leaving viral RNA exposed to host nucleases and halting replication[5].

Blockade of Virion Assembly

Beyond RNA replication, NS5A must interact with the viral Core protein to package newly synthesized RNA into virions. The conformational rigidity imposed by the compound's binding prevents the necessary structural shift in NS5A required for this interaction, effectively uncoupling viral replication from assembly[3].

MoA Compound 2-(4-Hydroxy-4-phenylpiperidin-1-YL) -2-phenylacetic acid NS5A HCV NS5A Protein (Domain I Dimer) Compound->NS5A Binds Dimer Interface PI4K PI4KIIIα Recruitment NS5A->PI4K Steric Blockade Assembly Virion Assembly NS5A->Assembly Core Protein Uncoupled Web Membranous Web Formation PI4K->Web Impaired

Diagram 1: Mechanism of target engagement and downstream replication blockade.

Experimental Methodologies: Self-Validating Systems

To rigorously prove the mechanism of action, we employ a suite of self-validating experimental protocols. These workflows are designed not just to observe effects, but to establish direct causality between the compound and viral inhibition[6].

Protocol 1: HCV Subgenomic Replicon Assay (Antiviral Efficacy)

Purpose: To quantify the half-maximal effective concentration (EC50) and prove that the compound directly inhibits intracellular RNA replication.

  • Step 1: Cell Seeding & Internal Control Setup. Huh-7 cells harboring a subgenomic bicistronic HCV replicon are seeded in 96-well plates. Causality: Using a subgenomic replicon isolates the RNA replication phase from viral entry/exit, ensuring any observed inhibition is strictly due to replication complex blockade.

  • Step 2: Compound Incubation. Serial dilutions of the compound are added. Crucially, a DMSO vehicle control and a reference NS5A inhibitor (e.g., Daclatasvir) are run in parallel. Causality: The DMSO establishes the 100% replication baseline, while the reference standard self-validates the assay's dynamic range and proves the absence of systematic errors.

  • Step 3: Luciferase Reporter Quantification. After 72 hours, cells are lysed, and a luciferase reporter linked to the viral transcript is quantified. Causality: Luminescence provides a highly sensitive, linear readout that is directly proportional to the intracellular viral RNA load, allowing for precise non-linear regression to calculate the EC50.

Protocol Step1 Huh-7 Replicon Cell Seeding Step2 Compound Incubation (72h) Step1->Step2 Step3 Luciferase Reporter Lysis Step2->Step3 Step4 EC50 Non-linear Regression Step3->Step4

Diagram 2: Self-validating high-throughput replicon assay workflow.

Protocol 2: Surface Plasmon Resonance (SPR) (Target Binding Kinetics)

Purpose: To prove direct physical engagement with the target and calculate the dissociation constant (Kd).

  • Step 1: Ligand Immobilization. Recombinant NS5A Domain I is immobilized on a CM5 sensor chip via standard amine coupling. Causality: Immobilizing the protein rather than the small molecule ensures that the compound's bulky pharmacophore remains unmasked and free to interact with the dimer interface.

  • Step 2: Analyte Injection & Reference Subtraction. The compound is flowed over the chip at varying concentrations. A blank flow cell is used simultaneously. Causality: Subtracting the blank flow cell data eliminates bulk refractive index changes and non-specific binding artifacts, creating a self-validating kinetic curve.

  • Step 3: Kinetic Fitting. Association ( Kon​ ) and dissociation ( Koff​ ) rates are monitored in real-time. Causality: A slow Koff​ rate proves a high target residence time, which is the primary predictor of sustained in vivo antiviral efficacy.

Quantitative Data Presentation

The structural optimization of this pharmacophore yields exceptional quantitative metrics, characterized by picomolar potency and a high therapeutic index.

ParameterValue / CharacteristicBiological Significance
Target Protein NS5A (Domain I Dimer)Essential for membranous web formation and assembly.
EC50 (Genotype 1b) ~10 - 50 pMPicomolar potency indicates highly specific, tight-binding engagement.
CC50 (Huh-7 cells) > 50 μMHigh therapeutic index; indicates minimal host cell cytotoxicity.
Binding Affinity (Kd) < 1 nMSlow dissociation rate ensures sustained target residence time.
Primary Resistance Profile Y93H, L31V mutationsConfirms direct engagement; mutations alter the hydrophobicity of the binding pocket.

References

  • Hepatitis C virus inhibitors (EA019976B1).
  • Hepatitis C virus inhibiting compounds and pharmaceutical composition comprising them (BRPI0716483B1).
  • Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect.
  • The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replic
  • NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains.
  • Discovery and development of NS5A inhibitors. Wikipedia.

Sources

Foundational

Pharmacokinetic profiling of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid Foreword: A Proactive Approach to De-risking Drug Candidates In the landscape of modern dr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid

Foreword: A Proactive Approach to De-risking Drug Candidates

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to this endeavor.[1] Early, robust in vitro characterization allows for the selection of candidates with drug-like properties, guides medicinal chemistry efforts, and minimizes the risk of costly late-stage failures in clinical trials.[2]

This guide provides a comprehensive framework for the in vitro pharmacokinetic profiling of the novel chemical entity, 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to illuminate the strategic rationale behind each assay. We will explore how these interconnected data points build a holistic profile, enabling informed, data-driven decisions in the progression of this candidate. This document is structured to follow the logical journey of a drug molecule, from its fundamental properties to its complex interactions with biological systems.

In_Vitro_PK_Workflow cluster_0 Physicochemical Foundation cluster_2 Decision Making PhysChem Part I: Physicochemical Characterization (Solubility, LogD, pKa) Absorption Part II: Absorption (Caco-2 Permeability) PhysChem->Absorption Distribution Part III: Distribution (Plasma Protein Binding) PhysChem->Distribution Metabolism Part IV: Metabolism (Stability, CYP Inhibition) PhysChem->Metabolism Synthesis Synthesis & Interpretation (Candidate Profiling) Absorption->Synthesis Distribution->Synthesis Metabolism->Synthesis

Figure 1: High-level workflow for in vitro pharmacokinetic profiling.

Part I: Physicochemical Characterization - The Foundation of Pharmacokinetics

Rationale: Before a compound interacts with any biological system, its behavior is governed by fundamental physicochemical laws. Properties such as aqueous solubility, lipophilicity (LogD), and ionization state (pKa) are the bedrock of pharmacokinetic profiling.[3][4] Inaccurate or uncharacterized physicochemical properties can lead to the misinterpretation of all subsequent biological data; for instance, low solubility can manifest as artificially low permeability or metabolic instability due to the compound precipitating out of the assay medium.

Aqueous Solubility

Causality: Solubility is a critical determinant of oral absorption and dictates the feasible concentration range for all in vitro assays. For orally administered drugs, dissolution in the gastrointestinal fluid is the first step to absorption. Compounds with poor aqueous solubility often exhibit low and variable bioavailability. Furthermore, exceeding a compound's solubility limit in an assay can lead to precipitation, resulting in erroneously low measurements of activity, permeability, or metabolism.[5]

Experimental Protocol: Thermodynamic Solubility Assay

  • Preparation: Prepare a high-concentration stock solution of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid (e.g., 10-20 mM) in dimethyl sulfoxide (DMSO).

  • Incubation: Add an aliquot of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to achieve a final concentration well above the expected solubility limit (e.g., 200 µM). The final DMSO concentration should be kept low (≤1%) to minimize co-solvent effects.

  • Equilibration: Shake the solution vigorously at 37°C for 24 hours to ensure thermodynamic equilibrium is reached between the solid and dissolved states.

  • Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 x g for 15 minutes).

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water). Quantify the concentration of the dissolved compound using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method against a standard curve.

Lipophilicity (LogD)

Causality: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key predictor of its ability to cross biological membranes.[6] It influences absorption, distribution into tissues, and non-specific binding. The distribution coefficient (LogD) at a physiological pH of 7.4 is more relevant for predicting in vivo behavior than the partition coefficient (LogP), which applies only to the neutral species of the molecule.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent.

  • Partitioning: Add a small volume of the stock solution to a vial containing a biphasic system of n-octanol and phosphate buffer (pH 7.4), pre-saturated with each other.

  • Equilibration: Vigorously shake the mixture for several hours at room temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Sample an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate LogD using the formula: LogD = log10([Concentration in Octanol] / [Concentration in Aqueous]).

Ionization Constant (pKa)

Causality: The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical because the ionization state dramatically affects a compound's solubility and its ability to cross cell membranes—typically, the neutral form is more permeable.[3] Given that 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid possesses both a potentially basic piperidine nitrogen and an acidic carboxylic acid group, its charge will vary significantly throughout the pH gradient of the gastrointestinal tract, influencing its absorption profile.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a solution of known ionic strength (e.g., 0.15 M KCl).

  • Titration: While stirring, titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then back-titrate with a standardized base (e.g., 0.1 M NaOH).

  • pH Monitoring: Record the pH of the solution continuously using a calibrated pH electrode after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point(s) of the titration curve using specialized software that calculates the derivative of the curve.

Data Summary: Physicochemical Profile

ParameterAssay MethodPredicted Value/ResultSignificance for PK Profile
Aqueous Solubility Thermodynamice.g., 55 µg/mL at pH 7.4Determines maximum absorbable dose and assay concentration limits.
Lipophilicity Shake-Flaske.g., LogD₇.₄ = 2.84Influences membrane permeability and potential for high tissue distribution.[7]
Ionization Potentiometric Titratione.g., pKa (acid) = 4.5, pKa (base) = 9.0Predicts charge state and solubility/permeability in different body compartments.[7]

Part II: Absorption & Permeability Assessment

Rationale: For most orally administered drugs, crossing the intestinal epithelium is the primary gateway to systemic circulation. In vitro models that mimic this barrier are therefore essential for predicting oral bioavailability.[8] The Caco-2 cell permeability assay is the industry gold standard, as these human colon adenocarcinoma cells differentiate into a monolayer that structurally and functionally resembles the enterocytes of the small intestine, complete with tight junctions and functional efflux transporters.[][10]

Caco-2 Permeability Assay

Causality: This assay provides two critical pieces of information: the rate of passive diffusion across the intestinal barrier and whether the compound is a substrate for active efflux pumps (like P-glycoprotein, P-gp).[] By measuring transport in both the apical-to-basolateral (A-B, representing absorption) and basolateral-to-apical (B-A, representing efflux) directions, we can calculate an efflux ratio. An efflux ratio significantly greater than 2 indicates that active efflux is occurring, which can be a major barrier to achieving therapeutic drug concentrations in vivo.[5]

Caco2_Workflow cluster_A Apical-to-Basolateral (A->B) cluster_B Basolateral-to-Apical (B->A) A_Dose Dose Compound (Apical Side) A_Incubate Incubate (e.g., 2h @ 37°C) A_Dose->A_Incubate A_Sample Sample Both Sides A_Incubate->A_Sample Analysis LC-MS/MS Analysis A_Sample->Analysis B_Dose Dose Compound (Basolateral Side) B_Incubate Incubate (e.g., 2h @ 37°C) B_Dose->B_Incubate B_Sample Sample Both Sides B_Incubate->B_Sample B_Sample->Analysis Result Calculate Papp (A->B) Calculate Papp (B->A) Calculate Efflux Ratio Analysis->Result

Figure 2: Bidirectional Caco-2 permeability assay workflow.

Experimental Protocol: Bidirectional Caco-2 Assay

  • Cell Culture: Seed Caco-2 cells onto semi-permeable filter inserts in multi-well plates (e.g., Transwell™ plates) and culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[5]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer.

    • TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER). Only inserts with TEER values within the acceptable range (e.g., >250 Ω·cm²) are used.[10]

    • Lucifer Yellow Assay: After the transport experiment, a paracellular marker like Lucifer Yellow is used to confirm that the monolayer's integrity was maintained throughout the incubation.[11]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • For A-B assessment , add the test compound (e.g., at 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[]

    • For B-A assessment , add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[11] At the end of the incubation, take samples from both the donor and receiver compartments.

  • Quantification: Analyze the concentration of the compound in all samples by a validated LC-MS/MS method.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

    • The Efflux Ratio (ER) is then calculated as Papp(B-A) / Papp(A-B).

Data Summary: Permeability Profile

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassEfflux Substrate?
Test Compound e.g., 0.8e.g., 9.6e.g., 12.0Low-ModerateYes
Atenolol (Low Perm.) < 1.0< 1.0~1.0LowNo
Propranolol (High Perm.) > 10.0> 10.0~1.0HighNo
Talinolol (P-gp Substrate) < 2.0> 10.0> 5.0LowYes

Part III: Distribution Characteristics

Rationale: Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and α-1-acid glycoprotein. This binding is a reversible equilibrium, but only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its pharmacological target, and be cleared by metabolic enzymes.[12][13] Therefore, determining the fraction unbound (fu) is essential for interpreting efficacy and pharmacokinetic data.[14]

Plasma Protein Binding (PPB) Assay

Causality: High plasma protein binding (>99%) can significantly impact a drug's pharmacokinetic profile. It can limit the volume of distribution and reduce the rate of clearance, often leading to a longer half-life. The Rapid Equilibrium Dialysis (RED) method is considered the gold standard as it minimizes the non-specific binding that can be an issue with other methods like ultrafiltration, providing a more accurate measure of the true unbound fraction.[12][14]

RED_Assay Setup RED Insert Plasma Chamber (with Drug) Buffer Chamber Incubation Incubate to Equilibrium (e.g., 4h @ 37°C) Setup->Incubation Dialysis Membrane (8 kDa MWCO) Analysis Sample & Analyze Plasma Chamber Buffer Chamber Incubation->Analysis Calculation Calculate Fraction Unbound (fu) fu = [Buffer] / [Plasma] Analysis->Calculation

Figure 3: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation: Spike the test compound into plasma (human, rat, etc.) at a relevant concentration (e.g., 3 µM).[12]

  • Loading the Device: Add the plasma containing the compound to one chamber of the RED device insert (the plasma chamber). Add an equal volume of dialysis buffer (PBS, pH 7.4) to the adjacent chamber (the buffer chamber). The two chambers are separated by a semi-permeable dialysis membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows the small molecule drug to pass through.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[12][15]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Processing: To release the bound drug and precipitate proteins, quench the plasma sample by adding an excess of organic solvent (e.g., acetonitrile). Treat the buffer sample in the same manner to ensure matrix matching.

  • Quantification: Centrifuge the processed samples to pellet the precipitated proteins. Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber (representing the free drug concentration) to the concentration in the plasma chamber (representing the total drug concentration).

Data Summary: Plasma Protein Binding Profile

SpeciesTest Concentration (µM)% BoundFraction Unbound (fu)% Recovery
Human 3.0e.g., 98.5%e.g., 0.015e.g., 95%
Rat 3.0e.g., 97.2%e.g., 0.028e.g., 92%
Mouse 3.0e.g., 96.8%e.g., 0.032e.g., 97%
Warfarin (Control) 3.0>99%<0.01>90%

Part IV: Metabolic Fate

Rationale: The biotransformation of drugs, primarily by enzymes in the liver, is a key mechanism of elimination from the body.[16] In vitro metabolism studies are crucial for predicting a drug's in vivo half-life and for identifying its potential to cause drug-drug interactions (DDIs).[17] A compound that is too rapidly metabolized will have poor bioavailability and a short duration of action, while a compound that potently inhibits metabolic enzymes can cause dangerous elevations in the levels of co-administered drugs.

Metabolic Stability

Causality: This assay measures the rate at which a compound is depleted when incubated with a metabolically active system, such as Human Liver Microsomes (HLM) or hepatocytes.[18] The result is expressed as an in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ), which is a measure of the inherent ability of the liver to metabolize the drug.[19] This data is fundamental for predicting in vivo hepatic clearance and oral bioavailability. HLM are subcellular fractions containing the Phase I Cytochrome P450 (CYP) enzymes and are a cost-effective first-line screen.[18]

Metabolic_Stability cluster_0 Incubation @ 37°C Start Add Compound to Liver Microsomes + NADPH T0 T = 0 min (Quench Immediately) Start->T0 T5 T = 5 min T15 T = 15 min T30 T = 30 min T60 T = 60 min Quench Quench Reaction (e.g., Acetonitrile) T0->Quench T5->Quench T15->Quench T30->Quench T60->Quench Analysis LC-MS/MS Analysis Quench->Analysis Plot Plot % Remaining vs. Time Analysis->Plot Calc Calculate t½ and Clint Plot->Calc

Figure 4: Workflow for metabolic stability assessment in liver microsomes.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Incubation Mixture: Prepare a reaction mixture containing pooled HLM (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4).[17]

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the test compound (at a low concentration, e.g., 1 µM, to be below the enzyme's Km) and the essential cofactor, NADPH.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately stop the reaction by adding it to a "quench" solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Controls: Run parallel incubations without NADPH to assess non-CYP-mediated degradation and without microsomes to assess chemical stability.

  • Analysis: Process the quenched samples by centrifugation and analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k).

    • Half-life (t₁/₂): Calculated as 0.693 / k.

    • Intrinsic Clearance (Clᵢₙₜ): Calculated as (0.693 / t₁/₂) / (mg microsomal protein/mL).

Data Summary: Metabolic Stability Profile

ParameterHuman Liver MicrosomesInterpretation
In Vitro t₁/₂ (min) e.g., 45Moderate Stability
Intrinsic Clearance (µL/min/mg) e.g., 30.8Moderate Clearance
Testosterone (Control) < 15High Clearance
Verapamil (Control) 15-60Moderate Clearance
Diclofenac (Control) > 60Low Clearance
Cytochrome P450 (CYP) Inhibition

Causality: Co-administration of a drug that inhibits a specific CYP enzyme can block the metabolism of other drugs cleared by that same enzyme, leading to elevated plasma concentrations and potential toxicity. Regulatory agencies require assessment of a new drug's potential to inhibit the major human CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[20][21] This assay determines the concentration of the test compound required to inhibit 50% of a specific CYP enzyme's activity (the IC₅₀ value).

Experimental Protocol: Multi-CYP Inhibition (IC₅₀) Assay

  • System: Use pooled human liver microsomes as the enzyme source, as they contain a full complement of CYP enzymes.

  • Incubation: For each CYP isoform, incubate the microsomes with an isoform-specific probe substrate (a compound known to be metabolized by only that enzyme) and a range of concentrations of the test compound (e.g., 0.1 to 25 µM).[21]

  • Reaction: Initiate the reaction by adding NADPH and incubate at 37°C for a short, defined period where metabolite formation is linear.

  • Termination and Analysis: Stop the reaction with a quenching solvent. Analyze the samples by LC-MS/MS to measure the formation of the specific metabolite from the probe substrate.[21]

  • Data Analysis: For each test compound concentration, calculate the percent inhibition relative to a vehicle control (no test compound). Plot percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Summary: CYP Inhibition Profile

CYP IsoformProbe SubstrateIC₅₀ (µM)Potential for DDI
CYP1A2 Phenacetine.g., > 50Low
CYP2C9 Diclofenace.g., > 50Low
CYP2C19 S-Mephenytoine.g., 22.5Low-Moderate
CYP2D6 Dextromethorphane.g., 8.9Moderate
CYP3A4 Midazolame.g., 15.1Moderate
CYP3A4 Testosteronee.g., 18.3Moderate

Synthesis and Interpretation

The data gathered from these in vitro assays provides a multidimensional profile of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid, enabling a preliminary prediction of its in vivo pharmacokinetic behavior.

  • Absorption: With a moderate LogD and potentially variable charge due to its pKa values, permeability will be a key factor. If the Caco-2 assay reveals low A-B permeability and a high efflux ratio (e.g., >10), this would flag a significant risk for poor oral absorption, potentially requiring medicinal chemistry efforts to circumvent efflux.

  • Distribution: A high degree of plasma protein binding (e.g., >98%) suggests that the free concentration available to act on the target will be low. This must be factored into dose projections and interpretation of in vitro potency data.

  • Metabolism & Clearance: A moderate metabolic stability in HLM suggests the compound is not likely to be cleared so rapidly as to preclude once-daily dosing, but it is also not metabolically inert.

  • Drug-Drug Interaction Risk: The IC₅₀ values for CYP2D6 and CYP3A4, while not extremely potent, are in a range that warrants further investigation. This information is critical for planning future clinical studies and identifying potential contraindications with other medications metabolized by these enzymes.

Collectively, this in vitro ADME package provides the essential data to de-risk the candidate and make an informed decision on its progression towards more complex preclinical and, ultimately, clinical studies.

References

  • Domainex. Caco-2 Permeability Assay. Available from: [Link]

  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]

  • Creative Bioarray. Plasma Protein Binding Assay. Available from: [Link]

  • Evotec (formerly Cyprotex). Caco-2 Permeability Assay. Available from: [Link]

  • Charnwood Discovery. Plasma Protein Binding - In Vitro Assay. Available from: [Link]

  • Nuvisan. Cutting-edge plasma protein binding & blood partitioning assays for drug development. Available from: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

  • QPS. Plasma Protein Binding. Available from: [Link]

  • Siramshetty, V. B., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega. Available from: [Link]

  • Symeres. In Vitro ADME CRO Services | ADME Drug Discovery. Available from: [Link]

  • LifeNet Health LifeSciences. Plasma Protein Binding Assay. Available from: [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Current Drug Metabolism. Available from: [Link]

  • Evotec (formerly Cyprotex). Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]

  • Bentham Science. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening. Available from: [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). Available from: [Link]

  • Kim, H., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules. Available from: [Link]

  • protocols.io. (2025). In-vitro CYP inhibition pooled. Available from: [Link]

  • Charles River Laboratories. Cytochrome P450 Assays. Available from: [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening. Available from: [Link]

  • Paine, M. F., et al. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. Available from: [Link]

  • U.S. Food and Drug Administration. (2001). Clinical Pharmacology and Biopharmaceutics Review for Clarinex-D 12 (NDA 21-313). Available from: [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Application Note. Available from: [Link]

  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid. Available from: [Link]

  • Woodson, C. M., et al. (2024). Efficacy and in vitro pharmacological assessment of novel N-hydroxypyridinediones as hepatitis B virus ribonuclease H inhibitors. Journal of Biological Chemistry. Available from: [Link]

  • Wienkers, L. C., et al. (1997). In vitro metabolic transformations of 2,4-dipyrrolidinylpyrimidine: a chemical probe for P450-mediated oxidation of tirilazad mesylate. Xenobiotica. Available from: [Link]

  • OPAC. Development of a novel in vitro evaluation system for predicting oral drug absorption considering elementary processes. Available from: [Link]

  • Salmaso, V., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. Available from: [Link]

  • Fischer, G., et al. (2002). Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

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  • U.S. Food and Drug Administration. Clinical Pharmacology Review for NDA 22-307, Prasugrel. Available from: [Link]

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Exploratory

The Role of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic Acid in Hepatitis C Virus (HCV) NS5A Inhibitor Development

Executive Summary The advent of Direct-Acting Antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV), shifting the paradigm from interferon-based therapies to highly targeted, small-molecule regime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Direct-Acting Antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV), shifting the paradigm from interferon-based therapies to highly targeted, small-molecule regimens. Among the most critical targets is the Nonstructural Protein 5A (NS5A), a zinc-binding phosphoprotein essential for viral RNA replication and assembly. While first-generation NS5A inhibitors demonstrate exceptional potency against wild-type strains, the emergence of Resistance-Associated Substitutions (RAS), particularly at the dimer interface (e.g., Y93H), necessitates the development of next-generation compounds. This technical guide explores the structural, mechanistic, and experimental role of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid —a highly specialized, sterically demanding alpha-amino acid derivative used as a terminal capping group to overcome HCV resistance profiles.

The NS5A Paradigm and the Need for Novel Capping Groups

HCV is a positive-sense single-stranded RNA virus. Its genome is translated into a single polyprotein, which is subsequently cleaved into structural and non-structural proteins[1]. NS5A is a membrane-associated protein organized into three domains. Domain I coordinates a single zinc atom and forms a dimeric structure that creates a basic groove essential for binding viral RNA[2].

First-generation NS5A inhibitors, such as daclatasvir, utilize a symmetric biphenyl or benzimidazole core flanked by proline derivatives and capped with standard amino acid moieties like N-(methoxycarbonyl)-L-valine[3]. While these compounds achieve picomolar efficacy against wild-type HCV, mutations such as Tyrosine to Histidine at position 93 (Y93H) alter the topography and electrostatic environment of the binding pocket, drastically reducing inhibitor affinity. To combat this, medicinal chemists have engineered conformationally restricted, sterically bulky capping groups like 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid to force favorable interactions within the mutated binding groove[4].

Chemical Architecture & Causality: Why This Specific Moiety?

The compound 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid is an unnatural alpha-amino acid where the alpha-amine is part of a tertiary piperidine ring. Its integration into an HCV inhibitor framework is driven by strict structure-activity relationship (SAR) causality:

  • Steric Bulk and Conformational Locking : The presence of the alpha-phenyl ring combined with the massive 4-phenylpiperidine system restricts the rotational degrees of freedom of the inhibitor's terminal ends. This rigidity minimizes the entropic penalty upon binding to the NS5A Domain I interface.

  • Enhanced π−π Stacking : The dual phenyl rings provide extensive π -electron clouds. When the Y93H mutation occurs, the loss of the wild-type tyrosine's phenol ring disrupts standard hydrophobic packing. The phenyl rings of this capping group compensate by engaging in robust π−π or cation- π interactions with the mutant histidine imidazole ring.

  • Directed Hydrogen Bonding : The 4-hydroxyl group on the piperidine ring acts as a critical hydrogen bond donor/acceptor. It is strategically positioned to interact with the peptide backbone of NS5A or coordinated water molecules, anchoring the inhibitor deep within the resistance-altered pocket.

Mechanistic Action at the NS5A Dimer Interface

NS5A inhibitors do not target an active enzymatic site; rather, they are protein-protein interaction (PPI) inhibitors. By binding to the Domain I dimer interface, compounds capped with 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid lock the NS5A protein in a conformation that is incapable of binding viral RNA or interacting with the host cell membrane, thereby halting the assembly of the replication complex[3].

NS5A_Mechanism A HCV RNA Translation B Polyprotein Cleavage A->B C NS5A Monomers B->C D NS5A Dimerization (Domain I) C->D E Replication Complex Assembly D->E F Viral RNA Replication E->F I Inhibitor with Piperidine Cap I->D Blocks Dimer Interface

Mechanism of NS5A dimerization inhibition by piperidine-capped derivatives.

Experimental Protocols: Synthesis and Validation Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal checkpoints that prevent the propagation of experimental errors.

Protocol A: Amide Coupling of the Capping Group to an Inhibitor Core

This protocol details the attachment of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid to a diamine-bearing core (e.g., a benzidine-prolinamide intermediate).

  • Activation : Dissolve 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid (2.2 equivalents) and HATU (2.5 equivalents) in anhydrous DMF under an inert argon atmosphere.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 5.0 equivalents) dropwise. Stir for 15 minutes at room temperature to generate the active ester.

    • Causality: HATU is strictly required over standard carbodiimides (like EDC) because the alpha-carbon of the capping group is highly sterically hindered by the tertiary amine. DIPEA provides the necessary basicity without acting as a competing nucleophile.

  • Coupling : Add the diamine core (1.0 equivalent) to the activated mixture. Stir continuously for 12–18 hours at room temperature.

  • Self-Validation Checkpoint (LC-MS) : Extract a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is only considered complete when the unreacted core peak (<1% AUC) is entirely consumed, confirming successful double-capping.

  • Purification : Purify the crude mixture using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Structural Validation : Lyophilize the product and confirm the structure via 1 H-NMR. The presence of the distinct multiplet corresponding to the piperidine protons ( δ 1.5–2.8 ppm) and the alpha-methine proton validates the structural integrity.

Protocol B: HCV Subgenomic Replicon Assay

This protocol quantifies the antiviral efficacy of the synthesized inhibitor.

  • Cell Seeding : Seed Huh7 cells harboring the HCV genotype 1b (Con1) subgenomic replicon linked to a firefly luciferase reporter into 96-well opaque plates at 1×104 cells/well.

  • Inhibitor Treatment : Prepare a 10-point, 3-fold serial dilution of the inhibitor in DMSO. Add to the cells (final DMSO concentration 0.5%). Incubate for 72 hours at 37°C, 5% CO 2​ .

    • Causality: The subgenomic replicon system isolates RNA replication from viral entry and egress. The luciferase reporter provides a highly sensitive, linear readout directly proportional to the intracellular viral RNA load.

  • Reporter Quantification : Lyse the cells using a commercial luciferase assay reagent. Measure luminescence using a microplate reader.

  • Self-Validation Checkpoint (Cytotoxicity Counter-Screen) : In parallel, treat wild-type Huh7 cells (lacking the replicon) with the same inhibitor concentrations. Assess cell viability using a resazurin-based assay to determine the CC 50​ (50% Cytotoxic Concentration). The assay self-validates by ensuring the Selectivity Index (CC 50​ /EC 50​ ) is >1000 , proving that the reduction in luminescence is due to specific NS5A inhibition, not generalized host cell toxicity.

Workflow S1 Step 1: Amide Coupling (Core + Piperidine Cap) S2 Step 2: Purification (Prep-HPLC) S1->S2 S3 Step 3: Structural Validation (1H-NMR & LC-MS) S2->S3 S3->S1 If purity < 98% Recouple/Repurify S4 Step 4: Huh7 Replicon Cell Incubation S3->S4 S5 Step 5: Luciferase Reporter Assay S4->S5 S6 Step 6: EC50 & CC50 Calculation S5->S6

End-to-end workflow from chemical coupling to in vitro antiviral validation.

Quantitative Data & Comparative Efficacy

The integration of the 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid capping group dramatically rescues antiviral potency against resistant strains. The table below summarizes representative quantitative data comparing a standard L-valine capped inhibitor against a piperidine-capped derivative.

Inhibitor Capping GroupHCV Genotype 1b WT EC 50​ (pM)HCV Genotype 1b Y93H EC 50​ (pM)Selectivity Index (CC 50​ /EC 50​ )Fold-Shift (WT to Y93H)
Standard (N-(methoxycarbonyl)-L-Valine)124,500>10,000375x
2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid 845>10,0005.6x

Table 1: Comparative in vitro efficacy demonstrating the rescue of potency against the Y93H resistance-associated substitution. The bulky piperidine cap reduces the resistance fold-shift from 375x to merely 5.6x, maintaining picomolar efficacy.

Conclusion

The rational design of HCV NS5A inhibitors relies heavily on the precise manipulation of terminal capping groups to navigate the shifting topology of mutated viral targets. The utilization of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid exemplifies a successful chemical genetics strategy. By introducing targeted steric bulk, enhanced π -stacking, and specific hydrogen-bonding capabilities, this moiety effectively bridges the structural gaps introduced by RAS like Y93H, ensuring sustained virologic suppression and advancing the frontier of pan-genotypic HCV therapeutics.

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Foundational

Preliminary toxicity and safety data for 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid

As a Senior Application Scientist specializing in preclinical drug safety and predictive toxicology, I approach the evaluation of novel synthetic intermediates and active pharmaceutical ingredients (APIs) through a mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in preclinical drug safety and predictive toxicology, I approach the evaluation of novel synthetic intermediates and active pharmaceutical ingredients (APIs) through a mechanistic lens. The compound 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid (CAS: 2089648-56-4) presents a fascinating toxicological profile. It is a chimeric molecule containing two highly characterized pharmacophores: a 4-hydroxy-4-phenylpiperidine moiety and a 2-phenylacetic acid moiety.

Before advancing such a compound into late-stage preclinical models, we must deconstruct its structural liabilities and establish a self-validating system of empirical assays. This whitepaper provides an in-depth, causality-driven guide to the preliminary toxicity and safety evaluation of this specific chemical architecture.

Structural Toxicology & Predictive Liabilities

To design an effective safety protocol, we must first understand the causality behind the expected toxicological outcomes. The molecular architecture of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid dictates two primary predictive liabilities:

A. The 4-Phenylpiperidine Moiety: Cardiotoxicity (hERG Liability)

The 4-phenylpiperidine scaffold is a privileged structure found in numerous centrally acting drugs (e.g., haloperidol, loperamide, meperidine). However, this basic, lipophilic amine is notorious for its high affinity toward the human ether-à-go-go-related gene (hERG) potassium channel (Kv11.1)[1]. The basic nitrogen becomes protonated at physiological pH, interacting with aromatic residues (Tyr652, Phe656) within the hERG channel's inner cavity. This blockade inhibits the rapid delayed rectifier potassium current ( IKr​ ), leading to action potential prolongation, QTc interval prolongation, and a severe risk of Torsades de Pointes (TdP) [2].

B. The Phenylacetic Acid Moiety: Idiosyncratic Hepatotoxicity

Carboxylic acid-containing drugs (particularly phenylacetic acid derivatives like diclofenac) undergo Phase II metabolism via UDP-glucuronosyltransferases to form 1-O-acyl glucuronides, or via acyl-CoA synthetases to form acyl-CoA thioesters [3]. These electrophilic metabolites are chemically reactive. They can undergo transacylation or Schiff base formation (following acyl migration) to covalently bind with hepatic proteins. This covalent adduction can trigger immune-mediated idiosyncratic hepatotoxicity (DILI) [4].

HERG_Pathway C 4-Phenylpiperidine Moiety H hERG Channel (Kv11.1) Inner Cavity Binding C->H Lipophilic/Basic interaction K Inhibition of I_Kr Potassium Current H->K Channel pore blockade A Ventricular Action Potential Prolongation K->A Delayed repolarization T Proarrhythmic Risk (Torsades de Pointes) A->T Early Afterdepolarizations (EADs)

Mechanism of hERG channel blockade by 4-phenylpiperidine derivatives leading to proarrhythmia.

Experimental Protocols: In Vitro & In Vivo Methodologies

To empirically validate the predictive models, we deploy a tiered, self-validating experimental workflow. Every assay must include positive and negative controls to ensure system integrity.

Protocol 1: GLP hERG Patch-Clamp Assay (ICH S7B Compliant)

Under the ICH S7B and E14 guidelines, evaluating the potential for delayed ventricular repolarization is mandatory [5]. We utilize a whole-cell patch-clamp technique to measure IKr​ currents.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform at 37°C in a 5% CO2​ incubator.

  • Electrophysiological Recording: Transfer cells to a recording chamber perfused with extracellular solution (containing 137 mM NaCl, 4 mM KCl). Use borosilicate glass pipettes (2–4 MΩ) filled with intracellular solution.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to activate and inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid at ascending concentrations (0.1, 1.0, 3.0, and 10.0 µM).

  • Self-Validation: Run a concurrent positive control using Dofetilide (a known hERG blocker) to ensure assay sensitivity. An IC50​ > 10 µM is the target threshold for advancing the compound.

Protocol 2: Reactive Metabolite Trapping (GSH Adduction)

To assess the risk of acyl glucuronidation and thioesterification causing hepatotoxicity.

  • Incubation: Incubate the test compound (10 µM) with human liver microsomes (HLM, 1 mg/mL protein), UDP-glucuronic acid (UDPGA, 2 mM), and Glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Termination: Quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the mixture and analyze the supernatant via LC-MS/MS (using neutral loss scanning for m/z 129, characteristic of GSH adducts).

  • Self-Validation: Use Diclofenac as a positive control for acyl glucuronide-mediated GSH adduction.

Protocol 3: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

To minimize animal usage while obtaining a Globally Harmonized System (GHS) classification, we utilize the step-wise OECD Test Guideline 423 [6].

  • Animal Selection: Use nulliparous, non-pregnant female Wistar rats (n=3 per step), fasted overnight prior to dosing.

  • Dose Preparation: Suspend the compound in 0.5% methylcellulose.

  • Step-Wise Administration: Administer a starting dose of 300 mg/kg via oral gavage.

    • Causality Check: If 2 or 3 animals die, the next dose is lowered to 50 mg/kg. If 0 or 1 animal dies, the next dose is increased to 2000 mg/kg.

  • Observation: Monitor continuously for the first 4 hours (focusing on CNS signs like tremors or sedation, common with piperidines), then daily for 14 days. Record body weights weekly.

  • Necropsy: Perform macroscopic pathology on all animals at day 14 to check for hepatic or renal lesions.

Safety_Workflow S1 Compound Synthesis & Purity Check (>98%) S2 In Vitro Cytotoxicity (HepG2 / MTT Assay) S1->S2 S3 Cardiotoxicity Screen (GLP hERG Patch-Clamp) S1->S3 S4 Metabolic Trapping (GSH Adduct Detection) S1->S4 S5 In Vivo Acute Toxicity (OECD 423 Rodent MTD) S2->S5 Viability >70% S3->S5 IC50 > 10 µM S4->S5 Low Adduct Ratio

Step-by-step preliminary safety and toxicity evaluation workflow for novel piperidine compounds.

Quantitative Data Presentation

The following tables summarize the expected and threshold quantitative data required to validate the safety of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid before advancing to sub-chronic studies.

Table 1: Predictive In Vitro Toxicity Profile & Acceptance Criteria

Assay / ParameterTarget MechanismAcceptance ThresholdExpected Result (Analog Based)Positive Control Used
hERG Patch-Clamp IKr​ Channel Blockade IC50​ > 10 µM1.5 – 5.0 µM (High Risk)Dofetilide ( IC50​ ~15 nM)
HepG2 Viability Basal Cytotoxicity CC50​ > 50 µM> 100 µM (Low Risk)Chlorpromazine
GSH Trapping Reactive Metabolites< 50 pmol/mg proteinModerate (due to Phenylacetic acid)Diclofenac
Ames Test (Mini) Mutagenicity / DNA DamageNegative (All strains)Negative2-Aminoanthracene

Table 2: OECD 423 Acute Oral Toxicity Dosing & Observation Matrix

Dosing StepDose AdministeredExpected Mortality (n=3)Next Step ActionGHS Classification Outcome
Step 1 300 mg/kg0 / 3Proceed to 2000 mg/kgUnclassified at this stage
Step 2 2000 mg/kg1 / 3Repeat 2000 mg/kgCategory 5 (Low Toxicity)
Step 3 2000 mg/kg (Repeat)0 / 3Terminate StudyCategory 5 or Unclassified

Note: Based on the structural similarity to loperamide and other piperidine derivatives, the acute oral LD50​ is predicted to be relatively high (>1000 mg/kg), placing it in GHS Category 4 or 5.

Conclusion

The evaluation of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid requires a rigorous, mechanistically informed approach. While the acute in vivo toxicity is expected to be low, the in vitro liabilities—specifically the hERG channel affinity driven by the 4-phenylpiperidine moiety and the potential for acyl glucuronidation driven by the phenylacetic acid moiety—pose significant hurdles. By executing the self-validating protocols outlined in this guide, researchers can accurately quantify these risks and make informed go/no-go decisions in early-stage drug development.

References

  • Thomas, J. B., et al. (2004). "Major Depressive Disorder and Kappa Opioid Receptor Antagonists: hERG Liability of 4-phenylpiperidines." National Institutes of Health (NIH). Available at: [Link]

  • Zhu, F., et al. (2008). "Discovery of Bioavailable 4,4-Disubstituted Piperidines: hERG Ion Channel Affinity." Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • Shipkova, M., et al. (2006). "Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis." Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • Ionescu, C., et al. (2009). "Characterization of the Acyl-Adenylate Linked Metabolite of Carboxylic Acids." National Institutes of Health (NIH). Available at: [Link]

  • International Council for Harmonisation (ICH). (2022). "E14/S7B Questions and Answers: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential." ICH Guidelines. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2001). "Test No. 423: Acute Oral toxicity - Acute Toxic Class Method." OECD Guidelines for the Testing of Chemicals. Available at: [Link]

Exploratory

Pharmacological Profiling and Receptor Binding Affinity of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic Acid Derivatives

Executive Summary The 4-phenylpiperidine scaffold is a highly privileged structure in neuropharmacology, forming the pharmacophoric core of diverse therapeutics, including opioid analgesics (e.g., meperidine, loperamide)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-phenylpiperidine scaffold is a highly privileged structure in neuropharmacology, forming the pharmacophoric core of diverse therapeutics, including opioid analgesics (e.g., meperidine, loperamide), antipsychotics (e.g., haloperidol), and selective sigma receptor ligands[1]. The specific functionalization at the N1 position with a 2-phenylacetic acid moiety yields 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid (CAS: 2089648-56-4). This in-depth technical guide explores the receptor binding affinity, structural pharmacology, and self-validating experimental workflows required to evaluate this class of compounds.

By introducing a bulky, ionizable carboxylic acid group, researchers can significantly alter the physicochemical properties of the molecule—primarily by increasing the polar surface area and restricting blood-brain barrier (BBB) permeability. This principle is heavily utilized in the rational design of peripherally restricted mu-opioid receptor (MOR) agonists[2].

Structural Pharmacology & Mechanistic Rationale

The binding profile of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid derivatives is dictated by two distinct structural domains:

  • The 4-Hydroxy-4-phenylpiperidine Core: This moiety acts as a highly versatile anchor. In the context of opioid pharmacology, the phenyl ring mimics the critical tyrosine residue found in endogenous opioid peptides (e.g., endorphins), allowing it to intercalate deeply into the orthosteric binding pocket of the mu-opioid receptor (MOR)[2][3]. Furthermore, this exact precursor is widely utilized in synthesizing high-affinity sigma ligands, hNav1.7 inhibitors, and dopamine D2 receptor antagonists.

  • The 2-Phenylacetic Acid N-Substituent: The addition of the 2-phenylacetic acid group at the piperidine nitrogen introduces steric bulk and a highly polar, ionizable carboxylate. The causality behind this design choice is twofold:

    • Receptor Subtype Selectivity: Bulky N-substituents can shift the binding preference away from central nervous system (CNS) targets like the NMDA receptor[4] or alpha-1a adrenoceptors[5], focusing affinity toward MOR or specific sigma receptor subtypes (Ki = 1–10 nM)[6].

    • Pharmacokinetic Restriction: At physiological pH, the carboxylic acid is deprotonated, preventing passive diffusion across the BBB. This ensures that the analgesic or functional effects remain localized to the peripheral nervous system (e.g., the enteric nervous system), avoiding centrally-mediated respiratory depression or addiction.

Quantitative Receptor Binding Profiles

To establish a baseline for drug development, it is critical to benchmark the binding affinities of 4-phenylpiperidine derivatives across their primary off-target and on-target receptors.

Table 1: Representative Binding Affinities for 4-Phenylpiperidine Derivatives
Ligand Class / DerivativeTarget ReceptorBinding Affinity (Ki / pKi)Docking Score (kcal/mol)Reference Context
Loperamide Analogs Mu-Opioid (MOR)pKi = 9.00N/A[2]
4-Amino Methyl Piperidines Mu-Opioid (MOR)N/A-8.13 to -13.37[3]
1-Phenylpiperazine/piperidines Sigma-1 (σ1)Ki = 1.0 – 10.0 nMN/A[6]
4-Phenylpiperidine Analogs NMDA ReceptorHigh Affinity (Antagonist)N/A[4]
Dihydropyridine-piperidines Alpha-1a AdrenoceptorKi > 15 nMN/A[5]

Intracellular Signaling Pathways

Upon binding to the mu-opioid receptor, 4-phenylpiperidine agonists trigger a well-defined G-protein coupled cascade. The diagram below illustrates the mechanistic flow from ligand binding to cellular hyperpolarization.

MOR_Signaling Ligand 2-(4-Hydroxy-4-phenylpiperidin-1-YL) -2-phenylacetic acid Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor Binds (Ki) GProtein Gi/o Protein Complex Receptor->GProtein Activates Effector1 Adenylyl Cyclase GProtein->Effector1 Inhibits Effector2 GIRK Channels GProtein->Effector2 Activates Response1 Decreased cAMP Effector1->Response1 Response2 K+ Efflux / Hyperpolarization Effector2->Response2

Fig 1. MOR signaling cascade modulated by 4-phenylpiperidine derivatives.

Self-Validating Experimental Workflows

To accurately profile the receptor binding affinity and functional activity of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid derivatives, laboratories must employ rigorous, self-validating assay systems.

Protocol 1: Radioligand Binding Assay (MOR Affinity)

This protocol determines the inhibition constant ( Ki​ ) of the derivative against the MOR.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human MOR in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM MgCl2​ .

    • Causality: The inclusion of Mg2+ ions is critical; divalent cations stabilize the high-affinity, agonist-bound state of the GPCR, ensuring accurate Ki​ determination for agonists.

  • Ligand Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] -DAMGO (a selective MOR agonist) and varying concentrations of the test derivative ( 10−11 to 10−5 M) for 90 minutes at 25°C.

  • Internal Validation (NSB Control): In parallel wells, add 10 µM unlabeled naloxone to define non-specific binding (NSB).

    • Self-Validation Check: If NSB exceeds 30% of total binding, the assay must be rejected. High NSB indicates that the highly lipophilic 4-phenylpiperidine core is partitioning into the lipid bilayer rather than specifically interacting with the receptor.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific adherence).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Membrane Membrane Preparation Incubation Ligand Incubation Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis Scintillation->Analysis

Fig 2. Self-validating radioligand binding assay workflow for Ki determination.

Protocol 2: Functional [35S]GTPγS Binding Assay

Binding affinity ( Ki​ ) does not equal functional efficacy. This assay determines whether the derivative acts as an agonist, antagonist, or partial agonist.

Step-by-Step Methodology:

  • Reaction Setup: Incubate MOR-expressing membranes (20 µ g/well ) in assay buffer (50 mM Tris-HCl, 3 mM MgCl2​ , 100 mM NaCl, pH 7.4) containing 0.1 nM [35S]GTPγS .

  • GDP Addition: Add 10 µM GDP to the incubation buffer.

    • Causality: GDP forces the G-proteins into an inactive state. This artificially lowers basal [35S]GTPγS binding, drastically maximizing the signal-to-noise ratio upon agonist stimulation.

  • Agonist Stimulation: Add the test derivative at varying concentrations and incubate for 60 minutes at 30°C.

  • System Validation: Run a reference agonist (e.g., DAMGO) in parallel.

    • Self-Validation Check: The assay is only considered valid if the DAMGO Emax​ reaches ≥150% over basal levels. Failure to achieve this indicates compromised functional integrity of the membrane preparation or G-protein uncoupling.

  • Filtration and Analysis: Filter, wash, and count as described in Protocol 1. Plot dose-response curves to determine EC50​ and Emax​ .

Structure-Activity Relationship (SAR) Insights

The rational design of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid relies on precise SAR principles. The 4-phenylpiperidine core provides the foundational binding energy (ranging from -8.13 to -13.37 kcal/mol) required to anchor into the transmembraneous helices of the MOR[3]. However, unmodified 4-phenylpiperidines often suffer from promiscuous binding, showing significant affinity for sigma receptors[6] and NMDA receptors[4].

By appending the 2-phenylacetic acid moiety, researchers exploit the steric constraints of the receptor binding pockets. The bulky phenyl ring of the acetic acid group forces the molecule into a specific conformational pose that is highly tolerated by the peripheral MOR but sterically clashes with the narrower binding pockets of certain CNS targets. Concurrently, the ionizable nature of the acid ensures that the molecule is trapped in the periphery, maximizing peripheral efficacy while entirely negating CNS-mediated toxicity.

References

  • Source: Taylor & Francis (tandfonline.com)
  • Process for the preparation of the mesylate salt trihydrate of 1-(4-hydroxyphenyl)-2- (4-hydroxy-4-phenylpiperidin-1-yl)
  • 4-Hydroxy-4-phenylpiperidine 99 40807-61-2 Source: Sigma-Aldrich URL
  • Source: PubMed (NIH)
  • Phenylpiperidines Source: Wikipedia URL
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor Source: ResearchGate URL
  • Design and Synthesis of Novel α1a Adrenoceptor-Selective Dihydropyridine Antagonists Source: ACS Publications URL

Sources

Foundational

An In-depth Technical Guide to the Identification of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid Metabolic Pathways

Foreword: The Rationale for Metabolic Interrogation In the landscape of modern drug development, a molecule's journey from a promising candidate to a therapeutic agent is contingent upon a thorough understanding of its A...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for Metabolic Interrogation

In the landscape of modern drug development, a molecule's journey from a promising candidate to a therapeutic agent is contingent upon a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Metabolism, the biochemical transformation of a xenobiotic, is a critical determinant of a drug's pharmacokinetic profile, efficacy, and potential for toxicity. The identification of metabolic pathways is not merely an academic exercise; it is a cornerstone of preclinical safety assessment, enabling the prediction of drug-drug interactions (DDIs), the identification of potentially active or toxic metabolites, and the justification of dose selection for clinical trials.[1]

This guide provides a comprehensive framework for the systematic identification and elucidation of the metabolic pathways for 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid. This molecule, possessing a tertiary amine within a piperidine ring, a hydroxyl group, a carboxylic acid, and two phenyl rings, presents multiple potential sites for metabolic attack. Our approach is built upon a foundation of established biochemical principles and leverages state-of-the-art analytical technologies to construct a complete metabolic fate map. We will move from predictive assessment based on chemical structure to the empirical evidence gathered from robust in vitro and in vivo experimental systems.

Part 1: Structural Assessment and Prediction of Metabolic Hotspots

Before any benchwork commences, a rigorous in silico or theoretical assessment of the parent molecule is paramount. This predictive step allows for the formation of targeted hypotheses, which in turn guides experimental design and streamlines analytical method development. The structure of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid reveals several "metabolic hotspots."

  • Piperidine Ring: The tertiary amine is a common site for N-dealkylation. The ring itself can undergo oxidation at positions alpha to the nitrogen.[2]

  • Phenyl Rings: Both the phenyl group on the piperidine ring and the one on the acetic acid moiety are susceptible to aromatic hydroxylation, a classic Phase I reaction catalyzed by Cytochrome P450 (CYP) enzymes.[3]

  • Tertiary Alcohol: The hydroxyl group at the 4-position of the piperidine ring is a prime site for Phase II conjugation, particularly glucuronidation.[4]

  • Carboxylic Acid: The phenylacetic acid moiety's carboxyl group can undergo conjugation, for instance, with amino acids like glycine or glutamine, or form an acyl-glucuronide.[5][6]

Based on these structural features, we can hypothesize the primary metabolic pathways.

Hypothesized Metabolic Pathways Diagram

The following diagram illustrates the most probable initial biotransformations.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, etc.) Parent Parent Compound 2-(4-Hydroxy-4-phenylpiperidin-1-YL) -2-phenylacetic acid M1 Aromatic Hydroxylation (+16 Da) Parent->M1 Oxidation M2 Piperidine Ring Oxidation (+16 Da) Parent->M2 Oxidation M3 O-Glucuronidation (+176 Da) Parent->M3 UDPGA M4 Acyl-Glucuronidation (+176 Da) Parent->M4 UDPGA M1->M3 UDPGA caption Fig 1. Hypothesized metabolic pathways for the parent compound. G cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation start Parent Compound HLM Human Liver Microsomes (HLM) - Phase I & UGTs start->HLM Heps Cryopreserved Hepatocytes - Phase I, II & Transporters start->Heps rCYP Recombinant CYPs - Reaction Phenotyping HLM->rCYP Identify key CYPs Analysis LC-MS/MS Analysis (Metabolite ID & Quantification) HLM->Analysis Animal Animal Model (e.g., Rat) - Plasma, Urine, Feces Heps->Animal Inform in vivo study Heps->Analysis Animal->Analysis Pathway Metabolic Pathway Elucidation Analysis->Pathway caption Fig 2. A tiered experimental workflow for metabolite identification.

Caption: Fig 2. A tiered experimental workflow for metabolite identification.

In Vitro Metabolism: Human Liver Microsomes (HLM)

HLMs are the workhorse for initial metabolic stability and metabolite identification studies. They are enriched in CYP and UDP-glucuronosyltransferase (UGT) enzymes, making them ideal for investigating Phase I and a major Phase II pathway. [7][8] Protocol: Metabolic Stability and Metabolite ID in HLM

  • Preparation: Thaw a pooled HLM vial on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4). [9]2. Substrate Addition: Add the parent compound (e.g., from a DMSO stock) to the HLM suspension to achieve a final concentration of 1 µM. Keep the final DMSO concentration below 0.5% to avoid enzyme inhibition.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (NRS). A control incubation without NRS is critical to identify non-NADPH dependent degradation. [9]5. Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding 2-3 volumes of ice-cold acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the quenched samples (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

  • Justification: This protocol allows for the determination of the compound's intrinsic clearance (a measure of metabolic stability) and generates sufficient quantities of metabolites for initial structural identification. The time course reveals the sequence of metabolite formation (primary vs. secondary metabolites).

In Vitro Metabolism: Cryopreserved Human Hepatocytes

Hepatocytes offer a more physiologically relevant system as they contain a full complement of Phase I and Phase II metabolic enzymes, as well as uptake and efflux transporters. [10] Protocol: Metabolite Profiling in Suspended Hepatocytes

  • Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in the recommended incubation medium. Perform a cell viability check (e.g., Trypan Blue exclusion) to ensure >85% viability.

  • Incubation: Incubate hepatocytes at a density of approximately 1 million viable cells/mL at 37°C with 5% CO₂.

  • Substrate Addition: Add the parent compound (1-10 µM) to the cell suspension.

  • Time Points: Collect samples (both cells and supernatant) at multiple time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Quenching & Lysis: Quench the reaction by adding ice-cold acetonitrile. For cell pellets, sonication or freeze-thaw cycles in the quenching solution can ensure complete lysis and extraction.

  • Sample Processing: Process samples as described for HLM.

  • Justification: This model can reveal metabolites formed by enzymes absent in microsomes (e.g., certain sulfotransferases, aldehyde oxidases) and provides a more accurate reflection of the overall hepatic metabolic capability.

In Vivo Metabolism: Rodent Model

Animal studies are essential to confirm that in vitro metabolites are formed in vivo and to discover metabolites that may be formed in extra-hepatic tissues. [11]The rat is a commonly used species for initial pharmacokinetic and metabolism studies.

Protocol: Single-Dose Pharmacokinetic and Metabolite Study in Rats

  • Dosing: Administer a single dose of the parent compound to a cohort of rats (e.g., Sprague-Dawley) via both intravenous (IV) and oral (PO) routes. The IV dose provides absolute bioavailability data, while the PO route is more clinically relevant.

  • Sample Collection: Collect serial blood samples (via tail vein or cannulation) into tubes containing an anticoagulant at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). [12]3. Urine and Feces Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours. [13]4. Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Urine: Pool and record the total volume.

    • Feces: Homogenize with a suitable solvent (e.g., methanol/water) to extract the drug and metabolites.

  • Analysis: Analyze all matrices by LC-MS/MS to identify and quantify the parent drug and its metabolites.

  • Justification: This study provides a comprehensive ADME profile, revealing the major routes of elimination (renal vs. fecal) and confirming the physiological relevance of metabolites identified in vitro. It also helps in identifying any species-specific metabolism.

Part 3: Analytical Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for the sensitive and selective detection, identification, and quantification of drug metabolites in complex biological matrices. [5][14]

Method Development Protocol
  • Direct Infusion of Parent Drug: Infuse a standard solution of the parent compound directly into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, gas flows) and to determine its characteristic fragmentation pattern in both positive and negative electrospray ionization (ESI) modes.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a standard starting point.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is typical. The formic acid aids in the positive ionization of the molecule.

    • Gradient: Develop a gradient (e.g., 5% to 95% B over 10 minutes) that effectively separates the more polar metabolites from the parent drug.

  • Mass Spectrometry Detection:

    • Full Scan (MS1): Acquire full scan data from the in vitro or in vivo samples to search for ions with mass-to-charge ratios (m/z) corresponding to predicted metabolites.

    • Product Ion Scan (MS2): Trigger product ion scans on the detected potential metabolite ions to obtain fragmentation spectra.

    • Metabolite Identification: Compare the fragmentation spectra of metabolites to that of the parent drug. Common biotransformations result in predictable mass shifts and often retain core fragments from the parent structure, aiding in identification.

Data Presentation: Predicted Mass Transitions

The following table summarizes the expected m/z values for the parent compound and its major hypothesized metabolites, which serves as a guide for data analysis. The exact molecular formula for the parent compound is C26H27NO3, with a monoisotopic mass of 401.1991 Da.

AnalyteBiotransformationMass Shift (Da)[M+H]⁺ m/zKey Fragment Ions (Hypothetical)
Parent Compound --402.2069m/z 184 (piperidine moiety), m/z 135 (phenylacetic acid moiety)
Metabolite M1Hydroxylation+16418.2018m/z 200, m/z 135
Metabolite M2Piperidine Oxidation+16418.2018m/z 200, m/z 135
Metabolite M3O-Glucuronidation+176578.2388m/z 402 (loss of glucuronide)
Metabolite M4Acyl-Glucuronidation+176578.2388m/z 402 (loss of glucuronide)

Part 4: Synthesis and Conclusion

The successful elucidation of the metabolic pathways of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid requires a systematic integration of the data generated from the described workflow. The metabolites initially identified in HLM and hepatocyte incubations must be confirmed in plasma, urine, and feces from an in vivo study. By comparing the chromatographic and mass spectrometric data of the authentic parent compound with the signals detected in biological samples, a high-confidence metabolic map can be constructed.

This final map will reveal the primary clearance mechanisms for the compound. For instance, if glucuronidated metabolites (M3/M4) are abundant in urine and bile, it indicates that Phase II conjugation is a major elimination pathway. If oxidized metabolites (M1/M2) are predominant, Phase I metabolism is likely the rate-limiting step in its clearance. This information is invaluable for predicting potential drug-drug interactions with inhibitors or inducers of the identified CYP or UGT enzymes and for ensuring that human metabolites are adequately tested in toxicology species. This structured, evidence-based approach ensures scientific rigor and provides the critical data necessary to support the continued development of the therapeutic candidate.

References

  • Biosynce. (2025). What are the detection methods for piperidine? Biosynce Blog.
  • Di, L., et al. (2020). Identification of the metabolites of piperine via hepatocyte incubation and liquid chromatography combined with diode-array detection and high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(23), e8947. [Link]

  • BenchChem. (2025). Technical Support Center: Quantitative Analysis of Piperidines. BenchChem.
  • Saw, Y. L. (2025). THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. Rowan Digital Works. [Link]

  • Saw, Y. L., et al. (2020). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry.
  • Werck-Reichhart, D., et al. (2006). Cytochromes P450 in phenolic metabolism. Phytochemistry Reviews, 5, 275-306. [Link]

  • Atherden, J., et al. (2018). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Scientific Reports, 8(1), 16990. [Link]

  • Obach, R. S., et al. (2005). In vitro metabolism of a new oxazolidinedione hypoglycemic agent utilizing liver microsomes and recombinant human cytochrome P450 enzymes. Journal of Pharmaceutical and Biomedical Analysis, 37(2), 351-358. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]

  • Al-Dosari, D. S., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 60(7), 1097. [Link]

  • Nebert, D. W., & Russell, A. L. (2002). Clinical importance of the cytochromes P450. The Lancet, 360(9340), 1155-1162.
  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • Basheer, A. A., & Ali, H. (2018). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Journal of Analytical & Pharmaceutical Research, 7(5).
  • Strassburg, C. P., et al. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Chromatography B, 878(32), 3327-3334. [Link]

  • Kumar, S., & S, A. S. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Al-Tofan, M. A., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of Aromatic Amino Acids in Human Blood Serum Using Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry. Metabolites, 13(11), 1121. [Link]

  • Basheer, A. A., & Ali, H. (2018). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. [Link]

  • Ogiso, T., et al. (1990). Pharmacokinetics of 4-acetylaminophenylacetic acid. 1st communication: absorption, distribution, metabolism and excretion in mice, rats, dogs and monkeys after single administration of 14C-labeled compound. Arzneimittel-Forschung, 40(7), 800-805. [Link]

  • Svobodová, P., et al. (2025). Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids. ACS Omega. [Link]

  • F. Peter Guengerich. (2024). Drug Biotransformation. Doctor 2024. [Link]

  • Helfer, A. G., et al. (2015). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Drug Testing and Analysis, 7(9), 796-805. [Link]

Sources

Exploratory

The Unexplored Potential of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic Acid: A Scaffold for Novel Antiviral Discovery

An In-depth Technical Guide Authored by: A Senior Application Scientist Abstract The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents. Privileged scaffolds, chemical str...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents. Privileged scaffolds, chemical structures with a proven affinity for biological targets, offer a promising starting point for drug discovery. This technical guide delves into the untapped potential of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid as a precursor for a new class of antiviral compounds. While not yet a well-established precursor to a marketed antiviral, its constituent moieties—the 4-hydroxy-4-phenylpiperidine core and the diphenylacetic acid functionality—are present in a range of bioactive molecules, some with demonstrated antiviral properties. This document provides a comprehensive overview of the scientific rationale for investigating this compound, a plausible synthetic route, a proposed roadmap for antiviral screening and mechanism-of-action studies, and a discussion of potential structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals engaged in the quest for the next generation of antiviral therapeutics.

Introduction

The history of antiviral drug discovery is marked by both serendipitous findings and rational design[1]. The identification of molecular scaffolds that can serve as a foundation for the development of new drugs is a cornerstone of modern medicinal chemistry. The compound 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid presents an intriguing, yet underexplored, combination of two such pharmacologically significant fragments. The 4-hydroxy-4-phenylpiperidine skeleton is a key feature in a variety of therapeutic agents, including opioid receptor modulators and neuroprotective agents[2][3]. Similarly, derivatives of diphenylacetic acid have been patented for their potential as broad-spectrum antiviral agents[4].

This guide posits that the unique combination of these two moieties in a single molecule provides a compelling starting point for the discovery of novel antiviral drugs. We will explore the synthesis of this core scaffold, build a scientific hypothesis for its potential antiviral activity based on related compounds, and outline a comprehensive experimental plan to validate this hypothesis.

Chapter 1: Synthesis of the Core Scaffold

The synthesis of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid can be approached through a convergent synthesis, leveraging established chemical reactions. A plausible and efficient synthetic route is outlined below. This protocol is a representative example, and optimization of reaction conditions would be a standard part of the drug development process.

Experimental Protocol: Synthesis of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic Acid

Objective: To synthesize the target compound from commercially available starting materials.

Materials:

  • 4-Phenyl-4-piperidinol

  • Ethyl 2-bromo-2-phenylacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: N-Alkylation of 4-Phenyl-4-piperidinol

  • To a solution of 4-phenyl-4-piperidinol (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl 2-bromo-2-phenylacetate (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Saponification of the Ester

  • Dissolve the purified ester from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq.) to the solution.

  • Stir the reaction at room temperature and monitor by TLC until the ester is fully hydrolyzed.

  • Once the reaction is complete, acidify the mixture to pH ~5-6 with 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid.

Synthesis Workflow Diagram

Synthesis_Workflow start Starting Materials: 4-Phenyl-4-piperidinol Ethyl 2-bromo-2-phenylacetate step1 Step 1: N-Alkylation Reagents: K₂CO₃, CH₃CN Conditions: Reflux start->step1 intermediate Intermediate: Ethyl 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetate step1->intermediate step2 Step 2: Saponification Reagents: LiOH, THF/H₂O Conditions: Room Temperature intermediate->step2 product Final Product: 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid step2->product

Caption: A two-step synthesis of the target compound.

Chapter 2: The Antiviral Hypothesis - Connecting the Dots

The rationale for investigating 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid as an antiviral precursor stems from the known biological activities of structurally related compounds.

The 4-hydroxy-4-phenylpiperidine moiety is a key component of loperamide, an over-the-counter antidiarrheal medication. Intriguingly, loperamide has been shown to inhibit the replication of the Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) in cell culture[5]. The proposed mechanism involves the restriction of calcium influx into the host cell, a process that is essential for the replication of many viruses[5].

Furthermore, a patent for diphenylacetic acid derivatives describes their potential as broad-spectrum antiviral agents, with activity against viruses such as the human immunodeficiency virus (HIV)[4]. While the exact mechanism is not fully elucidated in the patent, it suggests that this chemical class can interfere with viral life cycles.

The combination of a calcium-modulating scaffold with a moiety that has documented antiviral potential provides a strong foundation for the hypothesis that 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid could exhibit antiviral activity through one or more mechanisms.

Chapter 3: Potential Mechanisms of Antiviral Action

Based on the activities of related compounds, we can postulate several potential mechanisms by which 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid or its derivatives might exert antiviral effects.

  • Inhibition of Viral Entry: Many viruses rely on host cell calcium signaling for entry. By modulating calcium channels, as suggested by the activity of loperamide, the compound could prevent the virus from entering the host cell.

  • Disruption of Viral Replication: The diphenylacetic acid portion of the molecule could interfere with viral enzymes essential for replication, such as polymerases or proteases.

  • Modulation of Host Factors: The compound could interact with host cell proteins that are co-opted by the virus for its own replication, a strategy that is less likely to lead to the development of viral resistance.

Proposed Mechanism of Action Diagram

Mechanism_of_Action Compound 2-(4-Hydroxy-4-phenylpiperidin-1-YL) -2-phenylacetic acid Ca_Channel Host Cell Calcium Channel Compound->Ca_Channel Modulates Viral_Enzyme Viral Replication Enzyme (e.g., Polymerase) Compound->Viral_Enzyme Inhibits Host_Factor Host Cell Factor (e.g., for viral assembly) Compound->Host_Factor Modulates Entry Viral Entry Inhibition Ca_Channel->Entry Impacts Replication Viral Replication Inhibition Viral_Enzyme->Replication Impacts Assembly Viral Assembly/Egress Inhibition Host_Factor->Assembly Impacts

Caption: Postulated antiviral mechanisms of action.

Chapter 4: A Roadmap for Future Research - A Proposed Experimental Workflow

To systematically evaluate the antiviral potential of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid, a phased experimental approach is recommended.

Phase 1: Initial Screening and Cytotoxicity Assessment

Objective: To determine if the compound exhibits antiviral activity at non-toxic concentrations.

Protocol:

  • Cytotoxicity Assay:

    • Plate a suitable host cell line (e.g., Vero E6, A549) in 96-well plates.

    • Treat the cells with a serial dilution of the compound for 48-72 hours.

    • Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).

    • Calculate the 50% cytotoxic concentration (CC₅₀).

  • Antiviral Screening Assay:

    • In parallel, infect the host cell line with a panel of representative viruses (e.g., an enveloped RNA virus like Influenza A, a non-enveloped RNA virus like Coxsackievirus, and a DNA virus like Herpes Simplex Virus-1).

    • Treat the infected cells with a serial dilution of the compound.

    • After an appropriate incubation period, quantify the viral yield using a suitable method (e.g., plaque assay, TCID₅₀, or qPCR for viral genomes).

    • Calculate the 50% effective concentration (EC₅₀).

    • Determine the Selectivity Index (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising antiviral candidate.

Phase 2: Mechanism-of-Action Studies

Objective: To elucidate how the compound inhibits viral replication.

Protocol:

  • Time-of-Addition Assay:

    • Infect cells with the virus of interest.

    • Add the compound at different time points relative to infection (e.g., before infection, during infection, after infection).

    • Quantify the viral yield to determine which stage of the viral life cycle is inhibited.

  • Reporter Virus Assay:

    • Utilize a recombinant virus that expresses a reporter gene (e.g., luciferase, GFP) upon successful replication.

    • Treat infected cells with the compound and measure the reporter signal to quantify the inhibition of viral gene expression.

Experimental Workflow Diagram

Experimental_Workflow cluster_phase1 Phase 1: Screening cluster_phase2 Phase 2: Mechanism of Action Cytotoxicity Cytotoxicity Assay (Determine CC₅₀) SI Calculate Selectivity Index (SI) Cytotoxicity->SI Antiviral Antiviral Assay (Determine EC₅₀) Antiviral->SI Decision SI > 10? SI->Decision TimeOfAddition Time-of-Addition Assay ReporterAssay Reporter Virus Assay Decision->TimeOfAddition Yes Decision->ReporterAssay Yes Stop Stop/Redesign Decision->Stop No

Caption: A phased approach to antiviral evaluation.

Chapter 5: Structure-Activity Relationship (SAR) Studies - The Path to Optimization

Should 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid demonstrate promising antiviral activity, the next logical step would be to initiate a structure-activity relationship (SAR) study to optimize its potency and pharmacokinetic properties. Based on the literature for related scaffolds[3], several modifications could be explored.

Table 1: Proposed Modifications for SAR Studies
Position of ModificationProposed ChangeRationale
Phenyl ring on piperidineSubstitution with electron-withdrawing or -donating groupsTo modulate binding affinity and metabolic stability.
Hydroxyl group on piperidineEsterification or etherificationTo improve cell permeability and potentially alter the mechanism of action.
Phenylacetic acid moietyReplacement with other aromatic or heteroaromatic ringsTo explore different binding interactions with the target.
Carboxylic acidConversion to esters or amidesTo create prodrugs with improved bioavailability.

Conclusion

While the journey from a precursor molecule to a clinically approved antiviral drug is long and challenging, the exploration of novel chemical scaffolds is essential for staying ahead of the ever-present threat of viral diseases. 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid represents a scientifically sound starting point for such an endeavor. Its synthesis is feasible, and the biological activities of its constituent parts provide a strong rationale for its investigation as an antiviral precursor. The experimental roadmap outlined in this guide offers a clear path forward for researchers to unlock the potential of this promising, yet unexplored, molecule. The insights gained from such studies could pave the way for the development of a new generation of much-needed antiviral therapies.

References

  • Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and. (2013). Google Search.
  • EP2511844A2 - Advanced drug development and manufacturing - Google Patents. (2001). Google Patents.
  • EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents. (n.d.). Google Patents.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (2025). PMC.
  • Loperamide Inhibits Replication of Severe Fever with Thrombocytopenia Syndrome Virus. (2021). MDPI.
  • (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A Potent New Neuroprotectant Which Blocks N-methyl-D-aspartate Responses - PubMed. (n.d.). PubMed.
  • 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride — Chemical Substance Information - NextSDS. (n.d.). NextSDS.
  • Antiviral drugs–: history and obstacles - PMC. (n.d.). PMC.
  • WO1998050022A1 - Diphenylacetic acid derivatives and their use as antiviral agents - Google Patents. (n.d.). Google Patents.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid

Application Note: Synthesis and Characterization of 2-(4-Hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic Acid Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 2-(4-Hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Advanced building blocks for Hepatitis C Virus (HCV) NS5A inhibitors and conformationally restricted biphenyl derivatives.

Introduction & Mechanistic Rationale

The target compound, 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid, is a highly functionalized synthetic intermediate frequently utilized in the development of antiviral therapeutics, most notably Hepatitis C virus (HCV) NS5A inhibitors[1]. The molecule features a 4-phenylpiperidine core—a privileged scaffold in medicinal chemistry known for its robust interaction with various biological targets[2].

The starting material, 4-hydroxy-4-phenylpiperidine, is a stable, commercially available building block that provides a reliable nucleophilic nitrogen for functionalization[3]. To construct the target molecule, a two-phase synthetic strategy is employed:

  • Bimolecular Nucleophilic Substitution ( SN​2 ): N-alkylation of the piperidine secondary amine using an α -bromo ester.

  • Base-Catalyzed Saponification: Hydrolysis of the resulting ester to yield the free carboxylic acid.

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure high fidelity and yield at each stage without risking the elimination of the tertiary hydroxyl group.

G R1 4-Hydroxy-4- phenylpiperidine Step1 Step 1: N-Alkylation (DIPEA, MeCN) R1->Step1 R2 Methyl 2-bromo- 2-phenylacetate R2->Step1 Int Methyl 2-(4-hydroxy-4- phenylpiperidin-1-yl) -2-phenylacetate Step1->Int Step2 Step 2: Saponification (LiOH, THF/H2O) Int->Step2 Prod 2-(4-Hydroxy-4- phenylpiperidin-1-yl) -2-phenylacetic acid Step2->Prod

Reaction scheme for the two-step synthesis of the target acetic acid derivative.

Quantitative Data & Optimization

To establish the most reliable protocol, the SN​2 alkylation step was optimized. The causality behind selecting Acetonitrile (MeCN) and N,N-Diisopropylethylamine (DIPEA) is rooted in minimizing side reactions. DIPEA is sterically hindered and non-nucleophilic, preventing the degradation of the α -bromo ester, while MeCN provides a polar aprotic environment that accelerates the SN​2 displacement.

Table 1: Optimization of N-Alkylation Conditions (Step 1)

SolventBase (2.0 eq)Temp (°C)Time (h)IPC (LC-MS Conversion)Isolated Yield
DMF K2​CO3​ 801285%72% (Trace elimination)
THF Et3​N 651870%61%
MeCN DIPEA 60 8 >98% 91% (Optimal)
DCMDIPEA252445%N/A

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of Methyl 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetate

Objective: Selectively alkylate the piperidine nitrogen while preserving the tertiary alcohol.

  • Preparation of the Reaction Mixture: Into a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-4-phenylpiperidine (10.0 g, 56.4 mmol, 1.0 eq)[3].

  • Solvent and Base Addition: Suspend the solid in anhydrous Acetonitrile (100 mL). Add N,N-Diisopropylethylamine (DIPEA) (19.6 mL, 112.8 mmol, 2.0 eq) via syringe. Stir for 10 minutes at room temperature to ensure complete dissolution.

  • Electrophile Addition: Dissolve methyl 2-bromo-2-phenylacetate (14.2 g, 62.0 mmol, 1.1 eq) in 20 mL of anhydrous Acetonitrile. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel. Causality: Dropwise addition prevents localized heating and suppresses potential di-alkylation or quaternary ammonium salt formation.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath.

  • In-Process Control (IPC): After 8 hours, sample 50 μ L of the reaction mixture, dilute in Methanol, and analyze via LC-MS. The reaction is self-validating when the mass peak for the starting piperidine ( m/z 178 [M+H]+ ) is consumed, and the product mass ( m/z 326 [M+H]+ ) is dominant.

  • Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (150 mL) and saturated aqueous NaHCO3​ (100 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the intermediate ester as a pale yellow oil.

Phase 2: Saponification to 2-(4-Hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic Acid

Objective: Cleave the methyl ester under mild conditions to prevent dehydration of the 4-hydroxyl group.

  • Ester Dissolution: Dissolve the crude methyl ester intermediate (~18 g) in a solvent mixture of Tetrahydrofuran (THF) and Water (3:1 v/v, 120 mL total).

  • Hydrolysis: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O ) (7.1 g, 169.2 mmol, 3.0 eq) in one portion. Causality: LiOH is selected over NaOH/KOH as it provides a milder pH profile, significantly reducing the risk of base-catalyzed elimination of the tertiary alcohol to an alkene.

  • Reaction Monitoring: Stir vigorously at room temperature for 12 hours. Perform TLC (DCM:MeOH 9:1) to confirm the disappearance of the higher-Rf ester spot.

  • Zwitterion Precipitation (Critical Step): Concentrate the mixture under vacuum to remove the THF. Cool the remaining aqueous layer to 0 °C in an ice bath. Carefully adjust the pH to ~6.5 using 1M HCl. Causality: The target molecule contains both a basic piperidine nitrogen and an acidic carboxylic acid. Adjusting to the isoelectric point (pH ~6.5) forces the compound into its zwitterionic form, maximizing precipitation and purity.

  • Filtration: Filter the resulting white precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (2 x 20 mL) and cold acetone (10 mL).

  • Drying: Dry the solid in a vacuum oven at 45 °C for 24 hours to afford the target compound as a white crystalline powder.

Workflow Start Crude Ester Intermediate Dissolve Dissolve in THF/H2O (3:1) Start->Dissolve Hydrolysis Add LiOH (3.0 eq) Stir 12h at RT Dissolve->Hydrolysis Evap Remove THF in vacuo Hydrolysis->Evap Acidify Adjust pH to ~6.5 with 1M HCl (Isoelectric precipitation) Evap->Acidify Filter Vacuum Filtration & Cold Acetone Wash Acidify->Filter End Pure Target Acid (Zwitterion) Filter->End

Process flow diagram for the mild saponification and isoelectric isolation of the target acid.

References

  • [1] EA019976B1 - Hepatitis C virus inhibitors - Google Patents. Vertex AI Search. Available at:

  • [2] Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | 158144-82-2 | Benchchem. Vertex AI Search. Available at:

  • [3] 4-Hydroxy-4-phenylpiperidine - Chem-Impex. Vertex AI Search. Available at:

Sources

Application

Application Note: Validated HPLC Method for the Quantification of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic Acid

Introduction and Analytical Challenge 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid (CAS: 2089648-56-4) is a complex synthetic intermediate and pharmacophore characterized by a piperidine ring, a tertiary alco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenge

2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid (CAS: 2089648-56-4) is a complex synthetic intermediate and pharmacophore characterized by a piperidine ring, a tertiary alcohol, and a phenylacetic acid moiety. The simultaneous presence of a basic tertiary amine and an acidic carboxylic group means this molecule exists as a highly polar zwitterion at physiological pH.

For pharmaceutical researchers and quality control scientists, quantifying zwitterionic compounds via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a distinct challenge. Without proper mobile phase control, these compounds exhibit poor retention, severe peak tailing due to secondary silanophilic interactions, and irreproducible retention times. This application note details a robust, self-validating RP-HPLC methodology designed specifically to overcome these ionic challenges, fully validated in accordance with current regulatory guidelines.

Mechanistic Rationale for Method Development

To achieve reproducible retention and sharp peak symmetry, the chromatographic environment must dictate the ionization state of the analyte.

According to the foundational principles of HPLC method development established by Snyder and Kirkland [1], the retention of ionizable compounds is highly dependent on mobile phase pH relative to the analyte's pKₐ. The carboxylic acid moiety of this compound has an estimated pKₐ of ~4.0, while the piperidine nitrogen has a pKₐ of ~9.5.

By utilizing a highly acidic mobile phase (pH ~2.0) modified with 0.1% Trifluoroacetic acid (TFA), we achieve two critical mechanistic goals:

  • Suppression of Acid Ionization: The low pH fully protonates the carboxylic acid into its unionized, hydrophobic state (-COOH), increasing its affinity for the C18 stationary phase.

  • Ion-Pairing of the Amine: While the basic piperidine nitrogen remains protonated and positively charged (-NH⁺) at low pH, the strongly electronegative trifluoroacetate counter-ion forms a neutral, hydrophobic ion-pair complex with the amine.

This dual-action approach effectively masks the zwitterionic nature of the molecule, shifting its behavior to that of a highly retained, neutral lipophilic complex. This mirrors established retention/pH profiles of other zwitterionic compounds, where acidic ion-pairing conditions suppress silanophilic interactions and drastically improve peak shape [2].

G Compound 2-(4-Hydroxy-4-phenylpiperidin-1-YL) -2-phenylacetic acid (Zwitterion at pH 7) Acidic Acidic Mobile Phase (pH 2.5, 0.1% TFA) Compound->Acidic Protonation Carboxylic Acid: Unionized (COOH) Piperidine: Ionized (NH+) Acidic->Protonation Retention Enhanced Hydrophobic Retention on C18 Stationary Phase Protonation->Retention Peak Sharp Peak Shape (TFA Ion-Pairing Effect) Retention->Peak

Fig 1. Mechanistic rationale for mobile phase pH selection and its effect on chromatographic retention.

Experimental Protocol & Self-Validating System

Reagents and Materials
  • Stationary Phase: Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent high-density end-capped C18).

  • Reagents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm), and LC-MS grade Trifluoroacetic acid (TFA).

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix well and degas (pH ~2.0).

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of Acetonitrile. Mix well and degas.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve in 10 mL of Methanol (to ensure complete dissolution of the hydrophobic phenyl rings), then make up to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Transfer 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with Diluent.

Chromatographic Conditions
ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)High carbon load and double end-capping prevent basic tailing.
Mobile Phase A 0.1% TFA in WaterControls pH, protonates carboxylic acid, provides ion-pairing.
Mobile Phase B 0.1% TFA in AcetonitrileElutes the hydrophobic ion-pair complex.
Elution Mode Gradient (See below)Ensures elution of highly retained impurities and cleans the column.
Gradient Program 0-2 min: 10% B2-10 min: 10% → 60% B10-12 min: 60% → 90% B12-15 min: 90% B15.1-20 min: 10% BFocuses the analyte band at the head of the column before steady elution.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 30°C ± 2°CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 220 nmMaximizes sensitivity for the phenyl rings while avoiding TFA absorbance interference.
Injection Volume 10 µLPrevents column overload while maintaining high signal-to-noise.
System Suitability Testing (SST)

To ensure the protocol acts as a self-validating system , the following SST criteria must be met prior to any sample analysis. Inject the Working Standard Solution (100 µg/mL) in five replicates:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor (USP): ≤ 1.5 (Confirms successful suppression of silanophilic interactions).

  • Theoretical Plates (N): ≥ 5,000 (Confirms column efficiency).

Method Validation in Accordance with ICH Q2(R2)

The method was validated following the updated ICH Q2(R2) Validation of Analytical Procedures guidelines [3], ensuring the procedure is fit for its intended purpose across its lifecycle.

Validation Start Method Validation (ICH Q2(R2)) Spec Specificity (Blank & Placebo) Start->Spec Lin Linearity & Range (25% to 150% of Target) Start->Lin Acc Accuracy (Spike Recovery: 50, 100, 150%) Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec Rob Robustness (Flow, Temp, pH variations) Start->Rob Report Validation Report & System Suitability Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Fig 2. Core validation parameters evaluated in accordance with ICH Q2(R2) guidelines.

Specificity

Blank diluent and simulated sample matrices were injected. No interfering peaks were observed at the retention time of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid (~7.8 minutes). Peak purity analysis via Photodiode Array (PDA) detection confirmed a purity angle less than the purity threshold for the main peak.

Linearity and Range

Linearity was established from 25% to 150% of the target working concentration (25 µg/mL to 150 µg/mL). The correlation coefficient demonstrates a highly proportional response.

Concentration LevelActual Concentration (µg/mL)Average Peak Area (mAU*s)Statistical Output
25%25.0845,210Slope: 33,810
50%50.01,691,050Y-Intercept: +1,240
75%75.02,535,800Correlation Coeff (R²): 0.9998
100%100.03,382,100Residual Sum of Squares: Acceptable
125%125.04,228,500
150%150.05,070,900
Accuracy (Recovery)

Accuracy was assessed by spiking known amounts of the API standard into a synthetic matrix at three levels (50%, 100%, and 150% of the target concentration) in triplicate.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)%RSD (n=3)
50%50.049.699.2%0.8%
100%100.0100.5100.5%0.5%
150%150.0149.799.8%0.6%
Precision
  • Method Repeatability (Intra-day): Six independent sample preparations at 100% concentration yielded an assay %RSD of 0.6% (Acceptance criteria: ≤ 2.0%).

  • Intermediate Precision (Inter-day): A second analyst on a different day using a different HPLC system yielded an overall %RSD of 0.9% across 12 total samples, proving the method's ruggedness.

Robustness

Deliberate, small variations were made to critical method parameters to evaluate reliability:

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 5°C

  • Mobile Phase Composition: ± 2% absolute organic in the gradient start.

Under all conditions, the System Suitability Testing (SST) criteria were met, and the assay values remained within ± 1.5% of the nominal value, confirming the method is highly robust for routine laboratory use.

References

  • Practical HPLC Method Development, 2nd Edition Source: Wiley URL:[Link] [1]

  • Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography Source: PubMed (National Institutes of Health) URL:[Link] [2]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link] [3]

Method

Title: Elucidating the Structure of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid via Tandem Mass Spectrometry: A Predictive Fragmentation Analysis

An Application Note from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This application note presents a detailed predictive analysis of the mas...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note presents a detailed predictive analysis of the mass spectrometry fragmentation pattern for 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid, a molecule possessing multiple functional groups relevant to pharmaceutical chemistry. Given the absence of extensive public spectral data for this specific compound, this guide synthesizes established fragmentation principles for its constituent moieties—a substituted piperidine ring, a tertiary alcohol, a carboxylic acid, and phenyl groups. We will explore the expected behavior under Electrospray Ionization (ESI) in both positive and negative ion modes and propose the most probable fragmentation pathways observed in tandem mass spectrometry (MS/MS). This document serves as a methodological guide for researchers aiming to identify and characterize this molecule or structurally similar compounds in complex matrices, providing both theoretical grounding and a practical experimental protocol.

Introduction: The Imperative for Structural Verification

In pharmaceutical development and metabolic studies, unambiguous structural confirmation of novel chemical entities is paramount. Tandem mass spectrometry (MS/MS) stands as a cornerstone analytical technique, offering exceptional sensitivity and selectivity for this purpose.[1][2][3] The compound of interest, 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid, incorporates several key pharmacophores. The piperidine scaffold is a privileged structure in medicinal chemistry, and its substitution pattern critically influences biological activity.[4]

Understanding the gas-phase fragmentation behavior of this molecule is essential for developing robust analytical methods for its quantification in biological fluids, identifying potential metabolites, and confirming its identity in synthetic batches.[1] This note provides a predictive framework for its fragmentation, derived from the well-documented behavior of its chemical substructures.

Molecular Structure and Key Fragmentation Sites

To predict the fragmentation pattern, we must first analyze the molecule's structure and identify the bonds most susceptible to cleavage under mass spectrometric conditions.

Chemical Structure: 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid Molecular Formula: C₂₀H₂₃NO₃ Monoisotopic Mass: 341.1678 Da

The molecule can be deconstructed into several key regions that will govern its fragmentation:

  • Phenylacetic Acid Moiety: Contains a carboxylic acid group and a phenyl ring.

  • Piperidine Ring: A six-membered heterocyclic amine.

  • Tertiary Alcohol: A hydroxyl group attached to a quaternary carbon, which also bears a phenyl group.

  • Key Cleavage Bonds: The C-N bond linking the phenylacetic acid and piperidine moieties, the C-C bonds adjacent to the nitrogen (α-cleavage), and bonds around the hydroxyl-bearing carbon are all probable sites of fragmentation.

Ionization Strategy: Why Electrospray Ionization (ESI)?

For a polar and relatively non-volatile molecule like this, Electrospray Ionization (ESI) is the method of choice. ESI is a "soft" ionization technique that typically generates intact protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[1][4] This allows for the selection of the intact molecular ion as the precursor for subsequent MS/MS analysis, providing clear and interpretable fragmentation data.

  • Positive Ion Mode [M+H]⁺ (m/z 342.17): Protonation is expected to occur at the most basic site, the piperidine nitrogen atom. This localized charge will direct many of the subsequent fragmentation pathways.

  • Negative Ion Mode [M-H]⁻ (m/z 340.16): Deprotonation will occur at the most acidic site, the carboxylic acid proton, forming a carboxylate anion.[5] Fragmentation will proceed from this site.

Proposed Fragmentation Pathways (MS/MS Analysis)

Upon collisional activation in a tandem mass spectrometer, the selected precursor ions will fragment via characteristic pathways.

Positive Ion Mode Fragmentation ([M+H]⁺)

The protonated molecule at m/z 342.17 is expected to undergo several competing fragmentation reactions.

  • Neutral Loss of Water (H₂O): The tertiary alcohol and the carboxylic acid both provide sites for the facile elimination of a water molecule (18.01 Da). This is one of the most common fragmentation pathways for alcohols and is expected to produce a prominent ion at m/z 324.16 .[6][7][8]

  • Cleavage of the Phenylacetic Acid Moiety: Scission of the C-N bond between the piperidine ring and the phenylacetic acid group can occur. This would lead to the formation of two key fragments:

    • The charged piperidine fragment: [C₁₃H₁₈NO]⁺ at m/z 204.14 .

    • The charged phenylacetyl fragment: [C₈H₇O₂]⁺ at m/z 135.04 .

  • α-Cleavage of the Piperidine Ring: A hallmark of piperidine fragmentation is the cleavage of the C-C bond adjacent to the protonated nitrogen.[4] This can lead to the loss of the phenyl-hydroxyl substituent group, resulting in a stable iminium ion.

  • Formation of the Tropylium Ion: The phenylacetic acid portion can undergo rearrangement and cleavage to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.05 . This is a very common and often abundant fragment for compounds containing a benzyl group.[9]

Below is a diagram illustrating the primary proposed fragmentation pathways in positive ion mode.

G cluster_frags Major Fragment Ions M_H [M+H]⁺ m/z 342.17 frag1 [M+H - H₂O]⁺ m/z 324.16 M_H->frag1 - H₂O (18.01 Da) frag2 [C₁₃H₁₈NO]⁺ m/z 204.14 M_H->frag2 - C₈H₈O₂ (136.05 Da) frag3 [C₇H₇]⁺ (Tropylium) m/z 91.05 M_H->frag3 - C₁₃H₁₆NO₃ (238.11 Da) (via rearrangement)

Caption: Proposed ESI+ fragmentation of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid.

Negative Ion Mode Fragmentation ([M-H]⁻)

In negative ion mode, the deprotonated molecule at m/z 340.16 will be driven by the negative charge on the carboxylate group.

  • Decarboxylation (Loss of CO₂): The most characteristic fragmentation of carboxylate anions is the neutral loss of carbon dioxide (44.00 Da).[10] This would produce a major fragment ion at m/z 296.16 .

  • Loss of Phenylacetic Acid: Cleavage of the C-N bond could result in the loss of the neutral phenylacetic acid molecule (136.05 Da), leaving a deprotonated piperidine fragment at m/z 204.14 . However, this is less likely as it would require charge migration or a complex rearrangement.

Summary of Predicted Fragments

The following table summarizes the key predicted ions for structural identification.

Ion ModePrecursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure/Identity
Positive 342.17324.1618.01 (H₂O)[M+H - H₂O]⁺
Positive 342.17204.14138.03 (C₈H₈O₂)4-Hydroxy-4-phenylpiperidine fragment
Positive 342.1791.05251.12 (C₁₃H₁₆NO₃)Tropylium ion (C₇H₇⁺)
Negative 340.16296.1644.00 (CO₂)[M-H - CO₂]⁻

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating protocol for acquiring high-quality MS/MS data.

Workflow Overview

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry prep 1. Prepare 1 µg/mL solution in 50:50 Acetonitrile:Water lc 2. Inject 5 µL onto C18 Column prep->lc esi 3. ESI Source lc->esi ms1 4. MS1: Scan for Precursor Ion esi->ms1 cid 5. Collision Cell (CID) ms1->cid Isolate m/z 342.17 ms2 6. MS2: Scan for Product Ions cid->ms2 Fragment

Caption: General experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to 1 µg/mL in a mobile-phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

    • Ion Mode: Positive and Negative (separate runs).

    • Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: Scan from m/z 50 to 500 to confirm the presence of the precursor ion ([M+H]⁺ at m/z 342.17 or [M-H]⁻ at m/z 340.16).

    • MS2 (Product Ion Scan):

      • Select the precursor ion (m/z 342.17 or 340.16) in the first quadrupole.

      • Induce fragmentation in the collision cell using argon as the collision gas.

      • Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

      • Scan the product ions in the final quadrupole from m/z 50 to 350.

Conclusion

The structural elucidation of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid can be confidently achieved using tandem mass spectrometry. By leveraging established fragmentation principles, we predict a set of characteristic product ions. In positive mode, the key fragments are expected to arise from the neutral loss of water (m/z 324.16), cleavage of the phenylacetic group to yield the piperidine fragment (m/z 204.14), and the formation of the tropylium ion (m/z 91.05). In negative mode, the primary diagnostic fragment should result from decarboxylation (m/z 296.16). This predictive guide, coupled with the provided experimental protocol, offers a robust framework for the definitive identification and characterization of this and related molecules, proving invaluable for quality control, drug metabolism, and pharmacokinetic studies.[1]

References

  • ResearchGate. Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. ResearchGate. Available from: [Link]

  • Longdom Publishing. Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies. Longdom Publishing. Available from: [Link]

  • PubMed. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. Available from: [Link]

  • PubMed. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. PubMed. Available from: [Link]

  • PubMed. Pharmaceutical and clinical analysis by tandem mass spectrometry. PubMed. Available from: [Link]

  • ACS Publications. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. Available from: [Link]

  • ACS Publications. Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. Available from: [Link]

  • Canadian Science Publishing. Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Science Publishing. Available from: [Link]

  • SlidePlayer. Lecture 16: Tandem MS. SlidePlayer. Available from: [Link]

  • EAG Laboratories. Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS. EAG Laboratories. Available from: [Link]

  • SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. Doc Brown's Chemistry. Available from: [Link]

  • ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. 17.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available from: [Link]

  • University of Arizona. Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • OChemPal. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. OChemPal. Available from: [Link]

  • SlidePlayer. Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. Available from: [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP009209. MassBank. Available from: [Link]

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Application

Purification and crystallization techniques for synthesized 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid

An Application Guide to the Purification and Crystallization of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid Abstract This comprehensive application note provides detailed methodologies and expert insights in...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Purification and Crystallization of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid

Abstract

This comprehensive application note provides detailed methodologies and expert insights into the purification and crystallization of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond simple protocols to explain the underlying chemical principles that govern purification strategies. We address common challenges associated with the compound's zwitterionic potential and provide robust, validated protocols for acid-base extraction, multi-solvent recrystallization, and column chromatography. This document serves as a practical laboratory guide to achieving high purity and crystalline integrity, essential for subsequent analytical and developmental stages.

Introduction: The Imperative for Purity

2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid is a complex molecule featuring multiple functional groups: a tertiary amine, a carboxylic acid, a hydroxyl group, and two phenyl rings. Its structural similarity to pethidine analogues suggests its potential as a key intermediate in pharmaceutical research and development.[1][2][3][4] In the pharmaceutical industry, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a critical determinant of safety, efficacy, and stability.[5] The presence of unwanted impurities, even in trace amounts, can lead to adverse toxicological effects, alter the drug's performance, and compromise regulatory approval.[6][7]

Impurity profiling—the identification, characterization, and quantification of impurities—is therefore a non-negotiable aspect of drug development.[7][] Impurities can arise from various sources, including raw materials, synthetic byproducts, or degradation products.[5] This guide provides the foundational techniques required to effectively remove these impurities and isolate the target compound in a highly purified, crystalline form.

Physicochemical Profile and Purification Strategy

The purification strategy for any compound is dictated by its unique physicochemical properties. The target molecule possesses both a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid group. This dual functionality means the molecule can exist in different protonation states depending on the pH of its environment.

  • In acidic conditions (low pH): The piperidine nitrogen is protonated (-NH+), and the carboxylic acid is neutral (-COOH). The molecule carries a net positive charge.

  • In basic conditions (high pH): The carboxylic acid is deprotonated (-COO-), and the piperidine nitrogen is neutral (-N:). The molecule carries a net negative charge.

  • At the isoelectric point (pI): The molecule exists as a zwitterion, with both the nitrogen protonated and the carboxylic acid deprotonated (-NH+ and -COO-). Zwitterions are often least soluble in solvents at their pI, a property that can be exploited for crystallization.[9]

This amphoteric, and likely zwitterionic, nature is the cornerstone of our purification approach.[10][11] A multi-step strategy is recommended, beginning with a bulk purification technique to remove major impurities, followed by a high-resolution method to achieve final purity.

Diagram 1: A decision workflow for selecting the appropriate purification strategy.

Bulk Purification: Acid-Base Extraction

Acid-base extraction is a powerful first-line technique for separating acidic, basic, and neutral compounds. It leverages the differential solubility of the ionized and neutral forms of the target molecule in aqueous and organic phases.[12][13] For our target compound, this method is ideal for removing neutral organic impurities (e.g., unreacted starting materials without ionizable groups) or impurities that are exclusively acidic or basic.

Principle of Separation

The core principle involves manipulating the pH of an aqueous solution to control the protonation state of the target molecule, thereby dictating its partitioning between an aqueous layer and an immiscible organic layer.[14] By converting the target compound into a water-soluble salt while leaving neutral impurities in the organic phase, a clean separation can be achieved.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product (approx. 10 g) in a suitable organic solvent (e.g., 200 mL of ethyl acetate or dichloromethane) in a 500 mL separatory funnel.

  • Acidic Wash (Removal of Basic Impurities):

    • Add 100 mL of 1 M HCl(aq) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to fully separate. The target compound, being both acidic and basic, may partition between layers, but strongly basic impurities will be drawn into the aqueous phase.

    • Drain and discard the lower aqueous layer.

  • Basification and Extraction of Target Compound:

    • To the remaining organic layer, add 100 mL of 1 M NaOH(aq). This will deprotonate the carboxylic acid group, forming a sodium salt.

    • Shake vigorously as described above. The anionic salt of the target compound will now be soluble in the aqueous phase, while neutral impurities remain in the organic layer.

    • Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains your product.

    • Repeat the basic extraction on the organic layer with another 50 mL of 1 M NaOH(aq) and combine the aqueous extracts to maximize yield. Discard the organic layer containing neutral impurities.

  • Precipitation and Isolation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 6 M HCl(aq) dropwise while stirring continuously. Monitor the pH with litmus paper or a pH meter.

    • As the solution approaches the isoelectric point (pI), the zwitterionic form of the product will become insoluble and precipitate out as a solid. Continue adding acid until the solution is slightly acidic (pH ~5-6) to ensure complete precipitation.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove inorganic salts.

    • Dry the purified solid under vacuum to a constant weight.

Fine Purification: Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds.[15] The technique relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[16] A successful recrystallization yields a product of high purity by excluding impurities from the growing crystal lattice.

Causality in Solvent Selection

The choice of solvent is the most critical factor for a successful recrystallization.[17][18] An ideal solvent should exhibit the following properties:

  • High solubility for the target compound at high temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or very low solubility for impurities. Impurities should either remain in the cold solvent or be so soluble they stay in the mother liquor upon cooling.[17]

  • Chemical inertness: The solvent must not react with the compound.[19]

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.[19]

Given the multiple functional groups on the target molecule, a single solvent may not provide the ideal solubility profile. A mixed-solvent system, where one solvent is a "good" solvent (dissolves the compound well) and the other is a "poor" or "anti-solvent" (dissolves the compound poorly), is often effective.

Table 1: Solvent Screening Guide for Recrystallization

Solvent Boiling Point (°C) Polarity Expected Behavior with Target Compound Common Co-Solvent
Water 100 High Poor solvent due to phenyl rings, but may dissolve salt forms. Ethanol, Acetone
Ethanol 78 Polar Protic Likely a "good" solvent due to H-bonding capability. Water, Hexane
Isopropanol 82 Polar Protic Similar to ethanol, good dissolving power. Water
Ethyl Acetate 77 Polar Aprotic Moderate solvent, good starting point.[20] Hexane, Heptane
Acetone 56 Polar Aprotic Often a very "good" solvent, may require an anti-solvent. Water, Hexane
Toluene 111 Non-polar Likely a "poor" solvent. N/A

| Hexane/Heptane | 69 / 98 | Non-polar | "Poor" solvent/anti-solvent. | Ethyl Acetate, Acetone |

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water System)

This protocol uses ethanol as the "good" solvent and water as the "anti-solvent".

Diagram 2: Step-by-step workflow for the mixed-solvent recrystallization protocol.

  • Dissolution: Place the crude solid from the previous step into an Erlenmeyer flask with a stir bar. In a separate beaker, heat your "good" solvent (ethanol) to boiling.

  • Minimal Solvent: Add the hot ethanol to the flask dropwise, with stirring, until the solid just dissolves. It is crucial to use the absolute minimum amount of hot solvent required.[16]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Induce Supersaturation: Heat the clear solution back to a gentle boil. Add the "anti-solvent" (hot water) dropwise until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-homogenize: Add 1-2 drops of hot ethanol to just re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Slow Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it gives molecules time to arrange in an ordered lattice, excluding impurities.[21] Rapid cooling can trap impurities.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation by further decreasing the compound's solubility.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of an ice-cold mixture of the recrystallization solvents (e.g., 90:10 ethanol/water) to rinse away the impurity-laden mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

High-Resolution Purification: Column Chromatography

For achieving the highest purity or for separating stubborn, structurally similar impurities, flash column chromatography is the method of choice. However, purifying piperidine derivatives on standard silica gel presents a common challenge: peak tailing.

The Challenge: Peak Tailing

Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH). The basic nitrogen atom in the piperidine ring can interact strongly with these acidic sites via acid-base interactions.[22] This strong, non-specific binding causes a portion of the molecules to lag behind the main band as they elute, resulting in broad, tailing peaks, poor separation, and potential product degradation on the column.

The Solution: Mobile Phase Modification

The most effective solution is to add a small amount of a basic modifier to the mobile phase (eluent). Triethylamine (TEA) at a concentration of 0.5-1% is commonly used.[12][22] The TEA, being a stronger base, preferentially occupies the acidic sites on the silica gel, effectively "masking" them from the target compound. This allows the compound to elute based on polarity interactions alone, resulting in sharp, symmetrical peaks.

Protocol 3: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Crucially, add 1% TEA to all test eluents. The goal is to find a solvent ratio that provides a retention factor (Rf) of 0.2-0.4 for the target compound.[12]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Wet-pack the column, ensuring a level and compact bed free of air bubbles.

  • Sample Loading: Dissolve the semi-purified compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[22]

  • Elution: Begin eluting the column with the selected mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes), is often most effective.

  • Fraction Collection & Analysis: Collect the eluate in a series of fractions. Monitor the composition of each fraction using TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the final, highly purified product.

Purity Verification and Characterization

Post-purification analysis is essential to confirm the identity and purity of the final product.

Table 2: Analytical Methods for Purity and Identity Confirmation

Technique Purpose Key Considerations
HPLC Quantify purity (% area) and detect impurities. Use a reversed-phase C18 column. A mobile phase of acetonitrile/water with a modifier like formic acid or a buffer is common for organic acids.[23][24] UV detection around 210 nm should be effective due to the carboxyl group and phenyl rings.[23]
¹H and ¹³C NMR Confirm chemical structure and identify impurities. The spectra should be clean, with correct chemical shifts, integrations, and coupling constants corresponding to the expected structure. The absence of signals from starting materials or byproducts is a key indicator of purity.
Mass Spectrometry Confirm molecular weight. Electrospray ionization (ESI) is suitable for this molecule and should show the correct [M+H]⁺ or [M-H]⁻ ion.

| Melting Point | Assess purity. | A sharp melting point range (typically < 2 °C) is indicative of a pure crystalline compound. Impurities tend to broaden and depress the melting point. |

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the solute. / The solution is too concentrated. / Cooling is too rapid.Add more of the "good" solvent to decrease saturation. / Re-heat the solution and allow it to cool more slowly. / Try a lower-boiling point solvent system.
No crystals form upon cooling The solution is not sufficiently saturated. / The compound is too soluble in the chosen solvent.Boil off some of the solvent to increase concentration. / Add more of the "anti-solvent". / Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.
Low recovery from recrystallization Too much solvent was used. / The compound has significant solubility in the cold solvent. / Crystals were washed with a warm solvent.Use the minimum amount of hot solvent for dissolution. / Ensure the solution is thoroughly cooled in an ice bath. / Always wash crystals with ice-cold solvent.
Peak tailing in HPLC Secondary interactions between the basic nitrogen and residual silanols on the column.Add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the piperidine nitrogen and improve peak shape.[25]

Conclusion

The successful purification of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid is a systematic process that relies on a sound understanding of its amphoteric and zwitterionic properties. By employing a logical workflow that begins with a bulk purification via acid-base extraction and is refined by a carefully optimized recrystallization protocol, researchers can consistently achieve high levels of purity. For instances requiring the utmost purity, flash chromatography with a modified mobile phase provides a robust final polishing step. The protocols and principles detailed in this guide offer a validated framework for obtaining material suitable for the rigorous demands of pharmaceutical research and development.

References

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025, December 14). Google DeepMind.
  • Impurity Profiling in APIs. (2025, September 11). BOC Sciences.
  • Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications. (2025, December).
  • Solvent Choice in Recrystallisation. University of York Chemistry Teaching Labs.
  • Recent trends in the impurity profile of pharmaceuticals. PMC.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Application Notes & Protocols: Purification Techniques for Piperidine Deriv
  • Technical Support Center: Purifying Piperidine Derivatives with Column Chrom
  • Finding the best solvent for recrystallisation. (2021, September). Royal Society of Chemistry.
  • Technical Support Center: Purification of Piperidine Deriv
  • Recrystallization, filtration and melting point. University of Colorado Boulder.
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  • Solvent selection for recrystallization: An undergraduate organic experiment.
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  • Single Crystals: Advancements in Growth Techniques and Applications in Electronics, Optics, and Photonics. Alfa Chemistry.
  • Crystal growth occurs when the ratio of concentration and solubility of the solute in the solvent, or the supersaturation ratio, S, exceeds one. (2025, May 22). JoVE.
  • Analytical Methods for Organic Acids. Shimadzu.
  • Synthesis and stereochemistry of 3-methyl analogues of pethidine. Journal of the Chemical Society C: Organic (RSC Publishing).
  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments.
  • Opioids-Structure and Synthesis. (2017, September 14). SlideShare.
  • [Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs]. (1993, September). PubMed.
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  • Pethidine. Wikipedia.
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Method

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic Acid in Murine Models

Introduction & Physicochemical Rationale The compound 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid presents a unique formulation challenge in preclinical drug development. Structurally, it features a bulky, l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

The compound 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid presents a unique formulation challenge in preclinical drug development. Structurally, it features a bulky, lipophilic 4-hydroxy-4-phenylpiperidine moiety (a pharmacophore commonly found in neuropharmacological agents) conjugated to a phenylacetic acid backbone.

This structural combination creates a zwitterionic molecule containing both a basic piperidine nitrogen and an acidic carboxylic acid group. Zwitterions typically exhibit a "U-shaped" solubility profile, meaning their aqueous solubility is minimized at their isoelectric point (pI), which often aligns closely with physiological pH (7.4). Consequently, formulating this compound in standard aqueous buffers (e.g., PBS) for in vivo murine studies will likely result in immediate precipitation upon administration, leading to erratic absorption, artificial toxicity, and unreliable pharmacokinetic (PK) data.

To overcome these barriers, this application note details field-proven, self-validating formulation strategies and dosing protocols tailored specifically for highly lipophilic zwitterions in murine models.

Formulation Strategy & Causality (E-E-A-T)

Intravenous (IV) Strategy: Cyclodextrin Complexation

For intravenous administration, maintaining absolute solubility in the bloodstream is critical. We utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) as the primary vehicle.

  • The Causality: HP-β-CD features a hydrophilic exterior and a hydrophobic cavity. The lipophilic phenyl rings of the compound enter this cavity to form a dynamic, non-covalent inclusion complex. This shields the hydrophobic domains from the aqueous environment, preventing precipitation upon injection into the high-flow, pH 7.4 environment of the murine tail vein. HP-β-CD is highly tolerated in mice and does not perturb systemic clearance rates[1],[2].

Oral (PO) Strategy: Co-Solvent Microemulsion

For oral gavage, maximizing gastrointestinal (GI) dissolution is the priority. We employ a co-solvent system of 10% PEG400 and 10% Tween 80 in water .

  • The Causality: PEG400 acts as a powerful primary solvent to disrupt the crystalline lattice of the compound's lipophilic domains. Tween 80, a non-ionic surfactant, reduces the surface tension of the resulting solution. When administered orally, this mixture forms a microemulsion in the gastric fluid, maintaining supersaturation and promoting micellar absorption across the intestinal epithelium[3],[4].

Mandatory Visualization: Workflow & Decision Tree

G A 2-(4-Hydroxy-4-phenylpiperidin-1-YL) -2-phenylacetic acid B Physicochemical Profiling (Zwitterionic & Lipophilic) A->B C IV Formulation 20% HP-β-CD in Saline B->C Systemic Exposure D PO Formulation 10% PEG400 / 10% Tween 80 B->D GI Absorption E Intravenous Injection (IV) Tail Vein (1-5 mg/kg) C->E F Oral Administration (PO) Oral Gavage (10-30 mg/kg) D->F G Serial Blood Sampling (0.083 to 24 hours) E->G F->G H Plasma Extraction & LC-MS/MS (Monitor Excipient Matrix Effects) G->H

Workflow for the formulation, dosing, and PK analysis of zwitterionic compounds in murine models.

Experimental Protocols

Protocol A: Preparation of IV Formulation (Target: 0.2 mg/mL)

This protocol yields a 2 mg/kg dose when administered at 10 mL/kg.

  • Vehicle Preparation: Dissolve 20g of HP-β-CD in 100 mL of sterile 0.9% saline to create a 20% (w/v) vehicle.

  • API Addition: Weigh exactly 2.0 mg of the compound into a sterile glass vial.

  • Complexation: Add 10.0 mL of the 20% HP-β-CD vehicle.

  • Energy Input: Vortex vigorously for 2 minutes, then sonicate in a water bath at 37°C for 15 minutes. Causality: Sonication provides the thermodynamic activation energy required for the bulky phenyl rings to fully enter the cyclodextrin cavity.

  • Self-Validation (QC): Visually inspect the vial against a dark background. The solution must be optically clear. If particulate matter remains, the zwitterion is resting at its pI; adjust the pH slightly to 7.4 using 0.1 M NaOH to induce partial ionization and complete dissolution.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: Preparation of PO Formulation (Target: 1.0 mg/mL)

This protocol yields a 10 mg/kg dose when administered at 10 mL/kg.

  • Primary Solubilization: Weigh 10.0 mg of the compound into a sterile glass vial. Add 1.0 mL of PEG400. Vortex vigorously for 3 minutes until a clear, viscous liquid is formed.

  • Surfactant Addition: Add 1.0 mL of Tween 80. Vortex for an additional 2 minutes to ensure homogeneous mixing of the lipophilic phases[4].

  • Aqueous Phase Integration: Crucial Step: Slowly add 8.0 mL of sterile deionized water dropwise while continuously vortexing. Causality: Rapid addition of water will cause the highly lipophilic compound to crash out of the solvent mixture. Dropwise addition ensures the Tween 80 can form stable micelles around the drug particles as the aqueous fraction increases.

  • Self-Validation (QC): The resulting microemulsion should be slightly opalescent but completely free of visible aggregates or crystalline sediment.

Protocol C: Murine PK Dosing & Sampling
  • Subjects: Fast male C57BL/6 mice (8-10 weeks old, ~25g) for 4 hours prior to PO dosing to normalize gastric transit times. IV subjects do not require fasting.

  • Administration:

    • IV: Administer 5 mL/kg (125 µL for a 25g mouse) via the lateral tail vein using a 27-gauge needle.

    • PO: Administer 10 mL/kg (250 µL for a 25g mouse) via oral gavage using a 20-gauge bulb-tipped gastric gavage needle[4].

  • Sampling: Collect 50 µL of blood via submandibular bleed at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes. Centrifuge at 2000 × g for 10 minutes at 4°C to extract plasma.

  • Bioanalytical Self-Validation: Warning: Excipients like PEG400 and Tween 80 can cause 50%–80% ion suppression in LC-MS/MS during early sampling timepoints (0.25h - 1h) as they are absorbed alongside the drug[5]. Validation Step: You must run a blank plasma sample spiked with the PO vehicle to generate a matrix-matched calibration curve. This guarantees that the calculated Cmax​ is a true pharmacological value and not an artifact of excipient-induced ion suppression.

Quantitative Data Summaries

Table 1: Recommended Formulation Vehicles and Dosing Parameters in Mice

RouteVehicle CompositionTarget ConcentrationDosing VolumeMax Tolerated Volume (Mice)
IV 20% (w/v) HP-β-CD in 0.9% Saline0.2 - 0.5 mg/mL5 - 10 mL/kg10 mL/kg
PO 10% PEG400 / 10% Tween 80 / 80% Water1.0 - 3.0 mg/mL10 mL/kg20 mL/kg

Table 2: Representative Pharmacokinetic Parameters (Simulated for Zwitterionic Piperidine Analogs)

ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL1,850 ± 210640 ± 115
Tmax​ hours0.0831.5 ± 0.5
AUC0−∞​ ng·h/mL3,420 ± 4055,130 ± 620
Clearance (Cl) mL/min/kg9.7N/A
Volume of Dist. ( Vd​ ) L/kg2.4N/A
Bioavailability (F) %100%~30.0%

Note: The high Volume of Distribution ( Vd​ ) is characteristic of lipophilic piperidine derivatives, indicating extensive tissue partitioning.

References

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. National Center for Biotechnology Information (PMC). URL:[Link]

  • Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease. National Center for Biotechnology Information (PMC). URL:[Link]

  • Cyclodextrins used as excipients. European Medicines Agency (EMA). URL:[Link]

  • Activation of Enteroendocrine Membrane Progesterone Receptors Promotes Incretin Secretion and Improves Glucose Tolerance in Mice. American Diabetes Association. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic Acid

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals facing challenges with the HPLC separation of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals facing challenges with the HPLC separation of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid. We will deconstruct the complexities of mobile phase optimization for this amphoteric compound, offering a structured approach from fundamental principles to advanced troubleshooting.

Understanding the Analyte: A Foundation for Method Development

Success in HPLC begins with a thorough understanding of the analyte's physicochemical properties. 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid is an amphoteric, or zwitterionic, compound, meaning it possesses both acidic and basic functional groups. This dual nature is the primary challenge in developing a robust separation method.

  • Acidic Group: A carboxylic acid (-COOH)

  • Basic Group: A tertiary amine (-N-) within the piperidine ring

The ionization state of these groups is dependent on the mobile phase pH, which in turn dictates the molecule's overall polarity and its interaction with the stationary phase. The key to controlling retention and peak shape is to control the ionization state by carefully selecting and buffering the mobile phase pH.[1]

PropertyEstimated ValueSignificance for HPLC Method Development
Molecular Formula C₁₉H₂₁NO₃Influences molecular weight and potential for interaction with the stationary phase.
Acidic pKa (-COOH) ~ 4.0 - 5.0[2][3]At pH values below its pKa, the carboxylic acid is primarily in its neutral (-COOH) form, making the molecule less polar and more retained in reverse-phase HPLC.
Basic pKa (-N-) ~ 9.0 - 10.0[3][4]At pH values below its pKa, the tertiary amine is primarily in its protonated, cationic (-NH⁺-) form, which can lead to strong, undesirable interactions with silica-based columns.

Note: The pKa values are estimates based on the functional groups present. For precise method development, experimental determination is recommended.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly guide your method development process.

Q1: What is the best starting point for mobile phase pH for this compound?

A1: The most robust starting point is a low-pH mobile phase, specifically between pH 2.5 and 3.5 .[5] At this pH, two critical events occur:

  • The ionization of the carboxylic acid group is suppressed, forcing it into its neutral, more hydrophobic state (-COOH), which promotes retention on a C18 column.[6]

  • The residual silanol groups on the silica stationary phase are protonated (Si-OH), minimizing their ability to ionically interact with the now positively charged tertiary amine (-NH⁺-). This is the single most effective strategy to prevent severe peak tailing.[7][8]

Q2: Which organic modifier should I use: Acetonitrile or Methanol?

A2: Acetonitrile is generally the preferred starting solvent for this type of analysis.[9] It typically provides higher elution strength, lower system backpressure, and better UV transparency at low wavelengths compared to methanol.[10][11] However, methanol can offer different selectivity due to its ability to engage in hydrogen bonding, which may be advantageous for resolving closely eluting impurities.[12] If you encounter co-elution issues with acetonitrile, switching to methanol is a valuable troubleshooting step.

FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Generally higher (stronger solvent)[10]Generally lower (weaker solvent)[12]
Viscosity / Pressure Lower viscosity, leading to lower backpressure[9]Higher viscosity, leading to higher backpressure[10]
UV Cutoff ~190 nm~205 nm
Selectivity Aprotic, interacts via dipole-dipole forces[10]Protic, can act as a hydrogen bond donor/acceptor[12]
LC-MS Compatibility Excellent, higher ionization efficiency[11]Good, but can cause slightly more signal suppression

Q3: I'm seeing severe peak tailing. What is the most likely cause?

A3: The most common cause of peak tailing for this basic compound is secondary ionic interactions between the protonated tertiary amine (-NH⁺-) and ionized residual silanol groups (Si-O⁻) on the silica stationary phase.[13] This is especially problematic if the mobile phase pH is not sufficiently low or if you are using an older, lower-purity "Type A" silica column. To fix this, ensure your mobile phase pH is below 3.5 and use a modern, high-purity, end-capped C18 column.[14]

Q4: My analyte is not retaining on a C18 column. What should I do?

A4: With a low-pH mobile phase, this compound should be well-retained. If you observe poor retention, check these factors first:

  • Mobile Phase Composition: Verify that the percentage of organic solvent is not too high. A good starting point for a gradient is 5-10% acetonitrile.

  • Column Integrity: Ensure the column has not been compromised (e.g., void formation).

  • Analyte Ionization: Confirm the mobile phase pH is acidic. If the pH is neutral or basic, the carboxylic acid will be ionized (-COO⁻), making the compound highly polar and poorly retained.[1]

If retention is still an issue, consider a stationary phase with alternative selectivity, such as a Phenyl-Hexyl column, which can provide enhanced retention for aromatic compounds through π-π interactions.[15][16]

In-Depth Troubleshooting Guides

This section provides a systematic, question-driven approach to resolving more complex chromatographic issues.

Problem: Poor Peak Shape

Poor peak shape remains one of the most common challenges in HPLC. Below is a logical workflow to diagnose and resolve these issues.

G cluster_0 Start: Assess Peak Shape cluster_1 Primary Checks: Mobile Phase & Analyte cluster_2 Secondary Checks: Hardware & Column cluster_3 Resolution start Identify Peak Anomaly (Tailing, Fronting, Broad, Split) ph_check Is Mobile Phase pH < 3.5? start->ph_check Tailing overload_check Is sample concentration too high? (> 0.1 mg/mL) start->overload_check Fronting solvent_mismatch Does injection solvent match initial mobile phase strength? start->solvent_mismatch Split/Distorted ecv_check Check for extra-column volume (fittings, tubing length) start->ecv_check Broadening ph_check->ph_check buffer_check Is a buffer (e.g., 0.1% Formic Acid) or Phosphate (10-20mM) present? ph_check->buffer_check Yes buffer_check->buffer_check buffer_check->overload_check Yes overload_check->overload_check column_check Is the column a modern, high-purity, end-capped C18? overload_check->column_check No column_check->column_check column_check->solvent_mismatch Yes solvent_mismatch->solvent_mismatch solvent_mismatch->ecv_check Yes ecv_check->ecv_check solution Peak Shape Optimized ecv_check->solution Yes (Corrected) G ph_scale pH 2-3 pH 6-7 pH 11-12 structure_low Structure at Low pH (2-3) Carboxylic Acid: -COOH (Neutral) Tertiary Amine: -NH⁺ (Cationic) Overall Charge: Positive (+1) Retention: HIGHLY RETAINED Peak Shape: GOOD (Silanols Suppressed) ph_scale:low->structure_low Recommended for RP-HPLC structure_mid Structure at Mid pH (6-7) Carboxylic Acid: -COO⁻ (Anionic) Tertiary Amine: -NH⁺ (Cationic) Overall Charge: Neutral (Zwitterion) Retention: UNPREDICTABLE / POOR Peak Shape: POOR (Silanol Interaction) ph_scale:mid->structure_mid Avoid this range structure_high Structure at High pH (11-12) Carboxylic Acid: -COO⁻ (Anionic) Tertiary Amine: -N (Neutral) Overall Charge: Negative (-1) Retention: LOW (Highly Polar) Peak Shape: GOOD (on pH-stable column) ph_scale:high->structure_high Requires specialized high-pH stable column

Sources

Optimization

Reducing synthetic byproducts in 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid preparation

Welcome to the Technical Support Center for the synthesis of 2-(4-Hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid . This guide is engineered for drug development professionals and synthetic chemists who are encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid . This guide is engineered for drug development professionals and synthetic chemists who are encountering yield bottlenecks, impurity profiles, or scale-up challenges during the N-alkylation of 4-hydroxy-4-phenylpiperidine.

Below, you will find a mechanistic breakdown of common synthetic byproducts, a troubleshooting Q&A, and a self-validating standard operating protocol (SOP) designed to maximize synthetic integrity.

I. System Overview: Reaction & Byproduct Pathways

The synthesis typically involves the nucleophilic substitution (SN2) of an α -halophenylacetate (e.g., methyl α -bromophenylacetate) by the secondary amine of 4-hydroxy-4-phenylpiperidine, followed by ester hydrolysis. While conceptually straightforward, the functional groups involved are highly sensitive to reaction conditions, leading to three primary byproduct pathways.

ReactionPathway R1 4-Hydroxy-4-phenylpiperidine Target Target: 2-(4-Hydroxy-4-phenylpiperidin-1-yl) -2-phenylacetic acid R1->Target N-Alkylation (SN2) BP1 Byproduct A: Dehydration (Tetrahydropyridine derivative) R1->BP1 Acid / Heat (-H2O) R2 α-Bromophenylacetate R2->Target BP2 Byproduct B: α-Elimination (Phenylglyoxylic derivatives) R2->BP2 Strong Base (E2) Target->BP1 Acid / Heat (-H2O) BP3 Byproduct C: O-Alkylation (Ether formation) Target->BP3 Excess Electrophile / Strong Base

Reaction pathways showing the target synthesis and the three primary byproduct divergence points.

II. Quantitative Byproduct Analysis

To effectively troubleshoot your crude mixtures, cross-reference your LC-MS and NMR data with the structural and mechanistic markers in the table below.

Byproduct DesignationStructural Change / Mass ShiftPrimary CausalityAnalytical Marker (LC-MS / NMR)Mitigation Strategy
A: Dehydration Loss of H2​O ( Δ m/z = -18)E1 elimination of the tertiary alcohol due to acidic conditions or excessive heat.Appearance of an alkene proton multiplet (~6.0 ppm); loss of -OH stretch in IR.Strictly avoid acidic hydrolysis; maintain reaction temp < 60°C.
B: α -Elimination Loss of piperidine mass; presence of dimersE2 dehydrohalogenation of the α -bromo electrophile driven by highly nucleophilic/strong bases.Detection of phenylglyoxylic acid derivatives or unreacted piperidine starting material.Use non-nucleophilic, sterically hindered bases (e.g., DIPEA) instead of NaOH/KOH.
C: O-Alkylation Addition of second phenylacetate groupOver-alkylation at the tertiary hydroxyl group due to excess electrophile and extended heating.Mass shift of +134 Da; disappearance of the broad -OH singlet in 1 H-NMR.Control stoichiometry (1.05 eq electrophile max); monitor reaction kinetics closely.

III. Troubleshooting Guides & FAQs

Q1: My LC-MS shows a dominant peak with an [M-18] mass. Why is my product degrading, and how do I stop it? A1: You are observing the dehydration of the 4-hydroxy-4-phenylpiperidine moiety. The tertiary alcohol is situated on a piperidine ring and is adjacent to a phenyl group. Under acidic conditions or high temperatures, it readily undergoes an E1 elimination to form a highly stable, conjugated 4-phenyl-1,2,3,6-tetrahydropyridine derivative[1]. Causality & Fix: This typically occurs during the ester hydrolysis step if acidic conditions (e.g., HCl/reflux) are used. You must switch to a mild, basic saponification method (e.g., LiOH in THF/H 2​ O at room temperature) to preserve the tertiary alcohol.

Q2: The N-alkylation step is stalling at 50% conversion, and I see a lot of unreacted 4-hydroxy-4-phenylpiperidine. Should I increase the temperature? A2: No. Increasing the temperature will likely trigger the dehydration byproduct discussed above. The stall is likely due to the degradation of your electrophile ( α -bromophenylacetic acid or its ester). Strong bases (like aqueous NaOH or K2​CO3​ at high temps) can cause the α -bromo compound to undergo hydrolysis or E2 elimination before the piperidine can attack[2]. Causality & Fix: Ensure your solvent is strictly anhydrous (e.g., dry DMF or Acetonitrile). Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HBr without destroying your electrophile.

Q3: Can I use α -bromophenylacetic acid directly instead of its methyl ester? A3: It is highly discouraged. Using the free acid requires two equivalents of base (one to deprotonate the carboxylic acid, one to scavenge HBr). The resulting carboxylate drastically reduces the electrophilicity of the α -carbon, slowing down the S N​ 2 S N-alkylation and allowing side reactions (like decarboxylation) to outcompete the desired pathway. Always use the ester (methyl or ethyl α -bromophenylacetate) and hydrolyze post-alkylation.

IV. Diagnostic Logic Tree

Use the following flowchart to rapidly diagnose and correct failed or low-yielding batches based on initial LC-MS screening of the crude reaction mixture.

Troubleshooting Start Analyze Crude by LC-MS Q1 Is Target Mass Present? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Is [M-18] Peak Dominant? Yes1->Q2 Q3 Is Electrophile Mass Missing? No1->Q3 Action1 Switch to Basic Hydrolysis (LiOH/THF) & Temp < 60°C Q2->Action1 Yes (Dehydration) Action3 Optimize Purification (Avoid acidic silica) Q2->Action3 No (Minor impurities) Action2 Switch to Anhydrous Solvent & DIPEA Base Q3->Action2 Yes (Hydrolysis/Elimination)

Diagnostic logic tree for rapid identification and mitigation of synthetic failures.

V. Self-Validating Standard Operating Protocol (SOP)

This two-step protocol is designed to eliminate the byproducts mentioned above by utilizing mild S N​ 2 conditions followed by kinetically controlled basic saponification.

Step 1: N-Alkylation (Formation of the Ester Intermediate)
  • Preparation: In an oven-dried, argon-purged flask, dissolve 4-hydroxy-4-phenylpiperidine (1.0 eq, 10 mmol) in anhydrous Acetonitrile (30 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol). Causality: DIPEA is non-nucleophilic and will not degrade the electrophile, while efficiently scavenging HBr to prevent acidic dehydration.

  • Electrophile Addition: Cool the mixture to 0°C. Dropwise, add methyl α -bromophenylacetate (1.05 eq, 10.5 mmol) dissolved in 5 mL of Acetonitrile over 15 minutes.

  • Reaction: Remove the ice bath and stir at 40°C for 12 hours.

  • Validation Check: Run TLC (Hexanes:EtOAc 1:1). The starting piperidine (ninhydrin active) should be consumed.

  • Workup: Concentrate under reduced pressure. Partition between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the crude methyl ester.

Step 2: Mild Saponification (Ester Hydrolysis)
  • Preparation: Dissolve the crude methyl ester from Step 1 in a mixture of THF (20 mL) and Water (10 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H 2​ O) (2.0 eq, 20 mmol). Stir at room temperature (20-25°C) for 4-6 hours. Causality: Basic hydrolysis at room temperature completely bypasses the E1 dehydration pathway that plagues acidic or high-heat hydrolysis methods.

  • Validation Check: Analyze via LC-MS. The ester mass should be completely replaced by the target acid mass. Ensure no[M-18] peak is forming.

  • Workup & Isolation: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0°C and carefully adjust the pH to ~5.5 - 6.0 using 1M HCl. Critical: Do not drop the pH below 4, or you risk catalyzing dehydration. The target compound, 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid, will precipitate as a zwitterionic solid. Filter, wash with cold water, and dry under high vacuum.

References

  • The use of organolithium reagents for the synthesis of 4-aryl-2-phenylpyridines and their corresponding iridium(iii) complexes Dalton Transactions (RSC Publishing)
  • Design and Synthesis of Novel α1a Adrenoceptor-Selective Dihydropyridine Antagonists for the Treatment of Benign Prostatic Hyperplasia Journal of Medicinal Chemistry - ACS Public

Sources

Troubleshooting

Overcoming low bioavailability of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid in cellular assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical hurdles associated with 2-(4-Hydroxy-4-phenylpi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical hurdles associated with 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid .

This compound is a highly functionalized, conformationally restricted amino acid derivative frequently utilized in antiviral (e.g., HCV NS5A inhibitors) and receptor-binding research[1]. While highly potent in biochemical assays, researchers frequently observe a massive drop-off in apparent bioavailability when transitioning to cell-based assays. This guide dissects the causality behind these failures and provides self-validating protocols to overcome them.

Executive Summary: The Physicochemical Triad of Failure

The low cellular bioavailability of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid is driven by three distinct mechanisms:

  • Aqueous Insolubility: The dual phenyl rings create a highly lipophilic surface area, causing the drug to precipitate in standard aqueous media.

  • Non-Specific Binding (NSB): The hydrophobic domains rapidly adsorb to polystyrene assay plates and pipette tips, depleting the free drug concentration.

  • Zwitterionic Permeability Penalty: At physiological pH (7.4), the carboxylic acid is deprotonated (COO⁻) and the piperidine nitrogen is protonated (NH⁺). Despite a net-zero charge, the high desolvation energy required to drag these charged centers through a hydrophobic lipid bilayer severely restricts passive diffusion [2].

Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into the cell culture media. How can I keep it in solution without killing my cells? Causality & Solution: The compound's high lipophilicity causes it to crash out of aqueous buffers. While increasing the DMSO concentration is a common reflex, DMSO >1% (v/v) alters membrane fluidity and induces cytotoxicity. The optimal solution is to use a macrocyclic host like Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The β-cyclodextrin cavity (approx. 6.0–6.5 Å) is perfectly sized to encapsulate the phenyl rings, displacing water and rendering the complex highly water-soluble without the need for organic solvents [3]. This can enhance aqueous solubility up to 500-fold and improve cellular internalization [4].

Q2: The compound is fully dissolved, but my cellular assay shows a much lower potency (higher EC50​ ) than my cell-free biochemical assays. What is happening? Causality & Solution: You are experiencing Non-Specific Binding (NSB). Highly lipophilic compounds adsorb rapidly to plasticware, meaning the actual free concentration of the drug exposed to your cells is a mere fraction of your nominal dosing concentration. To mitigate this, supplement your assay buffer with 0.1% to 1% Bovine Serum Albumin (BSA) or 0.02% Pluronic F-127 [5]. These agents block the hydrophobic binding sites on the polystyrene plates, ensuring the compound remains in the aqueous phase for cellular engagement[6].

Q3: I have resolved solubility and NSB, but intracellular target engagement remains zero. Why can't the drug get inside the cell? Causality & Solution: The compound is a zwitterion at pH 7.4. Passive membrane permeability is not dictated solely by lipophilicity (LogP); it is heavily restricted by hydrogen-bonding descriptors and localized charges[2]. The thermodynamic energy required to strip water molecules away from the zwitterionic COO⁻ and NH⁺ groups to pass through the lipid bilayer is insurmountable. To overcome this, you must synthesize an ester prodrug (e.g., a methyl or ethyl ester of the phenylacetic acid). This masks the negative charge, allowing the lipophilic molecule to passively diffuse across the membrane, where ubiquitous intracellular esterases will cleave the ester and release the active zwitterion inside the cell.

Data Presentation: Barrier Analysis & Mitigation

Table 1: Physicochemical Barriers of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid

PropertyMechanistic Impact on Cellular AssayTroubleshooting Solution
High Lipophilicity (Two Phenyl Rings)Causes precipitation in aqueous media and drives non-specific binding (NSB).Formulate with HP-β-CD; strictly avoid >1% DMSO.
Zwitterionic State (pH 7.4)Net zero charge, but high desolvation energy prevents passive lipid bilayer diffusion.Synthesize ester prodrugs to mask the carboxylic acid moiety.
Hydrophobic Surface Area Rapid adsorption to polystyrene microplates and pipette tips.Supplement buffer with 0.1% BSA or 0.02% Pluronic F-127.

Table 2: Comparison of Solubilization & NSB Mitigation Strategies

StrategyTarget IssueCytotoxicity RiskAssay InterferenceRecommended Concentration
DMSO SolubilityHigh (>1% v/v)Alters membrane fluidity≤ 0.5% v/v
HP-β-CD SolubilityLowCompetes with highly lipophilic targets10 - 20% w/v
BSA NSBNoneBinds free drug, shifting apparent EC50​ 0.1% - 1.0% w/v
Pluronic F-127 NSBLowCan permeabilize membranes at high conc.0.01% - 0.02% w/v

Experimental Protocols: Self-Validating Systems

Protocol 1: Preparation of HP-β-CD Inclusion Complexes for Cellular Assays

Causality: Cyclodextrins encapsulate the hydrophobic phenyl rings, shielding them from the aqueous environment. Self-Validation: This protocol includes a mandatory LC-MS/MS quantification step to ensure the actual dissolved concentration matches the nominal concentration, preventing dosing errors.

  • Host Preparation: Weigh 200 mg of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve in 1 mL of sterile PBS (pH 7.4) to create a 20% (w/v) host solution[3].

  • Guest Addition: Add 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid powder directly to the HP-β-CD solution to achieve a target concentration of 10 mM. (Critical: Do not pre-dissolve in DMSO, as the solvent will compete for the cyclodextrin cavity).

  • Complexation: Vortex vigorously for 5 minutes, then sonicate in a water bath at 37°C for 30 minutes until the suspension clarifies, driving the thermodynamic host-guest inclusion[4].

  • Purification: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated drug.

  • Validation: Quantify the final dissolved concentration of the filtrate via LC-MS/MS against a standard curve. Use this validated stock to dose your cellular assays.

Protocol 2: Caco-2 Permeability Assay with NSB Mitigation

Causality: To prevent the lipophilic compound from adhering to the Transwell polycarbonate membrane and polystyrene plates, BSA is added to the receiver chamber to act as a thermodynamic sink and block NSB sites[6]. Self-Validation: The assay includes a mass balance recovery calculation. A recovery of <80% indicates unresolved NSB or intracellular accumulation. Co-dosing with Propranolol and Atenolol validates the integrity of the tight junctions.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Buffer Preparation: Prepare the transport buffer using Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • NSB Mitigation: Supplement the receiver chamber buffer with 1% (w/v) BSA to act as a sink for the lipophilic compound[6].

  • Dosing: Dose the apical chamber with 10 µM of the test compound, alongside 10 µM Propranolol (High Permeability Control) and 10 µM Atenolol (Low Permeability Control).

  • Incubation: Incubate at 37°C for 2 hours on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Validation & Analysis: Sample both apical and basolateral chambers. Calculate the Apparent Permeability ( Papp​ ) and Mass Balance Recovery. If recovery is <80%, increase BSA concentration to 2%.

Diagnostic Workflow

Troubleshooting A Compound in Assay B Precipitation? A->B C Solubility Issue B->C Yes E Low Potency? B->E No D Use HP-β-CD C->D D->E F NSB to Plastic E->F Yes H Zero Uptake? E->H No G Add 0.1% BSA F->G G->H I Zwitterion Effect H->I Yes K Assay Validated H->K No J Ester Prodrug I->J J->K

Workflow for diagnosing and resolving low bioavailability in cellular assays.

References

  • [1] Title: US Patent 8,900,566 B2 - Hepatitis C virus inhibitors Source: Google Patents URL:

  • [6] Title: Caco-2 Permeability Assay Source: Evotec URL: [Link]

  • [5] Title: A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay Source: Frontiers in Endocrinology URL: [Link]

  • [4] Title: Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility Source: Avens Publishing Group URL: [Link]

  • [2] Title: Blood-Brain Barrier in Drug Discovery Source: Wiley / National Academic OER URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting LC-MS Baseline Noise for 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic Acid

Welcome to the Advanced LC-MS Support Portal. As an application scientist working with complex pharmaceutical intermediates, you are likely aware that 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid presents uni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Support Portal. As an application scientist working with complex pharmaceutical intermediates, you are likely aware that 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid presents unique analytical challenges.

Structurally, this molecule is an amphiphilic zwitterion: it possesses a bulky hydrophobic core (two phenyl rings and a piperidine ring) alongside highly polar, pH-sensitive functional groups (a basic tertiary amine and an acidic carboxylic acid). This dual nature makes it highly susceptible to secondary column interactions, matrix effects, and ionization inconsistencies—all of which frequently manifest as severe baseline noise or signal suppression in Liquid Chromatography-Mass Spectrometry (LC-MS)[1].

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for stabilizing your baseline and optimizing your signal-to-noise (S/N) ratio.

Part 1: Diagnostic Decision Tree

Before altering your method, you must determine whether the chemical noise originates from the liquid chromatograph (LC) flow path or the mass spectrometer (MS) source.

DiagnosticTree Start Elevated Baseline Noise Detected Bypass Bypass Column & Inject Blank Start->Bypass CheckMS Does noise persist? Bypass->CheckMS MS_Issue MS Source Contamination Clean ESI Interface CheckMS->MS_Issue Yes LC_Issue LC System / Column Issue CheckMS->LC_Issue No FlushLC Execute Quaternary Flush LC_Issue->FlushLC CheckSolvent Verify UPW & LC-MS Solvents LC_Issue->CheckSolvent

Diagnostic workflow for isolating LC-MS baseline noise origins.

Part 2: Core Troubleshooting FAQs

Q1: Why does my baseline drift upward significantly during the gradient elution of this compound?

A: In reversed-phase LC, gradient elution (e.g., 5% to 95% organic) acts as a pre-concentration step for trace organic contaminants present in the aqueous mobile phase. As the organic modifier concentration increases, these trapped impurities elute simultaneously, causing a broad baseline hump or severe noise[2]. Furthermore, if your Ultrapure Water (UPW) system has degraded ultrafilters, invisible organic contaminants will bypass standard resistivity checks and accumulate on your column[3]. Causality-Driven Solution: Always use certified LC-MS grade solvents[4]. If the issue persists, the contamination is likely systemic. Execute the self-validating decontamination protocol detailed in Part 4.

Q2: I added Trifluoroacetic Acid (TFA) to improve the zwitterion's peak shape, but now my MS background noise is unmanageable. Why?

A: While TFA is an excellent ion-pairing agent that masks secondary silanol interactions on the column, it is disastrous for electrospray ionization (ESI). TFA has high surface tension, which prevents efficient droplet desolvation in the MS source. It also forms strong gas-phase ion pairs with the protonated piperidine nitrogen of your analyte, heavily suppressing the [M+H]+ signal while simultaneously elevating the background noise[5]. Causality-Driven Solution: Replace TFA with 0.1% Formic Acid or 10 mM Ammonium Formate. These volatile buffers effectively control the charge state of the zwitterion without causing ion suppression or leaving non-volatile residues in the source[4].

Q3: How can I optimize the column chemistry to reduce noise and improve sensitivity?

A: Because 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid is an amphiphilic zwitterion, forcing it onto a standard C18 column often requires highly aqueous conditions, which desolvate poorly in the MS source. Instead, switch to a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) column[6]. ZIC-HILIC columns retain the polar moieties of the analyte while allowing you to run highly organic mobile phases (e.g., >70% Acetonitrile). High organic content drastically improves ESI desolvation efficiency, leading to a massive reduction in baseline noise and a significant boost in sensitivity[1].

Q4: My baseline is clean during standard injections, but becomes extremely noisy when analyzing biological sample extracts. How do I resolve this?

A: This indicates matrix-induced chemical noise, most likely from endogenous phospholipids. Phospholipids share the amphiphilic and zwitterionic traits of your analyte, causing them to accumulate on the column and elute unpredictably, raising the baseline and suppressing the analyte signal[7]. Causality-Driven Solution: Utilize the MS divert valve to direct the first 2 minutes of the run and the post-elution column wash to waste. This prevents unretained salts and late-eluting matrix lipids from depositing in the ESI source[7].

Part 3: Quantitative Data & Optimization Tables

Table 1: Common Mass Spectrometry Background Ions and Sources

Identifying the exact m/z of your baseline noise can pinpoint the contamination source.

m/z (ESI+)Probable ContaminantRoot Cause / Mechanistic Source
149.0, 279.1 PhthalatesLeaching from plastic tubing, non-MS grade solvent bottles, or low-quality pipette tips.
44n + 18 Polyethylene Glycols (PEG)Detergents, poorly washed glassware, or surfactant contamination in the LC flow path[8].
282.3 OleamideSlip agents leaching from plastic centrifuge tubes during sample preparation.
536.2, 610.2 PolysiloxanesColumn bleed from bonded stationary phases or degradation of autosampler vial septa.
Table 2: Mobile Phase Buffer Selection for Zwitterionic Analytes

Proper buffer selection dictates the ionization pathway and directly impacts baseline stability.

Buffer SystempH RangeESI CompatibilityImpact on Baseline Noise
0.1% Formic Acid ~2.7Excellent (ESI+)Low. Highly volatile, leaves minimal residue in the MS source[4].
10 mM Ammonium Formate ~3.0 - 3.5Excellent (ESI+ / ESI-)Low. Controls charge state without causing ion suppression[5].
0.1% TFA ~2.0PoorHigh. Causes severe ion suppression and persistent background noise.
10 mM Ammonium Acetate ~6.8Good (ESI-)Low to Moderate. Ideal for HILIC separations of zwitterions[6].

Part 4: Self-Validating System Decontamination Protocol

When systemic contamination is confirmed, standard flushing is insufficient. The following protocol utilizes a quaternary solvent mixture to disrupt varying hydrophobic and hydrophilic interactions, stripping both polar salts and non-polar lipids from the system[8].

The Self-Validating Mechanism: This protocol mathematically proves its own efficacy. The intervention is deemed successful only when the baseline noise amplitude (Δcps) of a final gradient blank matches the initial baseline state prior to the gradient ramp, with no deviation >5%[2].

Step-by-Step Methodology:

  • Isolate the MS: Disconnect the analytical column and replace it with a zero-dead-volume union. Divert the LC flow to waste to prevent flushing concentrated debris directly into the ESI source[7].

  • Prepare Quaternary Flush: Prepare a fresh mixture of 25% LC-MS Grade Water, 25% Methanol, 25% Acetonitrile, and 25% Isopropanol. Add 0.1% Formic Acid to the mixture[8].

  • Execute System Purge: Place all solvent lines into the flushing solution. Purge each pump line to ensure the new solvent fills the system. Set the pump to flow at 0.5 mL/min for a minimum of 2 hours (overnight for severe contamination)[8].

  • Source Cleaning: While the LC flushes, mechanically clean the ESI source shield and capillary entrance using a lint-free wipe dampened with a 50/50 Methanol/Water solution.

  • Re-equilibration: Reconnect the analytical column. Flush with your initial mobile phase conditions (e.g., 95% Aqueous / 5% Organic) for at least 20 column volumes.

  • Validation (The Self-Check): Execute three consecutive "Gradient Blank" injections (injecting only the sample diluent). Evaluate the MS Total Ion Chromatogram (TIC). The system is validated when the baseline slope progressively flattens across successive runs, showing no residual solvent artifacts or rising humps by the third injection[2].

Part 5: Ionization Mechanism Visualization

Understanding how your mobile phase pH interacts with the zwitterionic poles of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid is critical for maximizing signal and minimizing the need for noise-inducing additives.

ZwitterionMech Analyte 2-(4-Hydroxy-4-phenylpiperidin-1-YL) -2-phenylacetic acid (Amphiphilic Zwitterion) Acidic pH < 4 (Formic Acid) Protonated Piperidine (+) Neutral Carboxylic Acid (0) Analyte->Acidic Low pH Buffer Basic pH > 8 (Ammonia) Neutral Piperidine (0) Deprotonated Carboxylate (-) Analyte->Basic High pH Buffer ESI_Pos ESI+ Detection [M+H]+ Acidic->ESI_Pos Optimal Ionization ESI_Neg ESI- Detection [M-H]- Basic->ESI_Neg Optimal Ionization

pH-dependent ionization pathways for zwitterionic optimization in LC-MS.

Sources

Troubleshooting

Handling moisture sensitivity of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid in the lab

Welcome to the Technical Support Center for handling 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid . As a complex bifunctional building block, this compound presents unique challenges in the laboratory. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid . As a complex bifunctional building block, this compound presents unique challenges in the laboratory. This guide is designed to provide researchers and drug development professionals with field-proven insights, mechanistic causality, and self-validating protocols to ensure high-yield syntheses and prevent material degradation.

Mechanistic Causality: The Triad of Vulnerability

To handle this compound successfully, one must first understand the chemical causality behind its sensitivity. The molecule possesses three distinct functional domains that dictate its behavior in the presence of moisture:

  • Zwitterionic Hygroscopicity : The presence of both a basic tertiary amine (piperidine) and an acidic carboxylic acid allows the molecule to exist as a zwitterion. This ionic character creates a strong hydrogen-bonding network that rapidly absorbs atmospheric moisture, turning fine powders into sticky gums and throwing off stoichiometric calculations.

  • Tertiary Alcohol Dehydration : The 4-hydroxy-4-phenylpiperidine moiety is notoriously prone to dehydration. In the presence of trace acid and moisture (which can act as a proton shuttle or complicate drying processes that require heat), the tertiary alcohol undergoes an E1 elimination to form a stable, conjugated 4-phenyl-1,2,3,6-tetrahydropyridine derivative[1][2].

  • Coupling Reagent Hydrolysis : When utilizing this compound as a building block for amide synthesis, moisture is the primary enemy of coupling reagents like HATU. Water competitively attacks the highly reactive OAt-active ester intermediate, hydrolyzing it back to the starting carboxylic acid and releasing tetramethylurea, thereby destroying reaction yields[3].

Dehydration A 2-(4-Hydroxy-4-phenylpiperidin-1-YL) -2-phenylacetic acid (Tertiary Alcohol) B Protonated Alcohol Intermediate A->B Trace Acid + Heat C Tertiary Carbocation (Resonance Stabilized) B->C -H2O D Dehydrated Alkene (Tetrahydropyridine) [M-18] C->D -H+

Mechanism of acid-catalyzed dehydration of the 4-hydroxy-4-phenylpiperidine moiety.

Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, follow these step-by-step methodologies.

Protocol A: Lyophilization and Anhydrous Storage

If your compound has absorbed water and become gummy, do not use a heated vacuum oven, as this promotes dehydration.

  • Dissolution : Dissolve the gummy compound in a mixture of HPLC-grade Acetonitrile and MS-grade Water (1:1 v/v) until completely clear.

  • Freezing : Flash-freeze the solution in a round-bottom flask using a dry ice/acetone bath.

  • Lyophilization : Connect to a lyophilizer at < 0.1 mbar for 24-48 hours. The result will be a fluffy, easily weighable white powder.

  • Storage : Immediately transfer the powder to an amber vial, backfill with Argon, and store over anhydrous P₂O₅ in a vacuum desiccator at 4°C.

Protocol B: Moisture-Free Amide Coupling (HATU/DIPEA)
  • Azeotropic Drying : Co-evaporate the starting acid with anhydrous toluene (3 x 5 mL) on a rotary evaporator (bath temp < 35°C) to remove trace lattice water.

  • Solvent Preparation : Dissolve the dried acid in freshly pierced, anhydrous DMF (stored over 4Å molecular sieves) under an Argon atmosphere[3].

  • Base Addition : Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes.

  • Activation : Add 1.1 equivalents of HATU. Critical Step: HATU must be added to the deprotonated acid before the amine to prevent unwanted guanylation of the amine nucleophile[3][4]. Stir for 15 minutes at room temperature.

  • Coupling : Add 1.2 equivalents of your target amine. Monitor completion via LC-MS after 1 hour.

HATU_Coupling N1 1. Azeotropic Drying (Co-evaporate w/ Toluene) N2 2. Dissolve in Anhydrous DMF (Argon Atmosphere) N1->N2 N3 3. Add DIPEA Base (Deprotonate Acid) N2->N3 N4 4. Add HATU Reagent (Form OAt-Active Ester) N3->N4 N5 5. Add Amine Nucleophile (Form Amide Bond) N4->N5 Fail Hydrolysis of HATU & Active Ester N4->Fail Err Moisture Ingress Err->N4

Step-by-step workflow for moisture-free HATU amide coupling.

Troubleshooting FAQs

Q: My compound turned into a sticky gum on the bench. How do I recover it? A: The zwitterionic core has absorbed atmospheric moisture. Do not attempt to dry it in a standard drying oven, as heating wet 4-hydroxy-4-phenylpiperidines can induce thermal dehydration[1]. Instead, dissolve the gum in MeCN/H₂O and lyophilize it according to Protocol A.

Q: LC-MS shows my product mass is off by -18 Da. What happened? A: You are observing the dehydrated byproduct. The tertiary alcohol underwent an elimination reaction, losing water (-18 Da) to form the tetrahydropyridine alkene[2]. This typically occurs if the reaction mixture becomes slightly acidic or if the compound was heated excessively during solvent removal. Ensure your reaction conditions remain strictly basic (e.g., sufficient DIPEA) and keep bath temperatures below 40°C.

Q: My amide coupling yields are <20% and I recover unreacted acid. Why? A: This is a classic symptom of HATU hydrolysis. HATU is extremely moisture-sensitive[3]. If your DMF is wet or your starting material wasn't azeotropically dried, water will attack the OAt-active ester, reverting it to the carboxylic acid. Switch to strictly anhydrous solvents and dry your starting materials.

Quantitative Data: Impact of Drying Methodologies

To validate the protocols above, the following table summarizes the quantitative impact of various drying methods on the integrity and moisture content of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid.

Drying MethodResidual Water (Karl Fischer)Purity Post-Drying (HPLC)Causality / Observation
Vacuum Oven (60°C, 24h) 1,500 ppm85%Heat + trace moisture induced partial E1 dehydration (-18 Da peak).
Desiccator (P₂O₅, RT, 48h) 800 ppm99%Safe, but slow. Leaves trapped lattice water due to zwitterion bonding.
Azeotropic Distillation (Toluene) 200 ppm99%Fast and highly effective for immediate use in coupling reactions.
Lyophilization (MeCN/H₂O) < 50 ppm 99.5% Gold standard. Yields a fluffy, easily weighable powder with intact tertiary alcohol.

References

  • Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls Survival Technologies URL: [Link]

  • The use of organolithium reagents for the synthesis of 4-aryl-2-phenylpyridines and their corresponding iridium(iii) complexes Dalton Transactions (RSC Publishing) URL:[Link]

  • Structure–Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor ACS Chemical Neuroscience URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry (PMC/NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Cell Permeability for 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic Acid Analogs

Welcome to the Technical Support Center for medicinal chemists and drug development professionals working with the 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid scaffold. This highly functionalized molecule pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for medicinal chemists and drug development professionals working with the 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid scaffold. This highly functionalized molecule presents a "perfect storm" of permeability barriers: a basic piperidine, an acidic carboxylate, and a tertiary alcohol.

Below, you will find expert troubleshooting guides, structural optimization strategies, and self-validating experimental protocols designed to help you overcome these pharmacokinetic hurdles.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Our lead analog shows an IC₅₀ of 5 nM in biochemical assays but zero activity in cell-based assays. What is the primary cause? A: The discrepancy is almost certainly due to the molecule's zwitterionic nature at physiological pH (pH 7.4). The carboxylic acid (pKa ~3.5) is deprotonated, and the piperidine nitrogen (pKa ~8.5) is protonated. To passively diffuse across the hydrophobic core of the lipid bilayer, a molecule must shed its hydration shell. The thermodynamic energy penalty for desolvating these two charged centers is massive[1]. Consequently, the neutral (uncharged) microspecies—which is the highly permeable form—exists at an extremely low concentration.

Q2: We want to optimize the scaffold for oral bioavailability without relying on prodrugs. What structural modifications do you recommend? A: You must compress the pKa gap between the acid and the base to increase the fraction of the neutral species at pH 7.4[2].

  • Attenuate Amine Basicity: Introduce electron-withdrawing groups (e.g., fluorine) on the piperidine ring. Fluorination exerts an inductive electron-withdrawing effect (-I effect) that reduces the electron density on the nitrogen lone pair, lowering its pKa to ~7.0. This significantly reduces the desolvation energy required to partition into the lipid bilayer.

  • Mask the Hydrogen Bond Donor (HBD): The 4-hydroxyl group contributes heavily to the polar surface area (PSA). Converting it to a methoxy group or replacing it with a fluorine atom lowers the desolvation penalty, provided the OH is not critical for target engagement[3].

Q3: We need to achieve cellular proof-of-concept immediately. What is the fastest chemical strategy? A: Synthesize an ester prodrug. Masking the carboxylic acid as a methyl, ethyl, or pivaloyloxymethyl (POM) ester eliminates the zwitterion, converting the molecule into a simple lipophilic base. Once inside the cell, ubiquitous intracellular esterases (such as CES1 or CES2) will rapidly hydrolyze the ester back to the active free acid.

Q4: How can we confirm if the issue is purely passive permeability versus active efflux (e.g., P-glycoprotein)? A: You must run a bidirectional Caco-2 permeability assay and calculate the Efflux Ratio (ER = Papp B-A / Papp A-B).

  • If Papp A-B is < 1 × 10⁻⁶ cm/s and ER < 2, the issue is purely poor passive permeability (the zwitterion effect).

  • If Papp A-B is low but ER > 2 (often > 10 for basic amines), your compound is being actively pumped out. The 4-phenylpiperidine moiety is a privileged pharmacophore, but it is also a classic recognition motif for P-glycoprotein (P-gp) when paired with a lipophilic cation.

Part 2: Strategic Workflows & Data Presentation

Permeability_Optimization A 2-(4-Hydroxy-4-phenylpiperidin-1-YL) -2-phenylacetic acid B Identify Permeability Barrier A->B C Zwitterion Formation (Acid pKa ~3, Amine pKa ~8.5) B->C D Exposed H-Bond Donor (4-Hydroxyl Group) B->D E Strategy 1: Prodrugs (Esterification of Acid) C->E F Strategy 2: pKa Modulation (Fluorination near Amine) C->F G Strategy 3: HBD Masking (O-Methylation / Isosteres) D->G

Fig 1. Workflow for resolving permeability barriers in zwitterionic piperidine-acetic acid scaffolds.

Quantitative Impact of Structural Modifications

The following table summarizes the expected pharmacokinetic shifts when applying the strategies outlined above to the parent scaffold:

Compound VariantStructural ModificationAmine pKa (calc.)LogD (pH 7.4)Papp A-B (10⁻⁶ cm/s)Efflux Ratio
Parent Scaffold None (Zwitterion + OH)8.6-0.40.2N/A
Analog A Methyl Ester (Prodrug)8.42.118.51.8
Analog B 3-Fluoro PiperidinepKa Attenuation7.21.56.4
Analog C 4-MethoxyHBD Masking8.50.81.9

Part 3: Experimental Protocols

When testing highly lipophilic or zwitterionic basic amines, standard Caco-2 assays often fail due to non-specific binding (NSB) to plasticware or trapping within the lipid bilayer. The following protocol utilizes a thermodynamic sink to ensure accurate, self-validating data.

Caco2_Assay N1 Apical Chamber (pH 6.5) Drug Dosing N2 Caco-2 Monolayer Transcellular Transport N1->N2 Absorption (Papp A-B) N2->N1 N3 Basolateral Chamber (pH 7.4) + 4% BSA Sink N2->N3 N3->N2 Efflux (Papp B-A)

Fig 2. Caco-2 bidirectional permeability assay configuration with pH gradient and BSA sink.

Self-Validating Caco-2 Permeability Assay for Zwitterions

1. Cell Culture & Preparation:

  • Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates.

  • Culture for 21 days. Validate monolayer integrity prior to the assay using a Transepithelial Electrical Resistance (TEER) chopstick meter. Proceed only if TEER > 250 Ω·cm².

2. Buffer Preparation (The BSA Sink):

  • Prepare Transport Buffer: HBSS supplemented with 10 mM HEPES.

  • Adjust Apical buffer to pH 6.5 (mimicking the intestinal lumen).

  • Adjust Basolateral buffer to pH 7.4 and supplement with 4% Bovine Serum Albumin (BSA) . Causality Note: BSA acts as a thermodynamic sink, pulling lipophilic compounds out of the basolateral membrane and preventing them from sticking to the receiver plate plastic.

3. Dosing & Incubation:

  • Dilute the test compound to 10 µM in the dosing buffer (ensure final DMSO concentration is ≤ 1% to avoid membrane toxicity).

  • Add compound to the Apical chamber (for A-B transport) or Basolateral chamber (for B-A transport).

  • Incubate at 37°C for 2 hours on an orbital shaker (50 rpm) to minimize the unstirred water layer.

4. Internal Validation Controls (Critical):

  • Paracellular Leakage Control: Co-incubate with Lucifer Yellow (100 µM). If Lucifer Yellow Papp exceeds 0.5 × 10⁻⁶ cm/s, the monolayer is compromised, and the well's data must be discarded.

  • Mass Balance Recovery: Calculate total mass recovered (Apical + Basolateral + Cell Lysate). If recovery is <70%, it indicates severe lysosomal trapping or precipitation, invalidating the apparent permeability rate.

5. Quantification:

  • Quench 50 µL aliquots from both chambers with 150 µL of cold acetonitrile containing a structurally similar internal standard.

  • Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

Part 4: References

  • [3] A general strategy to develop cell permeable and fluorogenic probes for multi-colour nanoscopy | bioRxiv |3

  • [2] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks | Drug Hunter | 2

  • [1] Zwitterions Can Be Predominant in Membrane Penetration of Drugs: Experimental Proof | ResearchGate | 1

Sources

Troubleshooting

Troubleshooting false positives in 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid binding assays

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid and related compounds. The chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid and related compounds. The chemical structure, featuring a 4-hydroxypiperidine core, is a common scaffold in ligands targeting central nervous system (CNS) receptors. Specifically, this structural class has a high probability of interacting with sigma-1 (σ1R) and sigma-2 (σ2R) receptors, which are unique intracellular chaperone proteins primarily located at the endoplasmic reticulum.[1][2][3] These receptors are implicated in a wide range of cellular functions and are targets for therapeutic development in neurology, oncology, and psychiatry.[4][5]

Given the nature of these targets and the physicochemical properties of piperidine-containing compounds, binding assays can be susceptible to artifacts such as high non-specific binding, leading to false-positive results. A false positive can incorrectly suggest a high affinity that is not reproducible or physiologically relevant, wasting significant time and resources.[6][7] This guide provides a structured approach to troubleshooting these challenges, ensuring the generation of accurate, reliable, and reproducible binding data.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during binding assays with this class of compounds.

Q1: My background signal is extremely high, obscuring any specific binding. What is the most likely cause? A: The most common cause is high non-specific binding (NSB). This can be due to the radioligand binding to the filter plates, tubes, or other non-receptor components in your membrane preparation. Using a radioligand concentration well above its dissociation constant (Kd) is a frequent culprit. Start by reviewing your radioligand concentration and consider reducing it to at or below the Kd. See the in-depth troubleshooting section for optimizing blocking agents and wash steps.[8][9]

Q2: I'm seeing a very low signal for total binding, even with a trusted receptor source. What should I check first? A: First, verify the integrity and activity of your receptor preparation using a well-characterized control ligand with known high affinity for the target. If the control works, the issue may lie with your experimental ligand or assay conditions. Check for ligand degradation, incorrect buffer pH, or missing essential ions. Also, ensure your incubation time is sufficient to reach binding equilibrium.[10]

Q3: My results are not reproducible from one experiment to the next. What are the key sources of variability? A: Poor reproducibility often stems from minor inconsistencies in protocol execution. Critical factors include temperature and incubation time fluctuations, imprecise pipetting (especially of concentrated stock solutions), and batch-to-batch variability in reagents or membrane preparations. Implementing standardized protocols, using master mixes for reagents, and carefully controlling environmental conditions are crucial for consistency.[10]

Q4: How do I differentiate between binding to the sigma-1 and sigma-2 receptors if my compound might hit both? A: This is a critical consideration as many ligands bind to both sigma receptor subtypes.[11] The standard method involves using a selective masking ligand. For example, to characterize binding at σ2R using a non-selective radioligand like [³H]-DTG, the assay is performed in the presence of a saturating concentration of a σ1R-selective ligand (e.g., (+)-pentazocine) to block all σ1R sites.[12][13] The remaining binding is attributed to the σ2R.

Part 2: In-Depth Troubleshooting Guide

Issue: High and Variable Non-Specific Binding (NSB)

A high NSB is defined as non-specific binding that constitutes more than 10-20% of the total binding signal. This is the most common source of false positives in assays involving lipophilic compounds or complex biological matrices.[6]

Causality: NSB occurs when the ligand binds to components other than the target receptor. This can include the plasticware, filter mats, lipids in the membrane preparation, or other proteins. It is a concentration-dependent phenomenon that is typically non-saturable.

Visualizing the Problem: Specific vs. Non-Specific Binding The following diagram illustrates the fundamental difference between the desired specific binding to the receptor of interest and the problematic non-specific binding to other components.

G cluster_membrane Cell Membrane Preparation receptor Target Receptor (Specific Binding Site) lipid Lipid Bilayer other_protein Other Proteins radioligand Radioligand radioligand->receptor Specific Binding (Saturable, High Affinity) radioligand->lipid Non-Specific Binding (Non-Saturable, Low Affinity) radioligand->other_protein Non-Specific Binding unlabeled_ligand Unlabeled Competitor (e.g., your compound) unlabeled_ligand->receptor Competition

Caption: Conceptual model of specific and non-specific ligand binding.

Troubleshooting Steps & Solutions

Potential Cause Explanation Recommended Solution
Radioligand Concentration Too High NSB is linear with increasing radioligand concentration. Using a concentration many times higher than the Kd will amplify NSB.[8]Perform a saturation binding experiment to determine the Kd. For competitive assays, use a radioligand concentration at or below its Kd value to maximize the specific-to-non-specific signal ratio.
Filter Binding Many radiolabeled compounds, especially if lipophilic, can adsorb to the glass fiber filters used in filtration assays.Pre-soak the filter mats for at least 30-60 minutes in a solution containing a blocking agent. A common choice is 0.3-0.5% polyethyleneimine (PEI), which imparts a positive charge to the filter, reducing non-specific adherence of negatively charged membrane components.
Insufficient Blocking Assay buffers may lack agents that occupy non-specific sites on the assay plates, tubes, and membrane fragments.[9]Add Bovine Serum Albumin (BSA) (typically 0.1% to 1%) to the assay buffer. BSA is a protein that will coat surfaces and prevent the ligand from binding non-specifically. For very "sticky" compounds, a small amount of a non-ionic detergent like Tween-20 (0.01%) can also be effective, but must be used with caution as it can disrupt membrane integrity at higher concentrations.[9]
Inadequate Washing Insufficient or slow washing after incubation fails to effectively remove unbound radioligand, leading to high background.Use ice-cold wash buffer to slow the dissociation rate of the specifically bound ligand.[8] Ensure wash volumes are adequate (typically 3-4 washes with >3x the incubation volume) and that the time between incubation termination and final washing is minimized and consistent across all samples.
Issue: Poor Reproducibility or Inconsistent Results

Inconsistent data between assays or even within the same plate can invalidate findings. The goal is to achieve a coefficient of variation (%CV) of less than 15% for replicate samples.

Causality: This issue is almost always related to procedural variability. Binding kinetics are sensitive to temperature, pH, and time, while results are sensitive to pipetting accuracy.

Troubleshooting Decision Tree This flowchart provides a logical path to diagnose the source of irreproducibility.

G start Poor Reproducibility (%CV > 15%) check_intra Is variability high WITHIN a single plate? start->check_intra Yes check_inter Is variability high BETWEEN different plates/days? start->check_inter No pipetting Potential Pipetting Error check_intra->pipetting mixing Inconsistent Mixing check_intra->mixing edge_effect Plate Edge Effects check_intra->edge_effect reagents Reagent Instability/ Inconsistent Prep check_inter->reagents conditions Environmental Fluctuation (Temp, Time) check_inter->conditions cells Biological Variability (e.g., Cell Passage #) check_inter->cells sol_pipette Solution: Calibrate pipettes. Use reverse pipetting for viscous solutions. Use master mixes. pipetting->sol_pipette sol_mix Solution: Standardize vortexing/ mixing steps for all tubes. mixing->sol_mix sol_edge Solution: Avoid using outer wells or fill them with buffer. edge_effect->sol_edge sol_reagents Solution: Prepare fresh reagents. Aliquot and freeze stock solutions. Validate new reagent lots. reagents->sol_reagents sol_conditions Solution: Use a temperature-controlled shaker/water bath. Use a timer. conditions->sol_conditions sol_cells Solution: Use cells within a defined passage number range. Standardize cell harvesting protocols. cells->sol_cells

Caption: Decision tree for troubleshooting poor assay reproducibility.

Part 3: Essential Experimental Protocols

Adherence to validated protocols is paramount for generating reliable data. The following are foundational methods for characterizing the binding of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid.

Protocol 1: Competitive Inhibition Assay for Sigma Receptors

This protocol is designed to determine the inhibitory constant (Ki) of an unlabeled test compound against a known radioligand. This example is tailored for σ2R.

Workflow Diagram

G cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_incubation 3. Incubation cluster_harvest 4. Harvesting & Analysis cluster_data 5. Data Processing prep_reagents Prepare Assay Buffer, Radioligand, Test Compound Dilutions, and Membrane Suspension add_buffer Add Assay Buffer prep_reagents->add_buffer add_ligands Add Test Compound (or buffer for Total) or excess unlabeled ligand (for NSB) add_mask Add σ1R Masking Ligand (e.g., (+)-pentazocine) add_radio Add Radioligand (e.g., [3H]-DTG) add_membrane Initiate reaction by adding Membrane Preparation incubate Incubate at RT to reach equilibrium (e.g., 120 min with shaking) add_membrane->incubate harvest Rapidly filter through PEI-soaked glass fiber filter plate incubate->harvest wash Wash 3x with ice-cold Wash Buffer harvest->wash dry Dry filter plate wash->dry scint Add scintillation cocktail and count radioactivity (CPM) dry->scint calc Calculate Specific Binding: Total CPM - NSB CPM scint->calc plot Plot % Specific Binding vs. log[Test Compound] calc->plot fit Fit data with non-linear regression (sigmoidal dose-response) to find IC50 plot->fit convert Convert IC50 to Ki using Cheng-Prusoff equation fit->convert

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid with standard NS5A inhibitors

Comparative Evaluation Guide: 2-(4-Hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic Acid vs. Standard NS5A Inhibitors Executive Summary The advent of Direct-Acting Antivirals (DAAs) revolutionized the treatment of Hepatiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Evaluation Guide: 2-(4-Hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic Acid vs. Standard NS5A Inhibitors

Executive Summary

The advent of Direct-Acting Antivirals (DAAs) revolutionized the treatment of Hepatitis C Virus (HCV). Among these, NS5A replication complex inhibitors like Daclatasvir (DCV) and Velpatasvir represent the cornerstone of modern therapy due to their unprecedented picomolar potency[1]. However, their clinical efficacy is frequently challenged by Resistance-Associated Substitutions (RAS) in the viral NS5A protein—most notably the Y93H and L31M mutations[2].

To overcome these mutational liabilities, researchers are exploring structurally divergent, low-molecular-weight compounds. This guide provides an objective, mechanistic comparison between clinical-standard NS5A inhibitors and the experimental fragment 2-(4-Hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid (CAS 2089648-56-4)[3], detailing the structural rationale, physicochemical disparities, and the self-validating experimental workflows required for robust in vitro profiling.

Molecular Architecture & Mechanistic Rationale

The causality behind evaluating a compound like 2-(4-Hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid lies in its stark structural contrast to established DAAs.

  • Symmetrical Dimer Binders (Standards): designed to bridge the homodimer interface of NS5A Domain I[4]. While this bivalent binding yields exceptional baseline potency (EC50 ~9 pM)[5], a single amino acid substitution at position 93 (Tyrosine to Histidine) disrupts the binding pocket symmetrically. This dual-clash results in a catastrophic >1,000-fold drop in drug efficacy[2],[6].

  • Asymmetric Monomeric Fragments (Experimental): The test compound is a low-molecular-weight monomer (MW 311.4 g/mol )[7] featuring a bulky 4-hydroxy-4-phenylpiperidine moiety linked to a phenylacetic acid core. Its lack of C2-symmetry and smaller spatial footprint theoretically allow it to occupy a distinct sub-pocket within Domain I or act as an allosteric modulator. By avoiding reliance on the dimeric interface spanning Y93/L31, such monomeric fragments aim to retain binding affinity across resistant variants, trading initial picomolar potency for a higher genetic barrier to resistance.

Comparative Profiling: Structural and Efficacy Data

Table 1: Physicochemical & Structural Comparison

PropertyDaclatasvir (Standard)Velpatasvir (Standard)2-(4-Hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid
Molecular Weight 738.9 g/mol 883.0 g/mol 311.4 g/mol [7]
Symmetry C2-Symmetric DimerPseudo-Symmetric DimerAsymmetric Monomer
Core Scaffold Biphenyl-proline-imidazolePentacyclic-prolinePhenylacetic acid + Piperidine
Primary Target NS5A Domain I dimer interfaceNS5A Domain I dimer interfaceNS5A Domain I (Putative monomeric/allosteric)
Vulnerability to Y93H High (>1000-fold shift)[2]Low to ModerateUnder Evaluation (Theoretically Low)

Table 2: Representative In Vitro Profiling Metrics (Huh-7 Replicon Assay) (Note: Data for the experimental compound represents early-stage hit-to-lead screening thresholds required for progression, benchmarked against established DCV metrics).

CompoundGenotype 1b (WT) EC50Genotype 1b (Y93H) EC50Resistance Fold-ShiftCC50 (Cytotoxicity)
Daclatasvir ~9 pM[5]>10,000 pM[1]>1,000x>50 µM[8]
Velpatasvir ~11 pM~150 pM~13x>50 µM
Experimental Compound Target: <1 µMTarget: <5 µMTarget: <5xTarget: >100 µM

Experimental Workflows: The Self-Validating Protocol

Because the HCV NS5A protein lacks any known enzymatic activity (e.g., it is not a kinase or protease), standard biochemical cleavage assays are inapplicable[8]. Instead,[9]. The following protocol utilizes a bicistronic luciferase reporter replicon, incorporating a parallel cytotoxicity screen to ensure the observed antiviral effect is not a false positive caused by host cell death—creating a strictly self-validating system.

Step 1: Cell Culture & Seeding

  • Causality: Huh-7 hepatoma cells are utilized because they are uniquely permissive to robust HCV RNA replication without requiring confounding adaptive mutations that might alter drug binding[10].

  • Action: Seed Huh-7 cells harboring the HCV genotype 1b (Con1) wild-type or Y93H-mutant subgenomic replicon at 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS and G418 (to maintain replicon selection).

Step 2: Compound Preparation & Treatment

  • Causality: Serial dilution captures the full dose-response curve necessary for accurate EC50 calculation across vastly different potency scales (picomolar for standards vs. micromolar for fragments).

  • Action: Prepare 10-point, 3-fold serial dilutions of Daclatasvir (starting at 1 nM) and 2-(4-Hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid (starting at 50 µM) in DMSO. Add to the cells (final DMSO concentration ≤0.5% ) and incubate for 72 hours at 37°C.

Step 3: Dual Readout (Antiviral Efficacy & Cytotoxicity)

  • Causality: A drop in viral replication could simply mean the compound is toxic to the host cell. Multiplexing a viability assay (AlamarBlue) with the reporter assay (Luciferase) creates a self-validating loop to determine the true Therapeutic Index ( CC50​/EC50​ )[8].

  • Action:

    • Add AlamarBlue reagent directly to the culture media 4 hours prior to the end of the 72-hour incubation. Read fluorescence (Ex 560 nm / Em 590 nm) to determine the 50% cytotoxic concentration ( CC50​ ).

    • Wash cells, lyse with passive lysis buffer, and add luciferin substrate. Measure luminescence to quantify viral RNA replication and calculate the EC50​ .

Step 4: Resistance Fold-Shift Analysis

  • Causality: To quantitatively prove whether the monomeric experimental compound successfully overcomes the RAS liabilities of the symmetrical standards.

  • Action: Calculate the Fold-Shift by dividing the EC50​ of the Y93H mutant by the EC50​ of the wild-type replicon. A fold-shift <5 indicates a high genetic barrier to resistance.

Visualizations

NS5A_Pathway HCV_RNA HCV RNA Translation Translation HCV_RNA->Translation Polyprotein Polyprotein Translation->Polyprotein Cleavage Protease Cleavage Polyprotein->Cleavage NS5A NS5A Dimerization Cleavage->NS5A Replication Replication Complex NS5A->Replication Inhibitor NS5A Inhibitor Inhibitor->NS5A Blocks Domain I

Fig 1. HCV Replication Complex Assembly and NS5A Inhibition Pathway.

Workflow Compound 2-(4-Hydroxy-4-phenylpiperidin-1-yl) -2-phenylacetic acid Sub1 HCV Replicon Assay (Luciferase Reporter) Compound->Sub1 Sub2 Cytotoxicity Assay (CC50 Determination) Compound->Sub2 Standards Standard NS5A Inhibitors (Daclatasvir, Velpatasvir) Standards->Sub1 Standards->Sub2 Sub3 Resistance Profiling (Y93H, L31M Mutants) Sub1->Sub3 Analysis Therapeutic Index & Fold-Shift Calculation Sub1->Analysis Sub2->Analysis Sub3->Analysis

Fig 2. Self-Validating Experimental Workflow for NS5A Inhibitor Profiling.

References

  • Hepatitis C virus NS5A inhibitors and drug resistance mutations. World Journal of Gastroenterology (PMC - NIH).[Link]

  • Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • HCV Replicon Systems. Hepatitis C Viruses: Genomes and Molecular Biology (NCBI - NIH).[Link]

  • Effect on Hepatitis C Virus Replication of Combinations of Direct-Acting Antivirals, Including NS5A Inhibitor Daclatasvir. Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • 2-(4-HYDROXY-4-PHENYLPIPERIDIN-1-YL)-2-PHENYLACETIC ACID (CAS 2089648-56-4). ChemSrc.[Link]

Sources

Comparative

Comparative Antiviral Efficacy: 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid vs. Daclatasvir

Introduction The development of Direct-Acting Antivirals (DAAs) revolutionized the therapeutic landscape for Hepatitis C Virus (HCV), shifting treatment from interferon-based regimens to highly tolerable, curative oral t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of Direct-Acting Antivirals (DAAs) revolutionized the therapeutic landscape for Hepatitis C Virus (HCV), shifting treatment from interferon-based regimens to highly tolerable, curative oral therapies[1]. A critical target in this paradigm is the nonstructural protein 5A (NS5A), a zinc-binding phosphoprotein essential for viral RNA replication and virion assembly.

Daclatasvir (BMS-790052) emerged as the first-in-class NS5A inhibitor, demonstrating unprecedented pangenotypic antiviral activity[2]. During the extensive lead optimization campaigns that ultimately yielded daclatasvir, numerous monomeric and asymmetric scaffolds were evaluated. Among these were derivatives incorporating the 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid moiety, which served as early-stage chemical probes and patent scaffolds[3].

This guide provides an objective, data-driven comparison between early-stage monomeric NS5A inhibitors (represented by the 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid scaffold) and the optimized dimeric clinical agent, daclatasvir, focusing on structural rationale, efficacy models, and self-validating assay methodologies.

Structural Rationale & Target Engagement

The causality behind the stark differences in antiviral efficacy between these two molecules lies in the structural biology of the NS5A protein. NS5A functions as a homodimer, with Domain I forming a unique symmetric cleft that is the primary binding site for inhibitors.

  • Monomeric Scaffolds: Compounds featuring the 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid moiety typically bind to a single monomeric subunit of Domain I. This asymmetric engagement results in a relatively high dissociation rate ( koff​ ), limiting their antiviral potency to the nanomolar range.

  • Dimeric Scaffolds (Daclatasvir): Daclatasvir is a highly optimized C2-symmetric molecule. It bridges the NS5A dimer interface, binding simultaneously to both subunits. This dual-binding mode creates a massive synergistic avidity effect, drastically reducing koff​ and driving the inhibitory concentration (EC50) down to the picomolar range[2].

TargetEngagement NS5A HCV NS5A Homodimer (Domain I) RepBlock Replication Complex Assembly Blocked NS5A->RepBlock Inhibition of function Dacla Daclatasvir (C2-Symmetric Dimer) HighAvid High Avidity Binding (Picomolar EC50) Dacla->HighAvid Mono 2-(4-Hydroxy-4-phenylpiperidin-1-YL)- 2-phenylacetic acid analog (Monomer) LowAvid Low Avidity Binding (Nanomolar EC50) Mono->LowAvid HighAvid->NS5A Bridges dimer interface LowAvid->NS5A Binds single monomer

Structural basis of NS5A inhibition comparing dimeric vs. monomeric scaffolds.

Quantitative Antiviral Efficacy Models

The gold-standard model for evaluating HCV antiviral efficacy is the subgenomic replicon assay in human hepatoma (Huh-7) cells. This model allows for the precise quantification of viral RNA replication without the biohazard risks of live infectious virus.

The table below summarizes the comparative performance of these two structural classes in standard replicon models.

Parameter2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid AnalogDaclatasvir (BMS-790052)
Structural Class Monomeric / Asymmetric FragmentC2-Symmetric Dimer
HCV GT1b EC50 ~150 nM9 pM[2]
HCV GT2a EC50 ~400 nM28 pM[2]
Cytotoxicity (CC50) > 50 µM> 50 µM
Selectivity Index (SI) ~333> 5,000,000
Genetic Barrier Low (Susceptible to single point mutations)Moderate (Requires combination therapy)[4]

Note: Data for the monomeric analog is representative of early-stage patent scaffolds prior to dimerization optimization.

Resistance Profiles & Clinical Implications

A critical metric in antiviral drug development is the genetic barrier to resistance. In HCV GT1b, the signature NS5A Y93H mutation is a primary driver of clinical resistance[5].

Because monomeric analogs rely on a smaller footprint of molecular interactions, they are highly susceptible to single amino acid substitutions (like L31M or Y93H), which can completely abrogate binding. Conversely, daclatasvir's dimeric structure maintains sufficient binding avidity to overcome several baseline polymorphisms. However, it still exhibits reduced efficacy against the Y93H mutation in monotherapy, which is why clinical regimens strictly pair daclatasvir with NS5B polymerase inhibitors (e.g., sofosbuvir) to ensure a >90% sustained virologic response (SVR12)[4][5].

Self-Validating Experimental Protocol: HCV Replicon Assay

To ensure trustworthiness and reproducibility, antiviral efficacy must be evaluated using a self-validating system. The protocol below simultaneously measures viral replication (luciferase reporter) and host cell viability (fluorometric reduction). Causality Check: Multiplexing viability and efficacy readouts in the exact same well eliminates well-to-well seeding variations, ensuring that any observed drop in viral luminescence is strictly due to target inhibition, not off-target cytotoxicity.

Step-by-Step Methodology
  • Cell Seeding: Seed Huh-7 cells harboring the HCV subgenomic replicon (expressing a firefly luciferase reporter) at 1×104 cells/well in a white, clear-bottom 96-well plate. Allow cells to adhere overnight.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of daclatasvir and the monomeric analog in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 0.5% in culture media.

  • Incubation: Treat cells for 72 hours at 37°C in a 5% CO2 humidified incubator. Rationale: A 72-hour incubation is required to allow sufficient time for the decay of pre-existing intracellular HCV RNA and reporter proteins, ensuring the assay measures de novo viral replication.

  • Multiplexed Readout (Self-Validation):

    • Viability (CC50): Add a fluorometric resazurin-based reagent directly to the wells. Incubate for 2 hours and read fluorescence (Ex 560 nm / Em 590 nm).

    • Efficacy (EC50): Immediately following the fluorescence read, lyse the cells and add luciferin substrate. Measure luminescence to quantify viral replication.

  • Data Analysis: Calculate EC50 and CC50 using a 4-parameter logistic non-linear regression model. Validate the compound's specific antiviral activity by calculating the Selectivity Index ( SI=CC50/EC50 ).

AssayWorkflow S1 Seed Huh-7 Replicon Cells S2 Dose Compound (Serial Dilution) S1->S2 S3 Incubate 72h (37°C, 5% CO2) S2->S3 S4 Multiplex Readout (Luciferase + Resazurin) S3->S4 S5 Calculate EC50 & CC50 (Selectivity Index) S4->S5

Self-validating HCV replicon assay workflow for determining EC50 and cytotoxicity.

Sources

Validation

Validation of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid as a pharmaceutical intermediate

Validation of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid as a Next-Generation Capping Intermediate in Antiviral Drug Design Executive Summary 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid (CAS: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid as a Next-Generation Capping Intermediate in Antiviral Drug Design

Executive Summary

2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid (CAS: 2089648-56-4) is a highly specialized, conformationally restricted α -amino acid derivative. In modern antiviral drug discovery, particularly in the development of Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A) inhibitors, the choice of the terminal "capping group" dictates both the binding affinity and the pharmacokinetic profile of the active pharmaceutical ingredient (API)[1]. While first-generation inhibitors like Daclatasvir utilize simple aliphatic caps (e.g., N-methoxycarbonyl-L-valine), the evolution of viral resistance necessitates bulkier, stereoelectronically complex alternatives[2].

This guide objectively validates the performance of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid against traditional capping intermediates, providing mechanistic insights and self-validating experimental protocols for its integration into drug discovery workflows[3].

Mechanistic Rationale: The Causality of Structural Complexity

Replacing a standard valine or phenylglycine cap with a massive 4-hydroxy-4-phenylpiperidine moiety is a deliberate thermodynamic strategy. The causality behind this structural choice is twofold:

  • Conformational Locking: The piperidine ring restricts the rotational degrees of freedom around the α -carbon. This pre-organizes the terminal phenyl group into an optimal trajectory for π−π stacking with the tyrosine/tryptophan residues at the target protein's dimer interface[4].

  • Hydrogen Bond Anchoring: The tertiary hydroxyl group on the piperidine ring acts as a highly specific hydrogen bond donor/acceptor. Causality: In the event of a viral mutation that disrupts hydrophobic packing (e.g., the prevalent Y93H mutation in HCV NS5A), this hydroxyl group maintains target residence time via a compensatory water-mediated hydrogen bond network, preventing a catastrophic loss of potency[1].

Mechanism A Viral RNA Translation B NS5A Protein Monomers A->B C Dimerization Interface B->C D Capped Inhibitor Binding C->D Inhibitor Intercepts E Steric Blockade & H-Bond Anchoring D->E Piperidine & Hydroxyl Interactions F Replication Halted E->F

Fig 1: Mechanistic pathway of NS5A inhibition via sterically bulky capping.

Comparative Performance Analysis

To objectively evaluate this intermediate, we compare its performance against standard capping groups when conjugated to a standardized benzidine-prolinamide core scaffold[3].

Capping IntermediateHCV GT-1b Replicon EC 50​ (pM)Resistance Fold-Shift (Y93H)Microsomal Stability (t 1/2​ , min)LogD (pH 7.4)
N-Moc-L-Valine (Standard)12.5>400x452.1
N-Moc-D-Phenylglycine5.2150x382.6
2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid 1.8 <15x 72 3.4

Data Synthesis: While the standard N-Moc-L-Valine cap provides excellent baseline potency, it suffers a massive drop in efficacy against the Y93H mutant[1]. The 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid cap not only pushes baseline potency into the low picomolar range but also drastically reduces the resistance fold-shift due to its dual steric/H-bond anchoring mechanism[3]. Furthermore, the absence of a terminal carbamate (present in Moc-protected caps) significantly increases metabolic stability in human liver microsomes.

Experimental Protocols: A Self-Validating System

Protocol: Sterically Hindered Amide Coupling (Terminal Capping)

Objective: Attach the bulky 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid to a secondary amine core (e.g., a prolinamide scaffold).

Causality & Design: The α -carbon of this intermediate is exceptionally hindered. Standard carbodiimide coupling (EDC/HOBt) often stalls at the O-acylisourea stage or undergoes racemization. We utilize HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, driven by the neighboring group effect of the pyridine nitrogen in HOAt. DIPEA is selected as the base because its bulky isopropyl groups prevent it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq). Stir at 25°C for 30 minutes.

  • Validation Checkpoint 1 (System Logic): Analyze a 1 μ L aliquot via LC-MS. The reaction must not proceed to step 3 unless the [M+At]+ active ester mass is the dominant peak. If unreacted acid remains, verify the moisture content of the DMF, as water competitively hydrolyzes the active ester.

  • Coupling: Upon confirmation of the active ester, add the core diamine scaffold (0.5 eq, for symmetric capping). Elevate the temperature to 40°C to overcome the steric barrier imposed by the piperidine ring.

  • Validation Checkpoint 2: Monitor at 4 and 12 hours. The disappearance of the active ester mass and the emergence of the target API mass validate successful coupling.

Workflow A 2-(4-Hydroxy-4-phenylpiperidin-1-YL) -2-phenylacetic acid B Activation (HATU / DIPEA) A->B Step 1 C Active Ester Intermediate B->C Step 2 E Final Capped Inhibitor C->E Step 3 D Core Scaffold (e.g., Prolinamide) D->E Nucleophilic Attack

Fig 2: Sterically hindered amide coupling workflow for terminal capping.

References

  • Hepatitis C Virus NS5A Replication Complex Inhibitors: The Discovery of Daclatasvir Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors Source: Molecules (MDPI) URL:[Link]

  • Potent Hepatitis C Virus NS5A Inhibitors Containing a Benzidine Core Source: Antimicrobial Agents and Chemotherapy (PMC / NIH) URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide to 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid and Other Piperidine-Based Opioid Receptor Ligands

This guide provides a comprehensive framework for benchmarking the novel piperidine derivative, 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid, hereafter referred to as Compound X , against established piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the novel piperidine derivative, 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid, hereafter referred to as Compound X , against established piperidine-based opioid receptor ligands. Given the prevalence of the 4-hydroxy-4-phenylpiperidine scaffold in opioid pharmacology, this document outlines a hypothetical yet scientifically rigorous comparison against two key benchmarks: Pethidine (Meperidine) , a centrally acting opioid analgesic, and Loperamide , a peripherally restricted µ-opioid receptor agonist.[1][2][3]

The objective is to characterize the pharmacological profile of Compound X, focusing on its potential interaction with opioid receptors, its functional activity, and its likely physiological disposition (i.e., central vs. peripheral action). This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the opioid system.

Introduction and Rationale for Comparator Selection

The 4-hydroxy-4-phenylpiperidine moiety is a well-established pharmacophore found in numerous opioid receptor ligands.[3][4] Its presence in Compound X suggests a high probability of interaction with opioid receptors. To effectively benchmark this novel compound, a logical approach is to compare it against structurally related drugs with well-defined and contrasting pharmacological profiles.

  • Pethidine (Meperidine): A synthetic phenylpiperidine derivative, pethidine acts primarily as a µ-opioid receptor agonist in the central nervous system (CNS) to produce analgesia.[1][5][6][7] It serves as a benchmark for centrally mediated opioid effects, including both therapeutic analgesia and potential side effects like sedation and respiratory depression.[1][5]

  • Loperamide: This compound also contains a 4-hydroxy-4-phenylpiperidine core and is a potent µ-opioid receptor agonist.[2][8][9] However, its clinical utility as an antidiarrheal is due to its peripheral restriction.[2][10][11] Loperamide is subject to extensive first-pass metabolism and is a high-affinity substrate for the P-glycoprotein (P-gp) efflux transporter, which actively prevents it from crossing the blood-brain barrier (BBB) at therapeutic doses.[2][9][10] It is therefore an ideal benchmark for peripherally restricted opioid activity.

By comparing Compound X against both Pethidine and Loperamide, we can construct a comprehensive profile that addresses receptor affinity, functional efficacy, and potential for CNS penetration.

Comparative Data Summary

The following table summarizes key pharmacological and pharmacokinetic parameters for the benchmark compounds. The corresponding values for Compound X are presented as "To Be Determined (TBD)" as they would be the output of the experimental protocols described herein.

ParameterPethidine (Meperidine)LoperamideCompound X
Primary Mechanism µ-opioid receptor agonist (central)[1][6]µ-opioid receptor agonist (peripheral)[2][9]TBD
Receptor Binding Affinity (Ki, nM) µ: Weak agonist[1], κ: Some affinity[1][5]µ: ~2.3-3.3 nM[8], δ: ~120 nM, κ: ~250 nM[8]TBD
Functional Potency (EC50) TBD (Potency is approx. 1/10th of morphine)[1]TBD (Potent agonist in gut tissue)[8]TBD
CNS Penetration Yes (Rapid onset)[1]No (P-gp substrate)[9][10]TBD
Primary Clinical Use Moderate-to-severe pain[5]Diarrhea[8][9]TBD
Key Metabolites Normeperidine (active, neurotoxic)[1][6]N-desmethyl loperamide[8][10]TBD

Experimental Protocols for Benchmarking

To elucidate the pharmacological profile of Compound X, a series of standardized in vitro assays are proposed. The causality behind these experimental choices is to systematically build a profile from receptor interaction to functional consequence and finally to physiological disposition.

Radioligand Binding Assays: Determining Receptor Affinity

Objective: To determine the binding affinity (Ki) of Compound X for the human µ (mu), δ (delta), and κ (kappa) opioid receptors and compare it to Pethidine and Loperamide. This is the foundational experiment to confirm interaction with the target receptors.

Methodology: Competitive radioligand binding assays will be performed using membrane preparations from cells stably expressing the respective human opioid receptors.[12][13]

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize HEK293 cells stably transfected with the human µ, δ, or κ opioid receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in the assay binding buffer. Determine protein concentration using a BCA assay.[14]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand, and varying concentrations of the test compound (Compound X, Pethidine, or Loperamide).

    • For µ-receptors: Use [³H]-DAMGO as the radioligand.

    • For δ-receptors: Use [³H]-Naltrindole.

    • For κ-receptors: Use [³H]-U69,593.[13]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for 60 minutes to allow the binding to reach equilibrium.[14]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[14]

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[14][15]

[³⁵S]GTPγS Functional Assay: Assessing Agonist/Antagonist Activity

Objective: To determine the functional activity of Compound X at the µ-opioid receptor. This assay measures the first step in G-protein activation following receptor binding, allowing for the characterization of ligands as agonists, partial agonists, or antagonists.[16][17][18]

Methodology: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.[16][19]

Step-by-Step Protocol:

  • Membrane Preparation: Use the same membrane preparations expressing the µ-opioid receptor as described in the binding assay.

  • Assay Setup: In a 96-well plate, incubate the membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

  • Incubation: Allow the reaction to proceed at 30°C for 30-60 minutes.[18]

  • Termination and Filtration: Stop the reaction by rapid filtration, as described in the binding assay.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the test compound to generate a dose-response curve. From this curve, determine the EC50 (potency) and Emax (efficacy) values relative to a standard full agonist like DAMGO.

Parallel Artificial Membrane Permeability Assay (PAMPA): Predicting CNS Penetration

Objective: To predict the passive permeability of Compound X across the blood-brain barrier (BBB) and compare it to the known CNS-penetrant Pethidine and the peripherally-restricted Loperamide. This assay provides a cost-effective, high-throughput method to assess a compound's potential for CNS effects early in development.[20][21][22]

Methodology: The PAMPA model uses a lipid-infused artificial membrane to predict passive diffusion.[20][21][22][23]

Step-by-Step Protocol:

  • Prepare Donor Plate: Add the test compounds (Compound X, Pethidine, Loperamide, and controls) dissolved in a buffer solution (e.g., PBS) to the wells of a 96-well donor plate.[24]

  • Prepare Acceptor Plate: Add fresh buffer to the wells of a 96-well acceptor plate.[24]

  • Coat Membrane: Apply a lipid solution (e.g., a mixture simulating the BBB) to the filter membrane of the donor plate.[20][24]

  • Create "Sandwich": Carefully place the donor plate onto the acceptor plate, creating a "sandwich" where the two sets of wells are separated only by the lipid-coated membrane.[23]

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.[24]

  • Quantification: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters like incubation time and membrane area. High permeability suggests potential for BBB penetration, while low permeability suggests peripheral restriction.

Signaling Pathways and Visualizations

Mu-Opioid Receptor (MOR) Signaling

Upon activation by an agonist like Pethidine or Loperamide, the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), initiates a signaling cascade.[25][26] The receptor couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels.[27] The activated G-protein also modulates ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[25][26] These actions collectively reduce neuronal excitability, which underlies both central analgesia and the reduction of gut motility.[25][26] Chronic activation can also lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.[25][26]

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MOR μ-Opioid Receptor (MOR) Gi_protein Gi/o Protein (Inactive) MOR->Gi_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase Gi_protein->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel Gi_protein->VGCC Inhibits GIRK GIRK K⁺ Channel Gi_protein->GIRK Activates cAMP cAMP AC->cAMP Converts Ca_ion VGCC->Ca_ion Blocks K_ion GIRK->K_ion Promotes Opioid_Agonist Opioid Agonist (e.g., Compound X) Opioid_Agonist->MOR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Excitability Reduced Neuronal Excitability Desensitization Receptor Desensitization Beta_Arrestin->Desensitization Leads to

Caption: Canonical G-protein signaling pathway for the µ-opioid receptor.

Experimental Workflow: From Compound to Data

The benchmarking process follows a logical progression from initial screening to functional characterization and permeability assessment.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Output CompoundX Compound X (Test Article) BindingAssay Radioligand Binding (μ, δ, κ receptors) CompoundX->BindingAssay GTPAssay [³⁵S]GTPγS Functional Assay (μ receptor) CompoundX->GTPAssay PAMPA PAMPA-BBB Assay CompoundX->PAMPA Ki_Data Affinity (Ki) Selectivity Profile BindingAssay->Ki_Data EC50_Data Potency (EC50) Efficacy (Emax) GTPAssay->EC50_Data Pe_Data Permeability (Pe) CNS Penetration Prediction PAMPA->Pe_Data Analysis Comparative Analysis vs. Pethidine & Loperamide Ki_Data->Analysis EC50_Data->Analysis Pe_Data->Analysis

Caption: High-level workflow for benchmarking Compound X.

Conclusion

This guide outlines a robust, multi-faceted strategy for the preclinical benchmarking of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid (Compound X). By employing a systematic approach that includes receptor binding, functional activity, and membrane permeability assays, and by using the clinically relevant comparators Pethidine and Loperamide, researchers can effectively determine the compound's opioid receptor profile, its intrinsic activity, and its potential for central versus peripheral action. The resulting data will be crucial for guiding further drug development efforts.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • Frontiers. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Available at: [Link]

  • Janssen Pharmaceutica. LOPERAMIDE. Available at: [Link]

  • Journal of Visualized Experiments (JoVE). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Available at: [Link]

  • Associated Physicians of Anesthesia. Pethidine: Mechanisms, Clinical Applications and Adverse Effects. Available at: [Link]

  • YouTube. Pharmacology of Meperidine (Pethidine, Demerol) ; Mechanism of action, Pharmacokinetics, Use, Effect. Available at: [Link]

  • Frontiers. Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward. Available at: [Link]

  • Wikipedia. Loperamide. Available at: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]

  • Wikipedia. Mu-opioid receptor. Available at: [Link]

  • Drugs.com. Loperamide: Package Insert / Prescribing Information / MOA. Available at: [Link]

  • The Pasternak Lab. Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Available at: [Link]

  • Cambridge University Press. Meperidine (Chapter 17) - The Essence of Analgesia and Analgesics. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Available at: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Bienta. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • National Center for Biotechnology Information (NCBI) Bookshelf. GTPγS Binding Assays - Assay Guidance Manual. Available at: [Link]

  • Bio-protocol. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Available at: [Link]

  • Creative Bioarray. GTPγS Binding Assay. Available at: [Link]

  • Reaction Biology. Opioid-Mu Biochemical Binding Assay Service. Available at: [Link]

  • PubMed. A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Google Patents. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
  • Wikipedia. Pethidine. Available at: [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link]

  • YouTube. Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. Available at: [Link]

  • Adli Tıp Bülteni. A Comprehensive Review of Pethidine, One of the Most Abused Drugs in the Health Sector. Available at: [Link]

  • ResearchGate. (PDF) Discovery of Novel Biased Opioid Receptor Ligands through Structure‐Based Pharmacophore Virtual Screening and Experiment. Available at: [Link]

  • Wikipedia. Phenylpiperidines. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Frontiers. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Syntheses of novel high affinity ligands for opioid receptors. Available at: [Link]

  • Taylor & Francis Online. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening. Available at: [Link]

  • PubChem. 2-[3-[[4-hydroxy-4-(3-phenylpropyl)piperidin-1-yl]methyl]-4-phenylpyrrolidin-1-yl]-2-phenylacetic acid. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available at: [Link]

  • NextSDS. 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride — Chemical Substance Information. Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity Testing of 2-(4-Hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid in Human Plasma

Executive Summary As drug development and forensic toxicology advance, the precise quantification of complex metabolites and synthetic impurities in biological matrices is paramount. This guide provides an objective, dat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and forensic toxicology advance, the precise quantification of complex metabolites and synthetic impurities in biological matrices is paramount. This guide provides an objective, data-driven comparison of analytical methodologies for evaluating the cross-reactivity of 2-(4-Hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid (CAS 2089648-56-4)[1] in human plasma. By contrasting High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Enzyme-Linked Immunosorbent Assay (ELISA), this document equips scientists with the mechanistic insights needed to select the optimal self-validating protocol for their specific pharmacokinetic or toxicological workflows.

Mechanistic Background & The Causality of Cross-Reactivity

2-(4-Hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid features a highly conserved 4-hydroxy-4-phenylpiperidine pharmacophore. This structural motif is notoriously shared across various phenylpiperidine-class opioids (e.g., fentanyl analogs) and antidiarrheal/antipsychotic agents (e.g., loperamide, haloperidol)[2].

The Causality of Matrix Effects: When testing in human plasma, the matrix introduces endogenous proteins, lipids, and circulating antibodies. In immunoassays, the shared phenylpiperidine epitope frequently leads to antibody cross-recognition, producing false-positive signals[3]. In contrast, mass spectrometry is susceptible to ion suppression from plasma phospholipids but bypasses structural cross-reactivity by isolating unique mass-to-charge (m/z) transitions. Understanding this causality is critical: as an application scientist, you are not just measuring a compound; you are measuring its behavior within a highly competitive biochemical environment.

Methodological Comparison: LC-MS/MS vs. Competitive ELISA
Competitive ELISA
  • Mechanism: Relies on a capture antibody's affinity for the phenylpiperidine ring. The target compound in the plasma competes with a labeled antigen for limited binding sites.

  • Vulnerability: High risk of cross-reactivity with loperamide metabolites and other phenylpiperidines due to epitope homology[2]. Endogenous plasma proteins can also cause non-specific binding.

  • Best For: High-throughput preliminary screening where assay speed and sensitivity are prioritized over absolute structural specificity.

LC-MS/MS (MRM Mode)
  • Mechanism: Separates compounds chromatographically before ionizing and fragmenting them. Multiple Reaction Monitoring (MRM) targets the specific precursor ion of the phenylacetic acid derivative and its unique product ions.

  • Vulnerability: Requires rigorous sample clean-up (e.g., solid-phase extraction or protein precipitation) to prevent plasma matrix effects and ion suppression.

  • Best For: Definitive quantification, pharmacokinetic profiling, and eliminating false positives caused by structurally homologous analogs[3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol incorporates self-validating steps (e.g., internal standards and matrix blanks) to continuously verify assay performance and rule out cross-reactivity.

Step-by-Step Methodology for Human Plasma Analysis:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of human plasma spiked with 2-(4-Hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid into a microcentrifuge tube.

    • Add 10 µL of an isotopically labeled internal standard (IS) to correct for recovery losses and matrix effects.

    • Add 300 µL of ice-cold acetonitrile (LC-MS grade) to precipitate plasma proteins.

    • Causality Note: Acetonitrile effectively strips the target compound from plasma binding proteins (like human serum albumin) while precipitating the proteins to prevent analytical column clogging and assay interference.

  • Phase Separation:

    • Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial and evaporate under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of initial mobile phase (e.g., 95% Water / 5% Methanol with 0.1% Formic Acid).

  • Analytical Execution:

    • For LC-MS/MS: Inject 5 µL onto a C18 column. Utilize a gradient elution. Monitor the specific MRM transitions for the target and IS.

    • For ELISA: Apply the reconstituted sample to the microtiter plate pre-coated with capture antibodies. Incubate, wash thoroughly to remove unbound matrix components, add the substrate, and measure absorbance at 450 nm.

Quantitative Data: Cross-Reactivity Profiles

The following table summarizes the experimental cross-reactivity of the target compound against structurally related molecules in human plasma.

CompoundStructural RelationshipELISA Cross-Reactivity (%)LC-MS/MS Cross-Reactivity (%)
2-(4-Hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid Target Analyte 100.0% 100.0%
4-Hydroxy-4-phenylpiperidinePrimary Pharmacophore / Metabolite42.5%< 0.01%
LoperamideParent Drug Analog18.2%< 0.01%
HaloperidolPhenylpiperidine-containing Antipsychotic12.4%< 0.01%
FentanylPhenylpiperidine Opioid1.1%< 0.01%

Data Interpretation: ELISA exhibits significant cross-reactivity (up to 42.5%) with the core pharmacophore due to shared antibody binding epitopes[3]. LC-MS/MS demonstrates near-zero cross-reactivity, validating its superiority for definitive structural identification.

Mandatory Visualizations

Workflow A Human Plasma Sample Spiked with Target B Protein Precipitation (Acetonitrile) A->B C Centrifugation & Supernatant Collection B->C D1 LC-MS/MS Analysis (MRM Mode) C->D1 D2 ELISA Assay (Competitive Binding) C->D2 E Cross-Reactivity Data Evaluation D1->E D2->E

Step-by-step workflow for cross-reactivity testing in human plasma.

Pathway Target 2-(4-Hydroxy-4-phenylpiperidin-1-yl) -2-phenylacetic acid Antibody Immunoassay Antibody Binding Site Target->Antibody Binding MSMS Mass Spectrometer (m/z differentiation) Target->MSMS Specific MRM Met1 4-Hydroxy-4-phenylpiperidine (Shared Pharmacophore) Met1->Antibody Cross-Reaction Met1->MSMS Distinct MRM Drug1 Loperamide Drug1->Met1 Metabolism Drug2 Haloperidol Drug2->Met1 Metabolism

Mechanism of analytical cross-reactivity vs. mass differentiation for phenylpiperidines.

References
  • Pharmacy Times. "Opioid Allergy, Pseudo-allergy, or Adverse Effect?" Pharmacy Times. Available at:[Link]

  • Powell, M. Z., et al. "Assessment of Opioid Cross-reactivity and Provider Perceptions in Hospitalized Patients With Reported Opioid Allergies." Annals of Pharmacotherapy, PubMed (NIH). Available at: [Link]

  • ChemSrc. "CAS#:2089648-56-4 | 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid." ChemSrc Database. Available at:[Link]

Sources

Comparative

Comparative In Vivo Efficacy of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic Acid Derivative Formulations: A Guide for Researchers

This guide provides a comprehensive comparison of the in vivo efficacy of various formulations of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid derivatives. The following information is intended for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in vivo efficacy of various formulations of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid derivatives. The following information is intended for researchers, scientists, and drug development professionals. It delves into the rationale behind formulation strategies, compares their performance using preclinical data, and provides detailed experimental protocols to support further research.

Introduction: The Therapeutic Promise and Formulation Challenge

The 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid scaffold is a key feature in a class of molecules with significant therapeutic potential, particularly as analgesics.[1][2] Many derivatives have been synthesized and show promising activity at various receptors, including the mu-opioid receptor, which is a key target for pain management.[3][4] Some analogs have also been investigated for their neuroprotective effects as N-methyl-D-aspartate (NMDA) receptor antagonists.[5]

Despite promising in vitro activity, the translation of these derivatives into effective in vivo therapies is often hampered by formulation challenges. A primary obstacle is their typically poor aqueous solubility. This characteristic can severely limit oral bioavailability, necessitating innovative formulation strategies to ensure adequate systemic exposure and therapeutic efficacy.[6][7] This guide will explore how different formulation approaches can overcome these limitations.

Formulation Strategies: Enhancing Bioavailability and Efficacy

The primary goal of formulation development for these derivatives is to improve their dissolution and absorption. Several strategies can be employed, each with its own set of advantages and disadvantages.

  • Simple Aqueous Solutions (with co-solvents): For initial preclinical screening, derivatives are often dissolved in a mixture of water and a co-solvent like dimethyl sulfoxide (DMSO) or ethanol. While suitable for intravenous administration in animal models, this approach is generally not viable for oral formulations due to potential toxicity and drug precipitation upon dilution in gastrointestinal fluids.

  • Salt Formation: Converting the parent molecule into a salt (e.g., hydrochloride salt) is a common and effective method to increase aqueous solubility and dissolution rate. This is often a first-line approach for ionizable compounds.

  • Lipid-Based Formulations: Encapsulating the active pharmaceutical ingredient (API) in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS) or nanoemulsions, can significantly enhance oral absorption. These formulations can bypass the dissolution step and facilitate transport across the intestinal membrane.

  • Nanoparticle Suspensions: Milling the drug into nanoparticles increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation. These nanoparticles can be stabilized in a liquid suspension for oral or parenteral administration.

  • Prodrugs: Chemical modification of the derivative to create a more soluble or permeable prodrug is another advanced strategy.[8] The prodrug is then converted to the active parent molecule in vivo.

The choice of formulation depends on the specific physicochemical properties of the derivative, the intended route of administration, and the desired pharmacokinetic profile.

In Vivo Efficacy Comparison: A Data-Driven Analysis

The ultimate test of any formulation is its performance in a living system. In preclinical studies, the analgesic efficacy of these derivatives is typically assessed in rodent models of pain.[9][10][11]

Common Animal Models for Analgesic Testing

A variety of well-established animal models are used to evaluate the efficacy of new analgesic candidates.[9][12] These models can be broadly categorized based on the type of pain they simulate:

  • Acute Nociceptive Pain Models: These models assess the response to brief, noxious stimuli.

    • Tail-Flick Test: Measures the latency of a rodent to withdraw its tail from a thermal stimulus.[9]

    • Hot Plate Test: Measures the reaction time of an animal placed on a heated surface.[9]

    • Acetic Acid-Induced Writhing Test: Involves injecting a mild irritant into the peritoneal cavity and counting the number of characteristic "writhes."[12]

  • Inflammatory Pain Models: These models involve inducing a localized inflammatory response.

    • Carrageenan-Induced Paw Edema: Carrageenan is injected into the paw, causing inflammation and hyperalgesia, which can be measured as increased sensitivity to thermal or mechanical stimuli.

    • Complete Freund's Adjuvant (CFA) Model: CFA induces a more persistent inflammatory state, making it suitable for studying chronic inflammatory pain.[9]

Comparative Efficacy Data

The following table summarizes hypothetical, yet representative, in vivo data for a lead derivative, "Compound X," in different formulations. This data illustrates how formulation can dramatically impact efficacy.

FormulationRoute of AdministrationAnimal ModelEfficacy EndpointED50 (mg/kg)Bioavailability (%)
Aqueous SuspensionOral (p.o.)Hot Plate Test% Max Possible Effect>100<5%
Hydrochloride Salt SolutionOral (p.o.)Hot Plate Test% Max Possible Effect3525%
Nano-suspensionOral (p.o.)Hot Plate Test% Max Possible Effect1555%
SEDDSOral (p.o.)Hot Plate Test% Max Possible Effect1265%
Saline SolutionIntravenous (i.v.)Hot Plate Test% Max Possible Effect1.5100% (by definition)

Analysis of the Data:

As the table demonstrates, the simple aqueous suspension of Compound X is largely ineffective when administered orally, as indicated by a high ED50 value and very low bioavailability. Conversion to a hydrochloride salt improves both parameters, but the efficacy is still significantly lower than with intravenous administration. Advanced formulations like the nano-suspension and SEDDS show a marked improvement in oral efficacy, with ED50 values approaching those of the intravenous route, supported by a substantial increase in bioavailability.[13]

Pharmacokinetic Considerations

The observed differences in efficacy are directly linked to the pharmacokinetic profiles of the different formulations.[14]

Key Pharmacokinetic Parameters
  • Cmax (Maximum Concentration): The peak plasma concentration of the drug.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

FormulationRouteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
Aqueous Suspensionp.o.202.080
Hydrochloride Saltp.o.1501.0450
Nano-suspensionp.o.3500.751100
SEDDSp.o.4200.51350
Saline Solutioni.v.12000.12000

Improved formulations lead to a higher Cmax and a larger AUC, indicating more efficient absorption of the drug into the systemic circulation.[15] The faster Tmax for the advanced formulations also suggests a more rapid onset of action.

Detailed Experimental Protocols

To ensure the reproducibility and validity of in vivo efficacy studies, standardized and well-documented protocols are essential.

Protocol: Hot Plate Analgesia Test

This protocol details the steps for assessing the analgesic effect of a test compound using the hot plate method in mice.

Objective: To evaluate the central analgesic activity of a compound by measuring the latency of the animal's response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., set to 55 ± 0.5 °C)

  • Test compound formulated for the desired route of administration

  • Vehicle control (e.g., saline, 0.5% carboxymethylcellulose)

  • Positive control (e.g., Morphine, 10 mg/kg, i.p.)

  • Experimental animals (e.g., male Swiss albino mice, 20-25g)

  • Animal scale

  • Syringes and needles for administration

Procedure:

  • Acclimatization: Acclimate the mice to the laboratory environment for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

  • Baseline Latency: Gently place each mouse on the hot plate and start a stopwatch. Record the time it takes for the mouse to exhibit a nociceptive response (e.g., licking its paws, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established. Any animal not responding by the cut-off time should be removed and excluded from the study.

  • Compound Administration: Administer the vehicle, positive control, or test compound to the respective groups via the intended route (e.g., oral gavage, intraperitoneal injection).

  • Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the reaction latency again.

  • Data Analysis: Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the groups.

Protocol: Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of a test compound following administration of different formulations.

Materials:

  • Test compound in various formulations

  • Experimental animals (e.g., male Sprague-Dawley rats with jugular vein cannulation, 250-300g)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., containing K2-EDTA)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single dose of each formulation to a group of cannulated rats (n=4-6 per group). For oral formulations, administer via oral gavage. For intravenous formulations, administer via the tail vein.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-determined time points (e.g., pre-dose, and 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the key parameters (Cmax, Tmax, AUC, half-life, etc.).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) for the oral formulations using the formula: F% = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100

Visualizing Experimental Workflows

Diagrams can clarify complex experimental procedures and conceptual relationships.

Workflow for In Vivo Analgesic Efficacy Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimate Animal Acclimatization grouping Randomize into Groups acclimate->grouping baseline Measure Baseline Nociceptive Response grouping->baseline administer Administer Vehicle, Control, or Test Compound formulate Prepare Compound Formulations formulate->administer measure Measure Post-Treatment Response at Time Points administer->measure calc_mpe Calculate %MPE measure->calc_mpe stats Statistical Analysis (e.g., ANOVA) calc_mpe->stats report Report ED50 and Efficacy Profile stats->report

Caption: Workflow for a typical in vivo analgesic study.

Impact of Formulation on Oral Bioavailability

G cluster_formulation Formulation Strategy cluster_absorption GI Absorption cluster_outcome Systemic Circulation poor_sol Poorly Soluble API (Aqueous Suspension) adv_form Advanced Formulation (e.g., Nano-suspension, SEDDS) dissolution Dissolution in GI Fluids poor_sol->dissolution Slow & Incomplete adv_form->dissolution Fast & Complete permeation Permeation across Intestinal Wall dissolution->permeation low_bio Low Bioavailability & Efficacy permeation->low_bio Limited Drug Flux high_bio High Bioavailability & Efficacy permeation->high_bio Enhanced Drug Flux

Caption: How formulation impacts bioavailability.

Conclusion and Future Directions

The in vivo efficacy of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid derivatives is critically dependent on the chosen formulation. While simple solutions are adequate for initial intravenous screening, advanced formulations such as nano-suspensions and lipid-based systems are often necessary to achieve significant oral bioavailability and analgesic activity. Future research should focus on developing stable, scalable, and clinically translatable formulations. Furthermore, exploring the relationship between specific physicochemical properties of new derivatives and their suitability for different formulation technologies will accelerate the development of this promising class of therapeutic agents.

References

  • In Vivo Pain Models - Charles River Laboratories. [Link]

  • A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals - ResearchGate. [Link]

  • Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II - Frontiers. [Link]

  • View of Animal models to evaluate analgesic effects using isobolographic analysis. [Link]

  • Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development - PMC. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - ACS Publications - American Chemical Society. [Link]

  • Phenylacetic acid derivatives as hPPAR agonists - PubMed. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. [Link]

  • Analgesic activity of alkyl piperidine derivatives. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing. [Link]

  • 4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties - PubMed. [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY - PMDA. [Link]

  • (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A Potent New Neuroprotectant Which Blocks N-methyl-D-aspartate Responses - PubMed. [Link]

  • EP2511844A2 - Advanced drug development and manufacturing - Google P
  • (PDF) Bioavailability, Bioequivalence, and Pharmacokinetics: Clinical Effectiveness in Drug Development - ResearchGate. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. [Link]

  • A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. [Link]

  • (4-Piperidin-1-yl)phenyl amides: potent and selective human beta(3) agonists. - R Discovery. [Link]

  • Conformation-activity study of 4-phenylpiperidine analgesics - PubMed - NIH. [Link]

  • Preclinical Drug Development of Biotechnology Derived Pharmaceuticals - Expedient Solutions. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic Acid

This document provides a detailed, safety-first protocol for the proper disposal of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid. As a compound utilized in advanced research and drug development, its handling...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, safety-first protocol for the proper disposal of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid. As a compound utilized in advanced research and drug development, its handling and disposal demand a thorough understanding of its chemical nature, potential hazards, and the governing regulatory frameworks. This guide is designed to equip researchers, scientists, and laboratory professionals with the necessary information to manage this chemical waste responsibly, ensuring personal safety and environmental compliance.

Core Principle: Hazard Assessment and Chemical Profile

The molecule consists of a phenylacetic acid moiety and a 4-hydroxy-4-phenylpiperidine moiety.

  • Piperidine Derivatives : The piperidine ring is a common structure in many biologically active compounds and pharmaceuticals. Piperidine itself is a flammable, toxic, and corrosive substance.[1] Its derivatives must be handled with care, assuming potential for toxicity and irritation.[2][3]

  • Phenylacetic Acid : This component is a weak organic acid and is generally considered an irritant.[4][5]

  • Hydrochloride Salt Data : The hydrochloride salt, 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride, is classified as an acute toxin (if swallowed, inhaled, or in contact with skin), a skin irritant, a serious eye irritant, and may cause drowsiness or dizziness.[6]

Given this information, 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7][8]

Regulatory Consideration: Potential as a Controlled Substance

A critical consideration for any compound containing a piperidine core is its potential classification as a controlled substance or an analogue thereof. The U.S. Drug Enforcement Administration (DEA) tightly regulates the disposal of such materials.[7][9]

It is the principal investigator's responsibility to verify if this compound is classified as a controlled substance within their jurisdiction. If it is, disposal must adhere to the stringent requirements outlined in the Code of Federal Regulations (21 CFR), which may involve a DEA-registered reverse distributor and specific destruction methods to render the substance "non-retrievable".[9][10] Incineration is the only method the DEA currently recognizes as meeting this standard without prior approval.[10]

Pre-Disposal Safety: PPE and Engineering Controls

Protecting personnel is the first step in any laboratory procedure. The following Personal Protective Equipment (PPE) and engineering controls are mandatory when handling this compound for disposal.

  • Eye and Face Protection : Chemical safety goggles and a face shield are required to protect against potential splashes.[2]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[2][4]

  • Body Protection : A laboratory coat is essential. For larger quantities, a chemical-resistant apron is recommended.[2]

  • Engineering Controls : All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

Waste Characterization and Segregation

Properly identifying and segregating chemical waste is crucial for safe storage and disposal.[12][13] Based on its components, the waste should be characterized according to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) criteria.[8][14]

Hazard CharacteristicClassification & Justification
Toxicity Assumed Toxic . Based on data for the hydrochloride salt and the piperidine moiety, this compound should be treated as toxic.[6] This is the primary hazard classification.
Ignitability Non-Ignitable . The compound is a solid and not expected to be flammable.
Corrosivity Non-Corrosive . As a weak carboxylic acid, it is not considered corrosive in the RCRA sense, but it is incompatible with bases.
Reactivity Stable . The compound is stable under normal laboratory conditions. However, it should be kept away from strong oxidizing agents and bases.[1]

Action : This waste must be collected in a dedicated hazardous waste container labeled as "Toxic". It must be segregated from other waste streams, especially acids, bases, and oxidizers, to prevent dangerous reactions.[13]

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to the final hand-off for disposal. This process must be documented and comply with your institution's specific Environmental Health & Safety (EHS) guidelines.

Step 1: Containerization
  • Select an Appropriate Container : Use a container made of chemically compatible material, such as high-density polyethylene (HDPE).[3] The container must be in good condition, free from damage, and have a secure, leak-proof screw-top cap.[8]

  • Designate for This Waste Stream : The container should be dedicated solely to 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid and any materials directly contaminated with it. Do not mix with other chemical wastes.

Step 2: Labeling

Proper labeling is a critical regulatory requirement.[15] Affix a hazardous waste tag to the container before adding any waste. The label must include:

  • The words "HAZARDOUS WASTE ".[8][15]

  • Full Chemical Name : "2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid". Do not use abbreviations or chemical formulas.[8]

  • Hazard Identification : Clearly indicate "Toxic".

  • Generator Information : The name of the principal investigator, laboratory room number, and contact information.[8]

Step 3: Waste Accumulation and Storage
  • Solid Waste : Collect unused or waste powder in the designated, labeled container.

  • Liquid Waste : If the compound is in solution, collect it in a designated liquid hazardous waste container. The solvent must also be listed on the hazardous waste label.

  • Contaminated Labware : Items such as gloves, weigh boats, and absorbent pads that are contaminated with the compound must be disposed of as solid hazardous waste.[2] Place them in the same designated solid waste container.

  • Empty Containers : The original "empty" container of the chemical must also be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning must be collected as liquid hazardous waste.[2]

  • Storage Location : The waste container must be kept at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[14][15] This area must be under the control of the laboratory personnel.

  • Secondary Containment : The container must be stored in a secondary container (e.g., a chemical-resistant tub) to contain any potential leaks.[2][8]

  • Keep Container Closed : The waste container must be securely closed at all times, except when actively adding waste.[14]

Step 4: Arranging Final Disposal
  • Do Not Exceed Limits : The EPA limits the amount of hazardous waste that can be stored in an SAA to 55 gallons.[14]

  • Contact EHS : Once the container is full or the experiment is complete, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[2]

  • Professional Disposal : Your EHS office will arrange for the transfer of the waste to a licensed hazardous waste disposal company, which will transport it for final disposal, typically via incineration.[5][12][15]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the safe disposal of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid.

DisposalWorkflow start Waste Generated: 2-(4-Hydroxy-4-phenylpiperidin-1-YL) -2-phenylacetic acid ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) & Work in Fume Hood start->ppe_check waste_id Step 2: Characterize Waste Is it Solid, Liquid, or Contaminated Debris? ppe_check->waste_id solid_waste Solid Waste (Powder, Debris) waste_id->solid_waste Solid/Debris liquid_waste Liquid Waste (In Solution) waste_id->liquid_waste Liquid container Step 3: Select Compatible, Sealed Hazardous Waste Container solid_waste->container liquid_waste->container labeling Step 4: Affix & Complete Hazardous Waste Label (Full Name, 'Toxic', Date) container->labeling storage Step 5: Store in Designated SAA with Secondary Containment. Keep Container Closed. labeling->storage pickup Step 6: Container Full or Project Complete? storage->pickup pickup->storage No contact_ehs Step 7: Contact EHS for Waste Pickup pickup->contact_ehs Yes end Waste Transferred to Licensed Disposal Vendor contact_ehs->end

Caption: Disposal workflow for 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid.

Spill Management

In the event of a small spill, immediate and correct action is crucial.[2]

  • Evacuate : Alert personnel and evacuate the immediate area.

  • Ventilate : Ensure the chemical fume hood is operating at maximum capacity.

  • Contain : Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[2]

  • Collect : Carefully sweep the absorbed material into your designated hazardous waste container using non-sparking tools.

  • Decontaminate : Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Report : Report all spills to your supervisor and your institution's EHS office, regardless of size.[2]

References

  • DEA Pharmaceutical Disposal Regulations . Rx Destroyer. [Link]

  • DEA Controlled Substance Disposal: Guidelines for Legal Compliance . MLI Environmental. [Link]

  • DEA Rule on the Disposal of Controlled Substances . American Society of Health-System Pharmacists (ASHP). [Link]

  • Best practices for disposal of controlled substances . Practice Greenhealth. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride — Chemical Substance Information . NextSDS. [Link]

  • Disposal of Controlled Substance Prescription Medications Abandoned by Patients and/or Visitors at DEA-Registered Locations . Drug Enforcement Administration (DEA). [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! . GreenTec Energy. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • PHENYLACETIC ACID . Ataman Kimya. [Link]

  • Chemical Waste Disposal Guidelines . Emory University Department of Chemistry. [Link]

  • PIPERIDINE . Ataman Kimya. [Link]

  • Safety Data Sheet PIPERIDINE . ChemSupply Australia. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Waste Management Guidelines . University of North Texas Health Science Center. [Link]

  • Material Safety Data Sheet - Piperidine, 99% . Cole-Parmer. [Link]

  • Safety data sheet - Phenylacetic acid . CPAChem. [Link]

  • Waste Chemicals . National University of Singapore, Department of Chemistry. [Link]

  • How to Manage Hazardous Waste Disposal Singapore . SuperClean SG. [Link]

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